NBD-Pen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H28N5O4 |
|---|---|
Molecular Weight |
390.5 g/mol |
InChI |
InChI=1S/C19H28N5O4/c1-5-6-7-10-19(4)12-13(11-18(2,3)24(19)27)20-14-8-9-15(23(25)26)17-16(14)21-28-22-17/h8-9,13,20H,5-7,10-12H2,1-4H3 |
InChI Key |
VSTUKLJBZYNKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(CC(N1[O])(C)C)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
The Inner Workings of NBD-Pen: A Technical Guide to its "Turn-On" Fluorescence Mechanism for Lipid Radical Detection
For Immediate Release
This technical guide provides an in-depth exploration of the fluorescence mechanism of NBD-Pen, a highly selective "turn-on" probe for the detection of lipid radicals. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of this compound's function, from its chemical structure to its application in cellular imaging. We will delve into the intramolecular quenching and subsequent fluorescence activation upon reaction with lipid radicals, supported by detailed experimental protocols and a comprehensive summary of its photophysical properties.
Core Mechanism: From Quenched State to Bright Fluorescence
This compound, chemically known as 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl, is ingeniously designed to remain in a non-fluorescent or "quenched" state in its native form.[2][4] This fluorescence quenching is attributed to the presence of a nitroxide radical moiety on the piperidine (B6355638) ring.[3] The unpaired electron of the nitroxide radical interacts with the excited state of the 7-nitrobenzo[c][1][2][3]oxadiazol (NBD) fluorophore, leading to efficient non-radiative decay and thus, minimal fluorescence emission.
The "turn-on" mechanism is triggered by the specific reaction of this compound with lipid radicals (L•). This reaction involves a radical-radical coupling, where the nitroxide radical of this compound covalently binds with a lipid radical to form a stable alkoxyamine adduct (N-O-L).[5] This covalent bond formation eliminates the unpaired electron on the nitroxide, thereby disrupting the intramolecular quenching process.[3] Consequently, upon excitation, the NBD fluorophore can now return to its ground state via radiative decay, resulting in a significant increase in fluorescence intensity.[2][4]
Selectivity Profile
A key advantage of this compound is its high selectivity for lipid radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH).[4] This selectivity is largely attributed to the sterically hindered environment around the nitroxide radical, conferred by the bulky 2,2,6,6-tetramethylpiperidine (B32323) structure. This structural feature prevents the reaction with smaller ROS and biomolecules like thiols, ensuring that the fluorescence signal is specifically indicative of the presence of lipid radicals.
Photophysical Properties
The photophysical characteristics of this compound and its fluorescent adduct are crucial for its application in fluorescence microscopy and spectroscopy. While specific quantitative data for the this compound-lipid adduct is not extensively reported in the literature, the general properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~470 nm | [1][2][4] |
| Emission Maximum (λem) | ~530 nm | [1][2][4] |
| Quantum Yield (Φ) of Adduct | Data not available for this compound adduct. For comparison, NBD-amine adducts in aqueous solution have reported quantum yields in the range of 0.04. | |
| Fluorescence Lifetime (τ) of Adduct | Data not available for this compound adduct. NBD-labeled lipids in bilayer membranes show lifetimes that are sensitive to the local environment. | |
| Fluorescence Enhancement | Significant "turn-on" response with a strong enhancement of the fluorescence signal upon reaction with lipid radicals. | [2][4] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell-based assays to detect lipid peroxidation.
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). A typical concentration for the stock solution is 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a suitable buffer or cell culture medium. It is recommended to prepare the working solution fresh for each experiment.
In Vitro Assay for Lipid Radical Detection
This protocol describes a cell-free assay to detect lipid radicals generated, for example, by lipoxygenase.
-
Prepare Lipid Emulsion: Prepare a lipid emulsion (e.g., 500 µM linoleic acid) in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) containing a small percentage of ethanol (e.g., 0.5%) to aid solubility.
-
Add this compound: Add the this compound working solution to the lipid emulsion to a final concentration of approximately 5 µM.
-
Initiate Lipid Peroxidation: Induce lipid peroxidation by adding an initiator, such as lipoxygenase.
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm using a fluorometer. An increase in fluorescence intensity over time indicates the generation of lipid radicals.
References
NBD-Pen: A Technical Guide to the Principle and Application in Lipid Radical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, a complex chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids, is a fundamental process implicated in a wide range of physiological and pathological conditions. The transient and highly reactive nature of the intermediary lipid radicals has historically posed a significant challenge to their direct detection and quantification. The development of NBD-Pen, a novel fluorescent probe, represents a significant advancement in the study of lipid peroxidation.[1][2] This technical guide provides an in-depth overview of the core principles of this compound for the detection of lipid radicals, detailed experimental protocols, and a summary of its key characteristics.
Core Principle of this compound
This compound, chemically known as 2,2,6-trimethyl-4-(4-nitrobenzo[2][3][4]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl, is the first fluorescent probe designed for the highly selective and sensitive detection of lipid radicals.[1][3] Its mechanism of action is based on a "turn-on" fluorescence principle.[4][5] The NBD (nitrobenzoxadiazole) fluorophore in the this compound molecule is initially in a quenched state due to the presence of a nitroxide radical moiety.[6] Upon direct reaction with a lipid radical, the nitroxide radical is scavenged, leading to a significant increase in the fluorescence intensity of the NBD group.[6][7] This process allows for the direct visualization and quantification of lipid radical generation in various biological systems.[1][5]
A key advantage of this compound is its high selectivity for lipid-derived radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[3][4] This specificity is crucial for accurately discerning the role of lipid peroxidation in complex biological environments.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound fluorescent probe based on available data.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~470 nm | [3][4] |
| Emission Wavelength (λem) | ~530 nm | [3][4] |
| Second-order reaction rate constant with carbon-centered radicals | 10⁸ to 10⁹ M⁻¹s⁻¹ | [8] |
| Purity | ≥95% (mixture of isomers) | [4] |
| Molecular Weight | 390.46 g/mol | [3] |
Experimental Protocols
Detailed methodologies for the application of this compound in various experimental settings are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell types.
In Vitro Lipid Radical Detection (e.g., in LDL solution)
Objective: To detect lipid radicals generated in a solution of low-density lipoprotein (LDL).
Materials:
-
This compound
-
Low-density lipoprotein (LDL)
-
Hemin (B1673052) (or another lipid peroxidation initiator)
-
Phosphate (B84403) buffer (100 mM)
-
Ethanol
-
Acetonitrile
-
Fluorometer or fluorescence plate reader
-
ESR spectrometer (for validation)
Protocol:
-
Prepare a 500 μM lipid emulsion by suspending LDL in 100 mM phosphate buffer containing 0.5% ethanol.[3]
-
Prepare a working solution of this compound (e.g., 5 μM) in phosphate buffer containing 0.5% acetonitrile.[3]
-
In a suitable reaction vessel, mix the lipid emulsion with the this compound working solution.[3]
-
Initiate lipid peroxidation by adding hemin to the mixture at the desired concentration (e.g., 0-3 μM).[3]
-
Incubate the reaction mixture for a specified time (e.g., 0-60 minutes).[3]
-
Measure the fluorescence intensity at λex = 470 nm and λem = 530 nm.[3]
-
(Optional) Simultaneously monitor the reaction using an ESR spectrometer to confirm the presence of lipid radicals.[3]
In Cellulo Lipid Radical Detection (Live Cell Imaging)
Objective: To visualize intracellular lipid radical production in living cells.
Materials:
-
Cultured cells (e.g., Hepa1-6 cells)
-
This compound
-
Cell culture medium (phenol red-free)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Lipid peroxidation inducer (e.g., diethylnitrosamine - DEN)
-
Confocal laser-scanning microscope
Protocol:
-
Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Discard the cell culture medium and wash the cells three times with PBS.[3]
-
Replace the PBS with phenol (B47542) red-free culture medium supplemented with 10% FBS.[3]
-
Add this compound to the culture medium at a final concentration of 1 μM and incubate for 10 minutes at 37°C.[3]
-
Induce lipid peroxidation by adding the inducer (e.g., 30 mM DEN) to the medium.[3]
-
Immediately begin fluorescence imaging using a confocal microscope.[3]
-
Acquire images at an excitation wavelength of 458 nm and an emission range of 490-674 nm.[3]
In Vivo Lipid Radical Detection (Animal Models)
Objective: To detect lipid radical generation in a living animal model.
Materials:
-
Animal model (e.g., rat or mouse)
-
This compound
-
Lipid peroxidation inducer (e.g., DEN or iron dextran)
-
Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies
-
Tissue homogenization equipment
-
Fluorometer or fluorescence imaging system for tissues
Protocol:
-
Induce lipid peroxidation in the animal model according to the specific disease model (e.g., administer DEN or iron dextran).[3]
-
Administer this compound to the animal via intravenous injection (e.g., 2 mM).[3]
-
At various time points after administration (e.g., 1-24 hours), collect blood samples and/or harvest tissues of interest (e.g., liver).[3]
-
For blood samples, separate the plasma.
-
For tissues, homogenize the tissue in an appropriate buffer.
-
Measure the fluorescence intensity of the plasma or tissue homogenate at λex = 470 nm and λem = 530 nm.[3]
Visualizations
This compound Mechanism of Action
Caption: Reaction mechanism of this compound with a lipid radical.
Experimental Workflow for In Cellulo Detection
Caption: Workflow for detecting lipid radicals in live cells.
Signaling Pathway of Lipid Peroxidation Initiation
Caption: Initiation and propagation of lipid peroxidation.
Conclusion
This compound has emerged as a powerful and specific tool for the direct detection of lipid radicals, providing researchers with a means to investigate the intricate role of lipid peroxidation in health and disease.[1][5] Its "turn-on" fluorescent properties and high selectivity offer significant advantages over traditional methods.[3][4] The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in a variety of research contexts, from in vitro biochemical assays to in vivo disease models. The continued use and development of such probes will undoubtedly contribute to a deeper understanding of the mechanisms of oxidative stress and the development of novel therapeutic strategies.
References
- 1. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
NBD-Pen Probe: A Technical Guide to its Structure, Properties, and Applications in Detecting Lipid Radicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NBD-Pen probe is a powerful "turn-on" fluorescent tool designed for the specific and sensitive detection of lipid radicals, key initiators in the damaging process of lipid peroxidation. This technical guide provides an in-depth overview of the this compound probe, covering its core structure, photophysical properties, and the mechanism of action behind its fluorescence activation. Detailed experimental protocols for its application in both in vitro and in vivo systems are provided, alongside a comprehensive summary of its quantitative properties. This document aims to equip researchers with the necessary information to effectively utilize the this compound probe in studies related to oxidative stress, cellular damage, and the development of novel therapeutics targeting lipid peroxidation pathways.
Introduction
Lipid peroxidation, a chain reaction of oxidative degradation of lipids, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The process is initiated by the formation of lipid radicals, highly reactive and short-lived species that are challenging to detect directly. The this compound probe, a fluorescent sensor, addresses this challenge by providing a highly selective and sensitive method for the detection of these transient radicals in complex biological systems.[1][2] Its "turn-on" fluorescence mechanism, where the probe's fluorescence is significantly enhanced upon reaction with lipid radicals, offers a high signal-to-noise ratio, making it an invaluable tool for researchers in the field.[3]
Structure and Physicochemical Properties
The this compound probe, chemically known as 2,2,6-trimethyl-4-((7-nitrobenzo[c][1][4][5]oxadiazol-4-yl)amino)-6-pentylpiperidin-1-yloxyl, possesses a unique molecular architecture that combines a lipid radical-scavenging nitroxide moiety with a fluorescence-reporting NBD (7-nitrobenz-2-oxa-1,3-diazole) group.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₈N₅O₄ | [6] |
| Molecular Weight | 390.46 g/mol | [4] |
| Appearance | Orange to red solid | [4] |
| Solubility | Soluble in DMSO and Methanol | [4][6] |
| Storage | -20°C, protect from light | [4] |
| Excitation Maximum (λex) | ~470 nm | [4] |
| Emission Maximum (λem) | ~530 nm | [4] |
| Quantum Yield (Φ) | 0.88 | [7] |
| Molar Extinction Coefficient (ε) | Not explicitly found for this compound. NBD-PE, a similar structure, has an ε of 22,000 M⁻¹cm⁻¹. | [5][8] |
Mechanism of Action and Selectivity
The this compound probe operates on a "turn-on" fluorescence mechanism. In its native state, the fluorescence of the NBD fluorophore is quenched by the adjacent nitroxide radical moiety through an intramolecular radical-radical interaction.[3] Upon encountering a lipid radical (L•), a radical-radical coupling reaction occurs, forming a stable, non-radical adduct. This reaction disrupts the quenching mechanism, leading to a significant increase in the fluorescence intensity of the NBD group.[3]
Figure 1: Simplified signaling pathway of this compound activation.
A key advantage of the this compound probe is its high selectivity for lipid radicals over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) commonly found in biological systems. It shows minimal fluorescence response to species such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), hydroxyl radical (•OH), and hypochlorite (B82951) (ClO⁻).[4] This high selectivity is crucial for accurately attributing the observed fluorescence signal to the presence of lipid radicals.
Experimental Protocols
Synthesis of this compound
In Vitro Detection of Lipid Radicals
This protocol describes the detection of lipid radicals in a cell-free system, for example, in a lipid emulsion.
Materials:
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Lipid substrate (e.g., linoleic acid, arachidonic acid)
-
Lipid radical initiator (e.g., lipoxygenase, hemin, or AAPH)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store at -20°C, protected from light.[4]
-
Prepare a working solution of this compound: Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 5 µM).[4]
-
Prepare the lipid emulsion: Prepare a lipid emulsion (e.g., 500 µM) in phosphate buffer containing a small amount of ethanol (B145695) (e.g., 0.5%) to aid solubilization.[4]
-
Initiate the reaction: Mix the lipid emulsion with the this compound working solution. Add the lipid radical initiator to start the reaction.
-
Measure fluorescence: Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation set to ~470 nm and emission to ~530 nm.[4] An increase in fluorescence intensity over time indicates the generation of lipid radicals.
Figure 2: Experimental workflow for in vitro detection of lipid radicals.
In Vivo Imaging of Lipid Radicals in Live Cells
This protocol provides a general guideline for imaging lipid radicals in cultured cells.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Cell culture medium (serum-free for dilution)
-
Phosphate-buffered saline (PBS)
-
Cultured cells
-
Confocal laser scanning microscope
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[4]
-
Prepare a working solution of this compound: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.[4]
-
Cell treatment:
-
Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Remove the culture medium and wash the cells with PBS.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C.[4]
-
If inducing lipid peroxidation, the inducing agent can be added simultaneously or after the probe loading.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh culture medium or imaging buffer.
-
Image the cells using a confocal microscope with excitation at ~458 nm and emission detection between 490-674 nm.[4]
-
Figure 3: Experimental workflow for in vivo imaging of lipid radicals in cells.
In Vivo Imaging in Animal Models
Note: All animal experiments should be conducted in accordance with relevant institutional and national guidelines.
Materials:
-
This compound probe
-
Sterile vehicle for injection (e.g., saline with a co-solvent like DMSO)
-
Animal model of interest
-
In vivo imaging system
Procedure:
-
Prepare the this compound injection solution: Formulate the this compound probe in a sterile, biocompatible vehicle at the desired concentration (e.g., 2 mM).[4] The exact formulation will depend on the animal model and route of administration.
-
Administration: Administer the this compound solution to the animal via the desired route (e.g., intravenous injection).
-
Imaging: At various time points after administration, image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for the NBD fluorophore. The timing of imaging should be optimized based on the expected kinetics of lipid radical formation in the model.
Applications in Research and Drug Development
The this compound probe has proven to be a valuable tool in various research areas:
-
Studying Oxidative Stress and Disease: this compound has been used to detect lipid radical generation in models of hepatocellular carcinoma and other oxidative diseases.[6]
-
Investigating Ferroptosis: The probe can be used to visualize the lipid peroxidation that is a hallmark of ferroptosis, a form of programmed cell death.[10]
-
Evaluating Antioxidant Efficacy: By measuring the reduction in this compound fluorescence, researchers can assess the ability of potential antioxidant compounds to scavenge lipid radicals.
-
Drug Discovery and Development: this compound can be employed in screening assays to identify compounds that inhibit lipid peroxidation, offering a platform for the development of new therapeutics for diseases associated with oxidative stress.
Conclusion
The this compound probe is a highly effective and selective tool for the detection of lipid radicals. Its "turn-on" fluorescence mechanism provides high sensitivity, making it suitable for a wide range of applications, from basic research into the mechanisms of oxidative stress to the screening of potential therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the successful application of the this compound probe in diverse research settings.
References
- 1. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 9. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
NBD-Pen: A Technical Guide to Studying Oxidative Stress in Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NBD-Pen, a novel fluorescent probe for the detection of lipid radicals, and its application in the study of oxidative stress, particularly lipid peroxidation and ferroptosis. This document details the probe's mechanism of action, experimental protocols for its use in cellular assays, and its utility in both in vitro and in vivo models.
Introduction to this compound
This compound (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a highly sensitive and specific "turn-on" fluorescent probe designed to detect lipid-derived radicals.[4][5] Unlike many other fluorescent probes for reactive oxygen species (ROS), this compound exhibits high selectivity for lipid radicals over other species such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[6] This specificity makes it an invaluable tool for investigating lipid peroxidation, a key event in cellular damage and various pathologies.[4][7][8]
The probe consists of a nitroxide radical moiety that acts as a lipid radical scavenger and a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.[4][9] In its native state, the fluorescence of the NBD group is quenched by the nitroxide radical. Upon reaction with a lipid radical, the quenching is relieved, resulting in a significant increase in fluorescence intensity.[9][10] This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the direct detection of lipid radicals in living cells and in vivo.[4][6]
This compound has been successfully employed in studying various disease models, including hepatic carcinoma, and has been shown to not only detect but also mitigate oxidative stress by decreasing markers of inflammation and apoptosis.[4][5][6] Its utility extends to the investigation of ferroptosis, a form of iron-dependent regulated cell death characterized by extensive lipid peroxidation.[11]
Core Properties and Specifications
A summary of the key properties and specifications of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Full Chemical Name | 2,2,6-trimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-6-pentyl-1-piperidinyloxy | [12] |
| Molecular Formula | C₁₉H₂₈N₅O₄ | [12] |
| Molecular Weight | 392.48 g/mol | [12] |
| Excitation Maximum (λex) | ~470 nm | [6] |
| Emission Maximum (λem) | ~530 nm | [6] |
| Solubility | Soluble in DMSO and Methanol | [6] |
| Purity | ≥95% (mixture of isomers) | [12] |
| Storage | -20°C | [12] |
Mechanism of Action
The functionality of this compound as a turn-on fluorescent probe is predicated on a well-defined chemical reaction. The following diagram illustrates the mechanism of this compound activation upon interaction with a lipid radical.
Caption: Reaction mechanism of this compound with a lipid radical.
Experimental Protocols
This section provides detailed protocols for the use of this compound in common cellular assays. It is important to note that these are general guidelines, and optimization may be necessary for specific cell types and experimental conditions.
Reagent Preparation
This compound Stock Solution (10 mM):
-
Dissolve the required amount of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[6]
-
Store the stock solution at -20°C, protected from light.
This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration.[6]
-
It is recommended to prepare the working solution fresh for each experiment.
Staining Protocol for Fluorescence Microscopy
This protocol is suitable for live-cell imaging of lipid peroxidation.
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish or chambered coverglass) and culture until they reach the desired confluency (typically 60-80%).
-
Induction of Oxidative Stress (Optional): If studying induced lipid peroxidation, treat the cells with an appropriate stimulus (e.g., RSL3, erastin, diethylnitrosamine (DEN)) for the desired duration before or during this compound staining.[6][11]
-
Cell Washing: Gently wash the cells twice with pre-warmed serum-free medium or PBS to remove any residual serum.[6]
-
This compound Staining: Add the this compound working solution (typically 1-2 µM) to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.[6][11]
-
Cell Washing: Wash the cells three times with pre-warmed PBS to remove any unbound probe.[6]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~470 nm, emission ~530 nm).[6][10] For confocal microscopy, a 458 nm or 488 nm laser line can be used for excitation, and the emission can be collected in the range of 490-674 nm.[6][13]
Protocol for Flow Cytometry
This protocol allows for the quantitative analysis of lipid peroxidation in a cell population.
-
Cell Preparation: Prepare a single-cell suspension from your experimental samples (e.g., by trypsinization for adherent cells).
-
Cell Density: Adjust the cell density to approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.
-
Induction of Oxidative Stress (Optional): Treat the cells with the desired stimulus as described in the microscopy protocol.
-
This compound Staining: Add the this compound working solution (typically 1-5 µM) to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Cell Washing: Wash the cells twice with PBS by centrifugation (e.g., 400 x g for 5 minutes) and resuspend the cell pellet in PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm). Detect the this compound fluorescence in the green channel (e.g., FITC or GFP channel, ~530/30 nm bandpass filter).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the this compound signal in the cell population. An increase in MFI indicates a higher level of lipid peroxidation.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the application of this compound in cellular and in vivo studies.
Table 1: Recommended Concentrations for In Vitro Studies
| Reagent | Cell Type | Concentration | Incubation Time | Purpose | Reference(s) |
| This compound | Hepa1-6 cells | 1 µM | 10-20 min | Visualization of intracellular lipid radicals | [6] |
| This compound | Calu-1 cells | 2 µM | 3 h (co-treatment) | Live-cell fluorescence imaging | [11] |
| This compound | Calu-1 cells | 10 µM | 20 min | MS peak area analysis of this compound radical adducts | [11] |
| Diethylnitrosamine (DEN) | Hepa1-6 cells | 30 mM | 20 min | Induction of lipid radicals | [6] |
| RSL3 | Calu-1 cells | 0.1 µM | 3 h (co-treatment) | Induction of ferroptosis | [11] |
| Liproxstatin-1 (Lip-1) | Calu-1 cells | 1 µM | 3 h (co-treatment) | Inhibition of ferroptosis | [11] |
Table 2: Instrument Settings for Fluorescence Detection
| Instrument | Excitation (λex) | Emission (λem) | Objective Lens | Reference(s) |
| Confocal Laser-Scanning Microscope | 458 nm | 490-674 nm | 40x or 63x | [6] |
| Fluorescence Microscope | ~470 nm (GFP filter) | ~530 nm | 100x oil immersion | [10] |
| Fluorescence Spectrometer | 470 nm | 530 nm | N/A | [6] |
Table 3: Parameters for In Vivo Studies
| Animal Model | This compound Dose | Administration Route | Time Point of Measurement | Purpose | Reference(s) |
| Rat model of hepatic carcinoma | 2 mM | Intravenous (i.v.) | 1-24 h after DEN administration | Detection of lipid radical generation | [6] |
| Iron-overloaded mouse model | 2 mM | Intravenous (i.v.) | 1-24 h after iron dextran (B179266) administration | Measurement of fluorescence intensity in LDL | [6] |
Visualization of Signaling Pathways
This compound is a powerful tool for investigating cellular signaling pathways involving lipid peroxidation. The following diagrams, generated using the DOT language, illustrate the key pathways of lipid peroxidation and ferroptosis.
Caption: Overview of the lipid peroxidation chain reaction.
Caption: Key components of the ferroptosis signaling pathway.
Conclusion
This compound represents a significant advancement in the study of oxidative stress, offering researchers a specific and sensitive tool to directly visualize and quantify lipid radicals in living systems. Its "turn-on" fluorescence mechanism provides a clear advantage over other ROS probes. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful application of this compound in a variety of experimental settings, from basic cell biology to preclinical drug development. The ability of this compound to elucidate the role of lipid peroxidation in complex signaling pathways, such as ferroptosis, underscores its importance in advancing our understanding of oxidative stress-related diseases and in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. antbioinc.com [antbioinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
NBD-Pen: A Technical Guide to Its Selectivity for Radical Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NBD-Pen (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl), a state-of-the-art fluorescent probe renowned for its high sensitivity and selectivity in detecting lipid-derived radicals. Lipid radicals are pivotal initiators in the chain reaction of lipid peroxidation, a process implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The ability to accurately detect these transient species is crucial for understanding disease mechanisms and developing novel therapeutic interventions.
Mechanism of Action: A "Turn-On" Fluorescent Response
This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent due to intramolecular quenching by the nitroxide radical moiety. The nitroxide group is a potent radical scavenger. Upon reacting with a carbon-centered lipid radical (L•), the nitroxide is converted into a stable alkoxyamine adduct. This reaction eliminates the quenching effect, leading to a significant increase in fluorescence intensity.[2][4] This direct trapping mechanism provides a clear and specific signal for the presence of lipid radicals.
The excitation and emission maxima of the resulting fluorescent product are approximately 470 nm and 530 nm, respectively, falling within the green spectrum, which is well-suited for standard fluorescence microscopy and spectroscopy.[2][3]
Selectivity for Different Radical Species
A critical feature of any chemical probe is its selectivity for the target analyte over other potentially interfering species. This compound has been demonstrated to be highly selective for lipid-derived radicals over a range of other reactive oxygen species (ROS) and reactive nitrogen species (RNS) commonly found in biological systems.[2][3]
Data Presentation: Quantitative Selectivity of this compound
The following table summarizes the known selectivity profile of this compound based on available literature.
| Species | Chemical Formula | Reactivity with this compound | Fluorescence Response | Reference |
| Lipid Radicals (Alkyl, Peroxyl) | L•, LOO• | High | Strong "turn-on" fluorescence | [2][4][5] |
| Superoxide Anion | O₂⁻• | Low / Negligible | No significant fluorescence change | [2] |
| Hydroxyl Radical | •OH | Low / Negligible | No significant fluorescence change | [2] |
| Hydrogen Peroxide | H₂O₂ | Low / Negligible | No significant fluorescence change | [2] |
| Hypochlorite Anion | ClO⁻ | Low / Negligible | No significant fluorescence change | [2] |
| Peroxynitrite | ONOO⁻ | Data not available | Not reported in detail |
Note: While this compound shows high selectivity against common ROS, detailed quantitative studies on its direct reactivity with peroxynitrite (ONOO⁻) are not extensively available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of this compound.
Synthesis of this compound
The definitive synthesis protocol for this compound is detailed in the supplementary materials of the primary publication by Yamada et al. (2016) in Nature Chemical Biology.[5] Researchers should refer to this source for precise, step-by-step instructions. The synthesis generally involves the coupling of a functionalized pentyl-piperidine-1-oxyl precursor with 4-chloro-7-nitrobenzo[1][2][3]oxadiazole (NBD-Cl).
In Vitro Detection of Lipid Radicals (Lipid Emulsion Assay)
This protocol is adapted for detecting lipid radicals in a cell-free system using a lipid emulsion.[2]
Materials:
-
This compound
-
100 mM Phosphate (B84403) Buffer (pH 7.4)
-
Ethanol
-
Lipid of interest (e.g., linoleic acid)
-
Lipoxygenase (LOX) or another radical initiator
-
Fluorometer/plate reader
-
ESR spectrometer (for parallel studies)
Procedure:
-
Prepare Lipid Emulsion: Prepare a 500 µM lipid emulsion in 100 mM phosphate buffer containing 0.5% ethanol.
-
Prepare Working Solution: Mix the lipid emulsion with 5 µM this compound in phosphate buffer. The final solution should contain 0.5% acetonitrile to ensure probe solubility.
-
Initiate Radical Generation: Add the desired concentration of LOX (or other radical initiator) to the mixture and incubate at a controlled temperature (e.g., 37°C).
-
Measure Fluorescence: Monitor the increase in fluorescence intensity using a fluorometer with excitation at ~470 nm and emission at ~530 nm.
-
(Optional) ESR Measurement: For confirmation of radical trapping, monitor the decay of the this compound nitroxide signal using an X-band ESR spectrometer.[2]
Detection of Intracellular Lipid Radicals (Cell-Based Assay)
This protocol outlines the use of this compound for fluorescence imaging of lipid radicals in living cells.[2]
Materials:
-
Cultured cells (adherent or suspension)
-
Appropriate cell culture medium (phenol red-free for imaging)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Radical-inducing agent (e.g., diethylnitrosamine (DEN), RSL3)
-
Confocal laser-scanning microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslip and allow them to adhere and grow to the desired confluency.
-
Cell Washing: Before staining, gently wash the cells three times with warm PBS or phenol (B47542) red-free medium.
-
Probe Loading: Add the radical-inducing agent to the cells, followed by 1 µM of this compound. Incubate for the desired time (e.g., 10-30 minutes) at 37°C in a humidified atmosphere with 5% CO₂.
-
Fluorescence Imaging: Immediately perform fluorescence imaging using a confocal microscope. Use an excitation wavelength of ~458 nm and collect emission between 490-600 nm.[2]
-
Image Analysis: Quantify the fluorescence intensity within the cells to determine the extent of lipid radical generation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.
Signaling Pathway of Lipid Peroxidation and this compound Detection
References
Unveiling Lipid Peroxidation: A Technical Guide to the Turn-On Fluorescence Probe NBD-Pen
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles and applications of NBD-Pen, a highly sensitive and selective turn-on fluorescent probe for the detection of lipid radicals. As a crucial initiator of lipid peroxidation, the direct detection of lipid radicals provides invaluable insights into the mechanisms of oxidative stress-related diseases and offers a powerful tool for the development of novel therapeutics.
Core Principles of this compound
This compound, chemically known as 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl, is the first fluorescent probe designed for the direct detection of lipid radicals in living cells with high sensitivity and specificity.[2] Its innovative "turn-on" mechanism allows for a low background signal in its native state and a strong fluorescent signal upon reaction with lipid radicals.[4][5] This characteristic makes it an ideal tool for imaging and quantifying lipid radical generation in various biological systems.
The probe is highly selective for lipid-derived radicals over other reactive species commonly found in biological systems, such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[1][4] This specificity is crucial for accurately attributing observed fluorescence to lipid peroxidation events.
Mechanism of Action
The functionality of this compound is based on a redox-based turn-on fluorescence mechanism.[5] The molecule contains a nitroxide radical moiety that acts as a fluorescence quencher. Upon reaction with a lipid radical, this quenching is relieved, leading to a significant increase in fluorescence intensity. This process is effectively a radical-trapping event, where this compound scavenges the lipid radical, resulting in a fluorescent product. This dual function as both a detector and a scavenger of lipid radicals also hints at its potential therapeutic applications.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₃₀N₅O₄ | [6] |
| Molecular Weight | 392.48 g/mol | [6] |
| CAS Number | 1955505-54-0 | [4][6] |
| Excitation Maximum (λex) | 470 nm | [1][4] |
| Emission Maximum (λem) | 530 nm | [1][4] |
| Purity | ≥95% (mixture of isomers) | [4] |
| Solubility | Soluble in Methanol and DMSO | [3][4] |
Signaling Pathway and Detection Mechanism
The following diagram illustrates the process of lipid peroxidation initiated by reactive oxygen species (ROS) and the subsequent detection by this compound.
Caption: Lipid peroxidation cascade and this compound's point of intervention.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vitro Detection of Lipid Radicals in a Lipid Emulsion
This protocol describes the detection of lipid radicals generated by lipoxygenase (LOX) in a lipid emulsion.
Materials:
-
This compound
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
Ethanol
-
Acetonitrile
-
Lipid (e.g., linoleic acid)
-
Lipoxygenase (LOX)
Procedure:
-
Prepare Lipid Emulsion: Prepare a 500 μM lipid emulsion in 100 mM phosphate buffer containing 0.5% ethanol.[1]
-
Prepare this compound Working Solution: Prepare a 5 μM this compound working solution in phosphate buffer containing 0.5% acetonitrile.[1]
-
Reaction Mixture: Mix the lipid emulsion with the this compound working solution.[1]
-
Initiate Reaction: Add LOX to the mixture at the desired concentration to initiate lipid radical formation.[1]
-
Incubation: Incubate the reaction mixture.
-
Measurements: Perform fluorescence emission measurements using a spectrofluorometer with excitation and emission wavelengths of 470 nm and 530 nm, respectively.[1] For parallel validation, Electron Spin Resonance (ESR) measurements can be conducted using an X-band ESR spectrometer.[1]
Caption: Workflow for in vitro detection of lipid radicals.
In Situ Detection of Intracellular Lipid Radicals in Living Cells
This protocol outlines the use of this compound for visualizing intracellular lipid radicals in cultured cells, for example, in Hepa1-6 cells treated with diethylnitrosamine (DEN) to induce oxidative stress.
Materials:
-
Hepa1-6 cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
This compound
-
Diethylnitrosamine (DEN)
-
Hoechst 33342 (for nuclear counterstaining)
-
Confocal laser-scanning microscope
Procedure:
-
Cell Culture: Culture Hepa1-6 cells in a suitable medium until they reach the desired confluency.[3]
-
Cell Washing: Discard the culture medium and rinse the cells three times with PBS and then with phenol (B47542) red-free culture medium containing 10% FBS.[1]
-
This compound Loading: Add 1 μM of this compound to the cells and incubate for 10 minutes at 37°C in a humidified atmosphere of 5% CO₂.[1]
-
Induction of Oxidative Stress: Add 30 mM of DEN to the cells.[1]
-
Fluorescence Imaging: Immediately perform fluorescence imaging using a confocal laser-scanning microscope.[1] Use an excitation wavelength of 458 nm and collect emission between 490-674 nm for this compound.[1]
-
Nuclear Staining (Optional): For co-localization, Hoechst 33342 (1 μM) can be added and incubated for 1 hour prior to washing.[1] Use an excitation of 405 nm and collect emission between 410-505 nm.[1]
Caption: Workflow for imaging intracellular lipid radicals.
In Vivo Detection of Lipid Radicals in an Animal Model
This protocol provides a general guideline for the in vivo application of this compound in a rat model of hepatic carcinoma induced by DEN.
Materials:
-
Rat model of DEN-induced hepatic carcinoma
-
This compound solution (2 mM)
-
Intravenous (i.v.) injection equipment
-
Tissue collection and processing equipment
-
Fluorescence imaging system for tissues
Procedure:
-
Animal Model: Utilize rats pre-treated with DEN to induce hepatic carcinoma.[1][2]
-
This compound Administration: Administer this compound (2 mM) via intravenous injection at 1-24 hours after DEN administration.[1]
-
Tissue Collection: At desired time points (e.g., 1 hour post-injection), collect plasma and liver tissue samples.[1]
-
Fluorescence Analysis: Measure the fluorescence intensity in the collected plasma and liver tissue to detect the generation of lipid radicals.[1]
Applications in Drug Development
This compound is not only a diagnostic tool but also holds therapeutic potential. The lipid radical scavenging moiety of this compound has been shown to decrease markers of inflammation, apoptosis, and oxidative stress.[2] In a rat model of hepatic carcinoma, this compound administration not only detected lipid radical generation within an hour of DEN administration but also led to a reduction in liver tumor development at 12 weeks.[2]
This dual functionality makes this compound a valuable asset in drug development for:
-
Target Validation: Confirming the role of lipid peroxidation in disease pathology.
-
Screening: Identifying and evaluating novel antioxidant and anti-inflammatory compounds.
-
Pharmacodynamic Studies: Assessing the in vivo efficacy of drugs targeting oxidative stress pathways.
Conclusion
This compound represents a significant advancement in the study of lipid peroxidation. Its high sensitivity, selectivity, and "turn-on" fluorescence mechanism provide researchers with a powerful tool to directly visualize and quantify lipid radical formation in real-time. The detailed protocols and understanding of its core principles outlined in this guide will enable scientists and drug development professionals to effectively utilize this compound to unravel the complex roles of lipid radicals in health and disease, and to accelerate the discovery of new therapeutic interventions.
References
NBD-Pen: A Technical Guide to its Applications in Cellular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-Pen (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a highly sensitive and specific fluorescent probe designed for the detection of lipid radicals in living cells.[3] Its "turn-on" fluorescence mechanism, where it becomes fluorescent upon reacting with lipid radicals, makes it an invaluable tool for studying oxidative stress and related cellular processes.[4][5] This technical guide provides an in-depth overview of this compound's applications in cellular biology, focusing on its role in investigating lipid peroxidation, ferroptosis, and associated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Core Mechanism and Applications
This compound's primary function is to detect lipid-derived radicals, which are key initiators of lipid peroxidation.[4] This process is implicated in a variety of cellular responses and pathologies, including inflammation, apoptosis, and a form of programmed cell death known as ferroptosis.[3][4] this compound is highly selective for lipid radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), and superoxide (B77818) (O₂⁻∙).[2]
The core structure of this compound consists of a nitroxide radical moiety, which reacts with lipid radicals, and a nitrobenzoxadiazole (NBD) fluorophore. In its native state, the fluorescence of the NBD group is quenched by the nitroxide radical. Upon reaction with a lipid radical, the nitroxide is reduced, leading to a significant increase in fluorescence intensity, thus providing a "turn-on" signal for detection.[3]
Data Summary
The following tables summarize quantitative data from key studies utilizing this compound for the detection of lipid peroxidation and the assessment of cellular responses.
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Cell Line | Concentration | Inducer/Treatment | Incubation Time | Observation | Reference(s) |
| This compound Concentration | Calu-1 | 2 µM | RSL3 (0.1 µM) | 3 hours | Visualization of lipid peroxidation | [1] |
| This compound Concentration | Calu-1 | 10 µM | RSL3 (0.1 µM) | 20 minutes | Detection of this compound radical adducts | [1] |
| This compound Concentration | Hepa1-6 | 1 µM | Diethylnitrosamine (DEN) (30 mM) | 10 min (this compound), 20 min (DEN) | Visualization of intracellular lipid radicals | [2] |
| This compound Concentration | H9C2 | Not specified | BSO (100 µM) + PCOOH (20 µM) | 12 hours (BSO), 1 hour (PCOOH) | Increased cellular lipid radical imaging | [6] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Animal Model | Dosage | Administration Route | Time After Administration | Observation | Reference(s) |
| This compound Dosage | Rat model of hepatic carcinoma | 2 mM | Intravenous (i.v.) | 1-24 hours after DEN | Increased fluorescence in plasma and liver | [2] |
| This compound Dosage | Iron-overloaded mouse model | 2 mM | Intravenous (i.v.) | 1-24 hours after iron dextran | Increased fluorescence in LDL | [2] |
Signaling Pathways
This compound is a tool to visualize a key event—lipid peroxidation—within a larger signaling cascade, rather than being an active participant in the pathway itself. Its primary application in recent research has been in the study of ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.
Ferroptosis Signaling Pathway
Ferroptosis is initiated by the accumulation of lipid peroxides, a process that can be triggered by the inhibition of glutathione (B108866) peroxidase 4 (GPX4) or by an overload of iron. The detection of lipid radicals by this compound provides a direct readout of the central event in this pathway.
Caption: this compound detects lipid ROS, a key step in the ferroptosis signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Live-Cell Imaging of Lipid Peroxidation
This protocol is adapted from methodologies used in the study of ferroptosis.[1][2]
1. Cell Preparation: a. Plate cells (e.g., Calu-1 or Hepa1-6) on glass-bottom dishes suitable for live-cell imaging. b. Culture cells to 60-80% confluency in the appropriate growth medium.
2. This compound Stock Solution Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2] b. Store the stock solution at -20°C or -80°C, protected from light.
3. Cell Labeling and Treatment: a. On the day of the experiment, wash the cells twice with pre-warmed, serum-free, phenol (B47542) red-free medium.[2] b. Prepare a working solution of this compound (e.g., 1-10 µM) in the imaging medium. c. Incubate the cells with the this compound working solution for 10-30 minutes at 37°C. d. To induce lipid peroxidation, add the desired agent (e.g., 0.1 µM RSL3 or 30 mM DEN) to the cells and incubate for the desired time (e.g., 20 minutes to 3 hours).[1][2]
4. Imaging: a. Wash the cells three times with pre-warmed imaging medium to remove unbound probe. b. Immediately image the cells using a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). c. Use an excitation wavelength of approximately 470 nm and collect emission at around 530 nm.[2][5] Specific filter sets for GFP or FITC are generally suitable.
Caption: Workflow for live-cell imaging of lipid peroxidation using this compound.
Protocol 2: In Vivo Detection of Lipid Radicals in a Mouse Model
This protocol is a general guide based on in vivo studies.[2]
1. Animal Model Preparation: a. Utilize an appropriate animal model for the disease under investigation (e.g., a diethylnitrosamine-induced model of hepatic carcinoma or an iron-overloaded model).
2. This compound Solution Preparation: a. Prepare a sterile solution of this compound for injection. The solvent and concentration will need to be optimized for in vivo use and animal safety. A concentration of 2 mM has been used in rats.[2]
3. Administration: a. Administer the this compound solution to the animals via an appropriate route, such as intravenous (i.v.) injection.[2]
4. Sample Collection and Analysis: a. At desired time points after administration (e.g., 1 to 24 hours), collect blood samples and/or tissues of interest.[2] b. Process the samples for fluorescence analysis. For blood, plasma can be isolated. For tissues, homogenization and extraction may be necessary. c. Measure the fluorescence intensity of the processed samples using a fluorometer with excitation at ~470 nm and emission at ~530 nm.
References
NBD-Pen: A Technical Guide to a High-Sensitivity Fluorescent Probe for Lipid Radicals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features, benefits, and applications of NBD-Pen, a first-in-class fluorescent probe with high selectivity and sensitivity for the detection of lipid radicals. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to support its use in research and drug development.
Core Features and Benefits
This compound stands out as a powerful tool for investigating lipid peroxidation, a key process in various pathological conditions. Its unique properties offer significant advantages for researchers. This compound is the first fluorescence probe designed to specifically detect lipid-derived radicals with high selectivity over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[1] This "turn-on" fluorescent probe exhibits low background fluorescence, which significantly increases upon reaction with lipid radicals, enabling direct visualization of these species in living cells.[1][2]
Beyond its detection capabilities, the lipid radical scavenging moiety of this compound has demonstrated therapeutic potential by decreasing markers of inflammation, apoptosis, and oxidative stress.[1][3][4][5] These characteristics make this compound a valuable instrument for studying disease models, including hepatic carcinoma, and for investigating cellular processes like ferroptosis.[1][6]
Quantitative Data
The following tables summarize the key quantitative specifications of this compound, providing essential information for experimental design and data interpretation.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2,2,6-trimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-6-pentyl-1-piperidinyloxy | [2] |
| CAS Number | 1955505-54-0 | [2] |
| Molecular Formula | C₁₉H₂₈N₅O₄ | [2] |
| Molecular Weight | 390.5 g/mol (also reported as 390.46 and 392.48) | [2][7][8][9] |
| Purity | ≥95% (mixture of isomers) | [2] |
| Appearance | Solid | [1] |
| Color | Orange to red | [9] |
| Solubility | Soluble in Methanol and DMSO | [2][10] |
Table 2: Spectroscopic Properties
| Property | Wavelength (nm) | Reference |
| Excitation (λex) | 470 (also reported as ~460 and 458) | [1][2][10] |
| Emission (λem) | 530 (also reported as 490-674 for imaging) | [1][2] |
Mechanism of Action: A Turn-On Fluorescence Response
This compound's mechanism relies on a redox-based "turn-on" fluorescence system. In its native state, the nitroxide radical on the piperidine (B6355638) ring quenches the fluorescence of the attached nitrobenzoxadiazole (NBD) fluorophore through intramolecular quenching. Upon reacting with a lipid radical, the nitroxide is reduced, which alleviates this quenching effect. This reaction results in a significant increase in fluorescence intensity, allowing for the sensitive detection of lipid radicals.
Caption: this compound's "turn-on" fluorescence mechanism upon reaction with a lipid radical.
Signaling Pathway: Role in Mitigating Oxidative Stress
The interaction of this compound with lipid radicals initiates a cascade of events that can lead to the reduction of cellular damage. By scavenging these reactive species, this compound helps to mitigate oxidative stress and its downstream consequences, such as inflammation and apoptosis.
Caption: this compound's role in mitigating oxidative stress by scavenging lipid radicals.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following protocols are based on established procedures.[1]
In Vitro Detection of Lipid Radicals in Cell Culture
This protocol outlines the steps for visualizing intracellular lipid radicals in living cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
Cultured cells (e.g., Hepa1-6)
-
Inducing agent (e.g., Diethylnitrosamine - DEN)
-
Confocal laser-scanning microscope
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a working concentration of 1-10 µM in preheated serum-free cell culture medium or PBS. The optimal concentration should be determined based on the specific cell type and experimental conditions.[1][10]
-
Cell Preparation: Discard the cell culture medium and rinse the cells three times with PBS.[1]
-
This compound Labeling: Add the this compound working solution (e.g., 1 µM) to the cells and incubate for 10-30 minutes at 37°C.[1][10]
-
Induction of Lipid Radicals: Add the inducing agent (e.g., 30 mM DEN) to the cells.[1]
-
Fluorescence Imaging: Immediately perform fluorescence imaging using a confocal laser-scanning microscope at 37°C in a humidified atmosphere of 5% CO₂.[1] Use an excitation wavelength of ~458-470 nm and collect emission at ~530 nm (or within a range of 490-674 nm).[1][2]
Caption: Experimental workflow for in vitro detection of lipid radicals using this compound.
In Vivo Detection of Lipid Radicals in an Animal Model
This protocol provides a general guideline for using this compound in animal models to detect lipid radical generation.
Materials:
-
This compound
-
Vehicle for injection (e.g., saline, DMSO/saline mixture)
-
Animal model (e.g., rats or mice)
-
Inducing agent (e.g., DEN or iron dextran)
-
Instrumentation for in vivo imaging or sample collection and analysis
Procedure:
-
Animal Model Preparation: Acclimatize animals and induce the disease model as required (e.g., administration of DEN or iron dextran).[1]
-
This compound Administration: Administer this compound intravenously (i.v.) at a suitable dose (e.g., 2 mM). The timing of administration can be varied relative to the induction of the insult.[1]
-
Sample Collection and Analysis: At specified time points after this compound administration (e.g., 1-24 hours), collect blood plasma and tissue samples (e.g., liver).[1]
-
Fluorescence Measurement: Measure the fluorescence intensity in the collected samples to assess the level of lipid radical generation.[1]
Note: All animal experiments should be conducted in accordance with relevant institutional and national guidelines for animal care and use.
Conclusion
This compound is a highly valuable and versatile tool for the detection and investigation of lipid radicals in biological systems. Its high sensitivity, selectivity, and "turn-on" fluorescence mechanism make it ideal for a wide range of applications in cell biology, pharmacology, and drug discovery. The added benefit of its radical-scavenging properties opens up avenues for therapeutic research. This guide provides the foundational knowledge and protocols to effectively integrate this compound into your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. This compound|COA [dcchemicals.com]
- 9. This compound | 脂质自由基荧光探针 | MCE [medchemexpress.cn]
- 10. This compound | TargetMol [targetmol.com]
NBD-Pen: A Technical Guide for Real-Time Imaging of Lipid Radicals
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of NBD-Pen, a fluorescent probe for the real-time imaging of lipid radicals. It covers the core principles of this compound, its mechanism of action, quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Introduction
Lipid peroxidation, a process initiated by the attack of reactive oxygen species on lipids, generates highly reactive lipid radicals. These radicals are implicated in numerous pathological conditions, including inflammation, neurodegenerative diseases, and ferroptosis, a form of iron-dependent programmed cell death. The ability to detect and monitor lipid radicals in real-time within living systems is crucial for understanding disease mechanisms and for the development of novel therapeutics. This compound is a "turn-on" fluorescent probe specifically designed for the sensitive and selective detection of lipid radicals in live cells and in vivo models.[1][2][3] Its unique mechanism allows for the direct visualization of lipid radical generation, providing valuable insights into the spatiotemporal dynamics of lipid peroxidation.[1]
Mechanism of Action
This compound's functionality is based on a radical-trapping mechanism. The probe consists of a nitroxide radical moiety linked to a nitrobenzoxadiazole (NBD) fluorophore. In its native state, the nitroxide radical quenches the fluorescence of the NBD group. Upon reaction with a lipid radical, the nitroxide moiety is converted to a stable alkoxyamine, which eliminates the quenching effect and results in a significant "turn-on" of fluorescence.[2][4] This process is highly selective for lipid radicals over other reactive oxygen species.[2][5]
Caption: Mechanism of this compound fluorescence activation.
Quantitative Data
Here is a summary of the key photophysical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~470 nm | [2][5] |
| Emission Maximum (λem) | ~530 nm | [2][5] |
| Quantum Yield (Φ) - Reacted | 0.88 | [4] |
| Molar Extinction Coefficient (ε) | Not available | |
| Second-order reaction rate with carbon-centered radicals | 10⁸ to 10⁹ M⁻¹s⁻¹ | [4] |
Experimental Protocols
General Workflow for Live-Cell Imaging
This workflow outlines the key steps for using this compound to visualize lipid radicals in cultured cells.
Caption: General workflow for this compound live-cell imaging.
Detailed Protocol for Imaging Lipid Radicals in Ferroptosis
This protocol provides a step-by-step guide for inducing ferroptosis and imaging the subsequent generation of lipid radicals using this compound.
Materials:
-
Cells of interest (e.g., Calu-1 cells)
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
This compound
-
DMSO (anhydrous)
-
Ferroptosis inducer (e.g., RSL3)
-
Ferroptosis inhibitor (e.g., Liproxstatin-1, serving as a negative control)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will ensure they reach 60-80% confluency on the day of the experiment.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare stock solutions of the ferroptosis inducer (e.g., RSL3) and inhibitor (e.g., Liproxstatin-1) in DMSO.
-
-
Induction of Ferroptosis and Probe Loading:
-
On the day of the experiment, prepare a working solution of this compound (e.g., 2 µM) and the ferroptosis inducer (e.g., 0.1 µM RSL3) in the cell culture medium.[6] For control experiments, prepare a medium with the ferroptosis inhibitor (e.g., 1 µM Liproxstatin-1) in addition to the inducer and this compound.[6]
-
Remove the existing culture medium from the cells.
-
Add the medium containing this compound and the respective treatments (inducer, inducer + inhibitor, or vehicle control) to the cells.
-
Incubate the cells for the desired time (e.g., 3 hours) under standard culture conditions.[6]
-
-
Live-Cell Imaging:
-
Following incubation, gently wash the cells twice with pre-warmed PBS to remove any excess probe and reagents.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope. For this compound, use an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.[2][5]
-
Acquire images from multiple fields of view for each condition.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the this compound signal in the captured images using appropriate software (e.g., ImageJ).
-
Compare the fluorescence intensity between the different treatment groups (control, ferroptosis inducer, and inducer + inhibitor) to assess the level of lipid radical generation.
-
Signaling Pathway Visualization
This compound is a valuable tool for investigating signaling pathways that involve lipid peroxidation, such as ferroptosis. The diagram below illustrates a simplified representation of the ferroptosis pathway and the point at which this compound can be used for detection.
Caption: Simplified ferroptosis pathway showing this compound's point of detection.
Conclusion
This compound is a powerful and highly specific fluorescent probe that enables the real-time visualization of lipid radicals in living systems. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an ideal tool for studying the role of lipid peroxidation in various physiological and pathological processes. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of lipid radical biology and the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for NBD-Pen in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NBD-Pen, a highly sensitive and specific fluorescent probe for the detection of lipid radicals in live cells. Its "turn-on" fluorescence mechanism upon reaction with lipid radicals makes it a valuable tool for studying oxidative stress, ferroptosis, and related pathological conditions.
Introduction to this compound
This compound (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is the first fluorescent probe developed for the direct detection of lipid radicals in living cells with high selectivity and sensitivity.[1] Unlike conventional fluorescent probes, this compound exhibits a "turn-on" fluorescence signal upon reacting with lipid radicals, minimizing background fluorescence and enhancing detection accuracy.[1][4] This probe is highly selective for lipid-derived radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻∙), and hydroxyl radicals (∙OH).[1][5] The lipid radical scavenging properties of this compound also allow it to mitigate inflammation, apoptosis, and oxidative stress, making it a potential therapeutic agent.[1][4]
Mechanism of Action
The functionality of this compound is based on a redox-mediated "turn-on" fluorescence mechanism. In its native state, the nitroxide radical moiety of this compound quenches the fluorescence of the NBD (nitrobenzoxadiazole) fluorophore. Upon reaction with lipid radicals, the nitroxide is reduced, which eliminates the quenching effect and results in a significant increase in fluorescence intensity. This direct detection mechanism provides real-time imaging of lipid radical generation in living systems.
Figure 1: this compound mechanism of action for detecting lipid radicals.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using this compound in live-cell imaging experiments.
Table 1: this compound Probe Specifications
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 470 nm | [1][5] |
| Emission Wavelength (λem) | 530 nm | [1][5] |
| Recommended Stock Solution | 10 mM in anhydrous DMSO | [1] |
| Recommended Working Solution | 1-10 µM in serum-free medium or PBS | [1] |
| Storage | -20°C for long-term storage | [5] |
Table 2: In Vitro Experimental Parameters
| Cell Line Example | Inducer (Concentration) | This compound (Concentration, Time) | Co-stains (Concentration) | Reference |
| Hepa1-6 | Diethylnitrosamine (DEN) (30 mM) | 1 µM, 10 min | Hoechst 33342 (1 µM) | [1] |
| Calu-1 | RSL3 (0.1 µM) | 2 µM, 3 h | LysoTracker Red DND-99, Hoechst 33342 | [2] |
| Calu-1 | RSL3 (0.1 µM) | 10 µM, 20 min | - | [2] |
Table 3: In Vivo Experimental Parameters
| Animal Model | Administration Route | This compound Dosage | Imaging Time Post-administration | Reference |
| Rat (Hepatic Carcinoma Model) | Intravenous (i.v.) | 2 mM | 1-24 hours | [1] |
| Mouse (Iron Overload Model) | Intravenous (i.v.) | 2 mM | 1-24 hours (peak at 2 hours) | [1] |
Experimental Protocols
In Vitro Live-Cell Imaging of Lipid Radicals
This protocol details the steps for detecting intracellular lipid radicals in cultured cells using this compound.
Materials:
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium (phenol red-free recommended)
-
Cultured cells (e.g., Hepa1-6, Calu-1)
-
Inducer of lipid peroxidation (e.g., Diethylnitrosamine (DEN), RSL3)
-
Confocal laser-scanning microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in pre-warmed serum-free cell culture medium or PBS.[1] The optimal concentration should be determined for each cell type and experimental condition.
-
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy until they reach the desired confluency.
-
Before staining, discard the culture medium and wash the cells three times with PBS.[1]
-
-
Induction of Lipid Peroxidation (Optional):
-
This compound Staining:
-
Add the this compound working solution to the cells and incubate for a period ranging from 10 minutes to 3 hours at 37°C in a humidified atmosphere with 5% CO₂.[1][2] Incubation time should be optimized for each experiment.
-
For example, incubate Hepa1-6 cells with 1 µM this compound for 10 minutes before adding the inducer.[1]
-
Alternatively, co-treat Calu-1 cells with 2 µM this compound and 0.1 µM RSL3 for 3 hours.[2]
-
-
Fluorescence Imaging:
-
After incubation, wash the cells with PBS to remove excess probe.
-
Perform fluorescence imaging immediately using a confocal laser-scanning microscope.[1]
-
Use an excitation wavelength of approximately 470 nm and detect the emission at around 530 nm for this compound.[1][5] Specific laser lines, such as a 458 nm laser for excitation, can also be used, with emission collected between 490-674 nm.[1]
-
For co-staining with nuclear dyes like Hoechst 33342, use an excitation of ~405 nm and collect emission between 410-505 nm.[1]
-
Figure 2: Experimental workflow for in vitro live-cell imaging with this compound.
In Vivo Imaging of Lipid Radicals in Animal Models
This protocol provides a general guideline for using this compound to detect lipid radical generation in animal models.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline with appropriate solubilizing agents)
-
Animal model of interest (e.g., rat model of hepatic carcinoma, mouse model of iron overload)
-
Imaging system capable of in vivo fluorescence detection
Procedure:
-
Preparation of this compound for Injection:
-
Prepare a sterile solution of this compound at the desired concentration (e.g., 2 mM) in a suitable vehicle for intravenous administration.[1]
-
-
Animal Preparation and Induction of Disease Model:
-
Prepare the animal model according to established protocols. For example, induce hepatic carcinoma in rats using DEN.[1]
-
-
This compound Administration:
-
Administer the this compound solution to the animals via the appropriate route, typically intravenous (i.v.) injection.[1]
-
-
In Vivo Imaging:
-
At various time points after this compound administration (e.g., 1 to 24 hours), perform in vivo fluorescence imaging of the target organs or tissues.[1]
-
The fluorescence intensity is expected to increase in regions with high lipid radical generation. For instance, in a rat model of hepatic carcinoma, fluorescence intensity in the liver increases within 1 hour of DEN administration.[4] In an iron-overloaded mouse model, the peak fluorescence intensity in LDL is observed at 2 hours post-injection.[1]
-
-
Ex Vivo Analysis (Optional):
-
After in vivo imaging, tissues can be excised for ex vivo fluorescence imaging or other downstream analyses to confirm the localization and intensity of the this compound signal.
-
Concluding Remarks
The this compound protocol offers a robust and specific method for the real-time visualization of lipid radicals in live-cell and in vivo systems. Its "turn-on" fluorescence property provides a high signal-to-noise ratio, making it an invaluable tool for researchers investigating oxidative stress-related diseases, including cancer and neurodegenerative disorders, and for professionals in drug development screening for compounds that modulate lipid peroxidation. Careful optimization of probe concentration and incubation times is recommended to achieve the best results for specific experimental models.
References
Application Notes and Protocols for NBD-Pen in Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBD-Pen (2,2,6-trimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-6-pentyl-1-piperidinyloxy) is a highly sensitive and specific "turn-on" fluorescent probe designed for the detection of lipid radicals in living cells and in vivo models.[1][2] Its unique mechanism of action, where it becomes fluorescent upon reaction with lipid radicals, makes it an invaluable tool for studying oxidative stress, lipid peroxidation, and associated cellular processes like ferroptosis, inflammation, and apoptosis.[3][4] Unlike many other fluorescent probes, this compound exhibits high selectivity for lipid-derived radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH).[3] These application notes provide detailed protocols for the use of this compound in fluorescence microscopy, enabling researchers to effectively visualize and quantify lipid radical generation in various experimental settings.
Quantitative Data Presentation
The following table summarizes the key photophysical and experimental parameters for this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~470 nm | [1][3] |
| Emission Maximum (λem) | ~530 nm | [1][3] |
| Molecular Weight | 390.46 g/mol | [3] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO), Methanol | [3] |
| Stock Solution Conc. | 10 mM in anhydrous DMSO | [3] |
| Working Concentration | 1 - 10 µM in serum-free medium or PBS | [3] |
| Recommended Laser Line | 458 nm or 488 nm | [3] |
| Recommended Filter Set | FITC/GFP channel | |
| Storage of Stock Solution | -80°C (6 months), -20°C (1 month), protect from light | [3] |
Signaling Pathway and Mechanism of Action
This compound's fluorescence is activated upon direct reaction with lipid radicals, which are generated during the process of lipid peroxidation. This process is a key feature of several signaling pathways related to cell death and inflammation, most notably ferroptosis.
Caption: this compound detects lipid radicals, key initiators of lipid peroxidation and ferroptosis.
Experimental Workflow
A typical workflow for utilizing this compound in live-cell fluorescence microscopy involves probe preparation, cell labeling, and image acquisition.
Caption: A step-by-step workflow for labeling live cells with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM):
-
Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM stock solution, dissolve 0.39 mg of this compound (MW: 390.46) in 100 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[3]
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final working concentration (e.g., 1-10 µM) in pre-warmed (37°C) serum-free cell culture medium or PBS.[3] For example, to prepare 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 1 mL of medium/PBS.
-
It is recommended to prepare the working solution fresh for each experiment.
-
Protocol 2: Live-Cell Imaging of Lipid Radicals
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy
-
This compound working solution (1-10 µM)
-
Serum-free cell culture medium or PBS
-
(Optional) Inducer of lipid peroxidation (e.g., RSL3, erastin)
-
(Optional) Nuclear counterstain (e.g., Hoechst 33342)
-
Confocal fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed PBS.
-
-
Induction of Lipid Peroxidation (Optional):
-
This compound Labeling:
-
Remove the wash buffer and add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a CO₂ incubator for 10-60 minutes.[3] The optimal incubation time should be determined empirically for each cell type and experimental condition. A typical starting point is 20-30 minutes.
-
-
Washing:
-
After incubation, gently aspirate the labeling solution and wash the cells two to three times with pre-warmed serum-free medium or PBS to remove any unbound probe.
-
-
Nuclear Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate the cells with a suitable dye (e.g., 1 µM Hoechst 33342) according to the manufacturer's protocol.[3]
-
-
Fluorescence Microscopy:
-
Immediately image the cells using a confocal microscope equipped with a 40x or 63x objective lens.[3]
-
For this compound, use an excitation wavelength of approximately 470 nm (e.g., a 458 nm or 488 nm laser line) and collect the emission between 490 nm and 674 nm, with a peak at ~530 nm.[3]
-
For Hoechst 33342, use an excitation wavelength of ~405 nm and collect the emission between ~410 nm and 505 nm.[3]
-
Acquire images using settings that minimize phototoxicity and photobleaching, such as using the lowest possible laser power and shortest exposure times that provide a good signal-to-noise ratio.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washes after labeling. |
| Probe concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 1 µM). | |
| Weak or No Signal | Low level of lipid radical generation. | Use a positive control by inducing lipid peroxidation with a known agent (e.g., RSL3, cumene (B47948) hydroperoxide). |
| Insufficient incubation time. | Increase the incubation time with this compound. | |
| Probe degradation. | Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Phototoxicity or Cell Death | Excessive exposure to excitation light. | Reduce the laser power and/or exposure time during image acquisition. Use a more sensitive detector if available. |
| High probe concentration. | Lower the concentration of this compound. |
Conclusion
This compound is a powerful and selective fluorescent probe for the detection of lipid radicals in living cells. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in fluorescence microscopy studies. By following these guidelines, scientists can gain valuable insights into the roles of lipid peroxidation in various biological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: NBD-Pen Staining for Detection of Lipid Radicals in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-Pen (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a highly specific, "turn-on" fluorescent probe designed for the sensitive detection of lipid-derived radicals in living cells. Unlike traditional fluorescent stains that provide morphological details, this compound serves as a functional probe to investigate dynamic cellular processes, particularly lipid peroxidation—a key event in oxidative stress and ferroptotic cell death.[2][4]
Standard penicillin derivatives, such as those labeled with fluorescein (B123965) (e.g., BOCILLIN-FL), are primarily utilized to label Penicillin-Binding Proteins (PBPs) in bacteria for imaging bacterial cell walls.[5][6][7] Mammalian cells lack these specific PBP targets, rendering fluorescent penicillin analogs unsuitable for general-purpose staining of cultured mammalian cells. The application of this compound in mammalian cell culture is therefore highly specialized for the detection of lipid radicals.
The probe is designed with a radical-scavenging moiety that, upon reaction with lipid radicals, undergoes a chemical transformation that releases the NBD fluorophore from a quenched state, resulting in a significant increase in fluorescence intensity.[2][8] This property allows for the direct visualization of lipid radical generation in real-time with a high signal-to-noise ratio.[1][2] this compound is selective for lipid-derived radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (∙OH).[1][4]
Data Presentation
The following tables summarize the key quantitative parameters for the use of this compound in cultured mammalian cells based on published studies.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~470 nm | [1][4] |
| Emission Maximum (λem) | ~530 nm | [1][4] |
| Recommended Laser Line | 458 nm or 488 nm | [1] |
| Recommended Filter Set | FITC/GFP |
Table 2: Recommended Experimental Parameters for Lipid Radical Detection
| Parameter | Recommended Value/Range | Cell Line(s) | Notes | Reference(s) |
| This compound Concentration | 1 - 10 µM | Hepa1-6, Calu-1 | The optimal concentration should be determined empirically. Start with a lower concentration (e.g., 1-2 µM) to minimize potential cytotoxicity. | [1][9] |
| Incubation Time | 10 minutes - 3 hours | Hepa1-6, Calu-1 | Time is dependent on the experimental design. For co-treatment with an inducing agent, longer incubation may be required. For pre-loading, a shorter time is sufficient. | [1][9] |
| Inducing Agents | Diethylnitrosamine (DEN), RSL3 | Hepa1-6, Calu-1 | Used to induce oxidative stress and lipid peroxidation. | [1][9] |
| Incubation Temperature | 37°C | Hepa1-6, Calu-1 | Standard cell culture conditions should be maintained during incubation and imaging. | [1] |
| Imaging Medium | Phenol (B47542) red-free culture medium | Hepa1-6 | Phenol red can contribute to background fluorescence. | [1] |
Experimental Protocols
This section provides a detailed methodology for the detection of lipid radicals in cultured mammalian cells using this compound. The protocol is based on methodologies used for Hepa1-6 and Calu-1 cells.[1][9]
Protocol 1: Live-Cell Imaging of Lipid Radicals
Materials:
-
Cultured cells (e.g., Hepa1-6, Calu-1) grown on glass-bottom dishes suitable for microscopy
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phenol red-free cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Inducing agent for lipid peroxidation (e.g., RSL3, Diethylnitrosamine) (Optional)
-
Inhibitor control (e.g., Liproxstatin-1) (Optional)
-
Confocal laser-scanning microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Labeling and Treatment of Cells:
-
On the day of the experiment, allow the this compound stock solution to thaw at room temperature.
-
Prepare a fresh working solution of this compound (e.g., 1-10 µM) in pre-warmed, phenol red-free culture medium.
-
Aspirate the culture medium from the cells and wash gently twice with pre-warmed PBS.
-
Method A (Co-treatment):
-
Add the this compound working solution containing the desired concentration of the inducing agent (e.g., 0.1 µM RSL3) to the cells.[9]
-
If using an inhibitor, pre-incubate the cells with the inhibitor (e.g., 1 µM Liproxstatin-1) for a specified time before adding the co-treatment solution.[9]
-
Incubate for the desired period (e.g., 3 hours) in the incubator.[9]
-
-
Method B (Pre-loading):
-
-
Washing:
-
After incubation, gently aspirate the labeling solution.
-
Wash the cells three times with pre-warmed phenol red-free medium to remove unbound probe.
-
-
Fluorescence Imaging:
-
Immediately add fresh, pre-warmed phenol red-free medium to the cells.
-
Transfer the dish to a confocal microscope equipped with an environmental chamber maintaining 37°C and 5% CO₂.
-
Acquire images using settings appropriate for NBD (Excitation: ~470 nm; Emission: ~530 nm). Use a 40x or 63x objective lens for optimal resolution.[1]
-
The "turn-on" fluorescence will appear as bright puncta or diffuse signal within the cell where lipid peroxidation is occurring.
-
Visualizations
Signaling Pathway and Probe Mechanism
Caption: Mechanism of this compound activation by lipid radicals for fluorescence detection.
Experimental Workflow
Caption: Experimental workflow for detecting lipid radicals using this compound in cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of NBD-Penicillin (NBD-Pen)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-Pen (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a novel, high-sensitivity fluorescent probe designed for the specific detection of lipid radicals in living cells and in vivo models.[2][4] Its "turn-on" fluorescence mechanism, where it becomes fluorescent upon reacting with lipid radicals, makes it a valuable tool for studying oxidative stress and lipid peroxidation-related pathologies such as hepatic carcinoma.[2][4] this compound not only enables imaging of lipid radical generation but also possesses therapeutic potential by decreasing markers of inflammation, apoptosis, and oxidative stress.[2]
These application notes provide a comprehensive, step-by-step guide for the in vivo administration of this compound in rodent models, including detailed protocols for solution preparation, administration, and subsequent analysis for pharmacokinetic and biodistribution studies.
Data Presentation
While specific quantitative pharmacokinetic and biodistribution data for this compound is not extensively available in publicly accessible literature, the following tables provide a template for the types of data that should be collected and presented from experimental studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Plasma
| Parameter | Value (Specify Units) | Animal Model | Notes |
| Cmax (Maximum Concentration) | Data to be determined | e.g., Sprague-Dawley Rat | Peak plasma concentration after administration. |
| Tmax (Time to Cmax) | Data to be determined | e.g., Sprague-Dawley Rat | Time at which Cmax is reached. |
| t½ (Half-life) | Data to be determined | e.g., Sprague-Dawley Rat | Time for plasma concentration to reduce by half. |
| AUC (0-t) (Area Under the Curve) | Data to be determined | e.g., Sprague-Dawley Rat | Total drug exposure over time. |
| Cl (Clearance) | Data to be determined | e.g., Sprague-Dawley Rat | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | Data to be determined | e.g., Sprague-Dawley Rat | Apparent volume into which the drug distributes. |
Table 2: Biodistribution of this compound in Rodent Tissues (Example Time Points)
| Organ | Concentration (ng/g tissue or %ID/g) at 1h | Concentration (ng/g tissue or %ID/g) at 4h | Concentration (ng/g tissue or %ID/g) at 24h |
| Liver | Data to be determined | Data to be determined | Data to be determined |
| Spleen | Data to be determined | Data to be determined | Data to be determined |
| Kidneys | Data to be determined | Data to be determined | Data to be determined |
| Lungs | Data to be determined | Data to be determined | Data to be determined |
| Heart | Data to be determined | Data to be determined | Data to be determined |
| Brain | Data to be determined | Data to be determined | Data to be determined |
| Tumor (if applicable) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Preparation of 2 mM this compound Solution for Intravenous Administration
This protocol describes the preparation of a 2 mM this compound solution suitable for intravenous (i.v.) injection in rodents.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is approximately 390.48 g/mol .
-
To prepare a 10 mM stock solution in DMSO, weigh out 3.9 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Prepare a 10 mM stock solution in DMSO:
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO.
-
Vortex thoroughly to dissolve the this compound. Gentle warming or brief sonication can be used to aid dissolution.
-
Note: Prepare the stock solution fresh or store at -20°C for short-term storage (up to 1 month), protected from light. For long-term storage, aliquots can be stored at -80°C for up to 6 months.
-
-
Prepare the 2 mM working solution for injection:
-
On the day of the experiment, thaw the 10 mM stock solution (if frozen).
-
Dilute the 10 mM stock solution 1:5 with sterile saline or PBS to achieve a final concentration of 2 mM. For example, add 20 µL of the 10 mM stock solution to 80 µL of sterile saline.
-
The final concentration of DMSO in the injected solution will be 20%. It is crucial to keep the final DMSO concentration as low as possible to avoid toxicity.
-
Important: The final injection volume should be calculated based on the animal's body weight. For mice, the recommended maximum i.v. injection volume is 10 mL/kg. For a 25 g mouse, this would be 250 µL.
-
Protocol 2: Intravenous (Tail Vein) Administration in Rats
This protocol details the procedure for i.v. injection of this compound into the lateral tail vein of a rat.
Materials:
-
Prepared 2 mM this compound solution
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct injection volume.
-
Warm the rat's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation, making the veins more visible and accessible.
-
Place the rat in a suitable restrainer.
-
-
Injection Site Preparation:
-
Clean the tail with a 70% alcohol wipe to disinfect the injection site and improve visualization of the lateral tail veins.
-
-
Injection:
-
Draw the calculated volume of the 2 mM this compound solution into the sterile syringe, ensuring there are no air bubbles.
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle into the distal third of the lateral tail vein. A successful insertion may result in a "flash" of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling or blanching occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 3: Pharmacokinetic Study of this compound in Rats
This protocol outlines the procedure for collecting blood samples to determine the pharmacokinetic profile of this compound.
Materials:
-
Anesthetized rats following this compound administration
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
Pipettes and sterile tips
-
-80°C freezer
Procedure:
-
Blood Collection:
-
Following i.v. administration of this compound, collect blood samples (approximately 200-300 µL) at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Blood can be collected via a cannulated vessel or from the tail vein or saphenous vein.
-
-
Plasma Separation:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Storage and Analysis:
-
Carefully collect the plasma supernatant and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as fluorescence spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time to generate a concentration-time curve.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.
-
Protocol 4: Biodistribution Study of this compound in Mice
This protocol describes the collection of tissues to determine the distribution of this compound in a mouse model.
Materials:
-
Mice administered with this compound
-
Surgical instruments for dissection
-
Phosphate Buffered Saline (PBS) for perfusion
-
Tared collection tubes
-
Homogenizer
-
Fluorescence plate reader or in vivo imaging system
Procedure:
-
Tissue Collection:
-
At designated time points after this compound administration (e.g., 1, 4, and 24 hours), euthanize the mice using an approved method.
-
Perform a cardiac perfusion with cold PBS to remove blood from the tissues.
-
Carefully dissect and collect organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
-
Sample Preparation:
-
Rinse the collected organs in cold PBS, blot dry, and weigh them.
-
Homogenize the tissues in a suitable buffer.
-
-
Fluorescence Quantification:
-
Measure the fluorescence intensity of the tissue homogenates using a fluorescence plate reader (Excitation: ~470 nm, Emission: ~530 nm).
-
Alternatively, whole-organ fluorescence can be quantified using an in vivo imaging system.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each tissue, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the distribution of this compound across different organs and at different time points.
-
Mandatory Visualization
Signaling Pathway of Lipid Peroxidation and this compound Action
Caption: Simplified pathway of lipid peroxidation and this compound's mechanism of action.
Experimental Workflow for In Vivo this compound Administration and Analysis
Caption: Workflow for this compound in vivo administration and subsequent analysis.
References
- 1. High-throughput quantitative microscopy-based half-life measurements of intravenously injected agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Elimination study of intact lipid nanocapsules after intravenous rat administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Lipid Peroxidation using NBD-Pen and C11-BODIPY581/591
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular damage and various pathological conditions, including inflammation, neurodegenerative diseases, and drug-induced toxicity. It is the oxidative degradation of lipids, primarily polyunsaturated fatty acids (PUFAs), within cellular membranes. This process is initiated by reactive oxygen species (ROS) and results in the formation of lipid radicals and subsequent lipid hydroperoxides, leading to membrane damage and the generation of reactive aldehydes that can modify proteins and DNA.[1][2] The accurate measurement of lipid peroxidation is crucial for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the analysis of lipid peroxidation in cells using flow cytometry, with a focus on two key fluorescent probes: NBD-Pen and C11-BODIPY581/591 . While both probes are utilized for assessing oxidative lipid damage, they operate through distinct mechanisms. This compound is a turn-on fluorescent probe that specifically detects lipid radicals, the initial species in the lipid peroxidation chain reaction.[3][4] In contrast, C11-BODIPY581/591 is a ratiometric fluorescent lipid probe that indicates the accumulation of lipid hydroperoxides.[1][5] Due to the extensive availability of detailed flow cytometry protocols in the scientific literature, this document will primarily focus on the application of C11-BODIPY581/591, while also providing available information for this compound.
Principle of Detection
This compound (2,2,6-trimethyl-4-(4-nitrobenzo[1][5][6]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a highly sensitive and specific fluorescent probe for the detection of lipid radicals.[3] In its native state, this compound is non-fluorescent. Upon reaction with lipid radicals, it undergoes a chemical transformation that results in a highly fluorescent product.[4] This "turn-on" fluorescence provides a direct measure of lipid radical generation in living cells.[3]
C11-BODIPY581/591 is a lipophilic fluorescent dye that readily incorporates into cellular membranes.[7] This probe contains a polyunsaturated butadienyl portion that is susceptible to oxidation by lipid hydroperoxides. In its reduced, non-oxidized state, the probe fluoresces in the red spectrum (emission maximum ~591 nm).[1][5] Upon oxidation, its fluorescence emission shifts to the green spectrum (emission maximum ~510 nm).[1][5] This spectral shift allows for a ratiometric analysis of lipid peroxidation, where the ratio of green to red fluorescence intensity provides a quantitative measure of the extent of lipid peroxidation, minimizing variability from factors such as probe concentration and cell size.[1]
Signaling Pathway of Lipid Peroxidation
The process of lipid peroxidation is a complex chain reaction that can be initiated by various stimuli, leading to cellular damage. Understanding this pathway is crucial for interpreting experimental results.
Caption: A simplified diagram of the lipid peroxidation signaling cascade.
Experimental Protocols
A. Flow Cytometry Analysis of Lipid Peroxidation with C11-BODIPY581/591
This protocol provides a detailed methodology for the use of C11-BODIPY581/591 to quantify lipid peroxidation in a cell suspension by flow cytometry.
Materials:
-
C11-BODIPY581/591 (stock solution typically 1-10 mM in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Cell culture medium
-
Flow cytometry tubes
-
Flow cytometer with blue (488 nm) and yellow/green (e.g., 561 nm) lasers
-
Positive control (e.g., Cumene (B47948) hydroperoxide, RSL3, or Erastin)
-
Negative control (untreated cells)
Protocol:
-
Cell Preparation:
-
Culture cells to the desired density. For adherent cells, detach them using a gentle method such as trypsinization, followed by neutralization and washing.
-
Wash the cells once with PBS and resuspend them in pre-warmed cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of C11-BODIPY581/591 in cell culture medium or PBS. The final concentration typically ranges from 1 to 10 µM. It is recommended to perform a titration to determine the optimal concentration for your cell type and experimental conditions.[8][9]
-
Add the C11-BODIPY581/591 working solution to the cell suspension.
-
Incubate the cells for 30 minutes at 37°C, protected from light.[8]
-
-
Induction of Lipid Peroxidation (Optional):
-
If using an inducing agent, treat the cells before or after staining with C11-BODIPY581/591. The timing of treatment should be optimized for the specific inducer.
-
For a positive control, treat cells with an appropriate concentration of an inducer such as cumene hydroperoxide (e.g., 100-200 µM for 2 hours) or RSL3 (e.g., 1-10 µM for 2-4 hours).[5][7]
-
-
Washing:
-
After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of PBS to remove excess probe.[9]
-
-
Resuspension and Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS or flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer immediately.
-
Excite the cells with a blue laser (488 nm) to detect the oxidized (green) form of the probe (typically in the FITC channel, e.g., 530/30 nm filter).[7][10]
-
Excite the cells with a yellow/green laser (e.g., 561 nm) to detect the reduced (red) form of the probe (typically in the PE or PE-Texas Red channel, e.g., 585/42 nm or 610/20 nm filter).[8]
-
Collect data for at least 10,000 events per sample.[7]
-
Data Analysis:
-
Gate on the single, live cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Create a bivariate dot plot of the green fluorescence (e.g., FITC) versus the red fluorescence (e.g., PE).
-
Observe the shift in the cell population towards higher green fluorescence and potentially lower red fluorescence in the positive control or treated samples compared to the negative control.
-
Quantify the level of lipid peroxidation by:
-
Calculating the Mean Fluorescence Intensity (MFI) of the green and red channels.
-
Determining the percentage of cells that have shifted into the "high green" gate.
-
Calculating the ratio of the green MFI to the red MFI. This ratiometric approach is often preferred as it normalizes for variations in probe loading.[8]
-
B. Flow Cytometry Analysis of Lipid Radicals with this compound
While detailed flow cytometry protocols for this compound are less common in the literature compared to C11-BODIPY581/591, the following provides a general guideline based on its known properties.
Materials:
-
This compound (stock solution typically in DMSO)
-
DMSO
-
PBS, Ca2+/Mg2+ free
-
Cell culture medium
-
Flow cytometry tubes
-
Flow cytometer with a blue laser (488 nm)
Protocol:
-
Cell Preparation: Prepare cells as described in the C11-BODIPY581/591 protocol.
-
Staining:
-
Prepare a working solution of this compound in cell culture medium or PBS. A concentration of 1-10 µM can be used as a starting point, but titration is highly recommended.[11]
-
Add the this compound working solution to the cell suspension.
-
Incubate for 10-30 minutes at 37°C, protected from light.[11]
-
-
Induction of Lipid Radicals (Optional): Treat cells with an appropriate inducer.
-
Washing: Wash the cells twice with PBS.
-
Resuspension and Flow Cytometry Analysis:
-
Resuspend the cells in PBS or flow cytometry staining buffer.
-
Analyze on a flow cytometer using a blue laser (488 nm) for excitation.
-
Detect the "turn-on" fluorescence in the green channel (e.g., FITC, with a filter around 530 nm), as the emission maximum of the this compound radical adduct is approximately 530 nm.[4]
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Gate on the single, live cell population.
-
Create a histogram of the green fluorescence (e.g., FITC) intensity.
-
Quantify the generation of lipid radicals by measuring the increase in the Mean Fluorescence Intensity (MFI) of the green channel in treated samples compared to the control.
-
Determine the percentage of cells exhibiting high green fluorescence.
Data Presentation
Quantitative data from flow cytometry experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Quantitative Analysis of Lipid Peroxidation using C11-BODIPY581/591
| Treatment Group | Green MFI (Oxidized) | Red MFI (Reduced) | Ratio (Green MFI / Red MFI) | % Green Positive Cells |
| Untreated Control | 1500 ± 120 | 25000 ± 1800 | 0.06 ± 0.01 | 2.5 ± 0.8 |
| Vehicle Control | 1600 ± 150 | 24500 ± 2100 | 0.07 ± 0.01 | 3.1 ± 1.1 |
| Inducer (e.g., RSL3) | 9500 ± 850 | 18000 ± 1500 | 0.53 ± 0.05 | 65.2 ± 5.4 |
| Inducer + Inhibitor | 2500 ± 210 | 23000 ± 1900 | 0.11 ± 0.02 | 8.7 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantitative Analysis of Lipid Radicals using this compound
| Treatment Group | Green MFI | Fold Change vs. Control | % Green Positive Cells |
| Untreated Control | 500 ± 45 | 1.0 | 1.8 ± 0.5 |
| Vehicle Control | 550 ± 50 | 1.1 | 2.1 ± 0.7 |
| Inducer (e.g., Fe2+/H2O2) | 4800 ± 410 | 9.6 | 75.4 ± 6.9 |
| Inducer + Scavenger | 900 ± 80 | 1.8 | 10.3 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow for C11-BODIPY581/591 Flow Cytometry
Caption: A flowchart outlining the key steps for analyzing lipid peroxidation.
Logical Relationship of Ratiometric Analysis
Caption: The logical basis for ratiometric analysis of lipid peroxidation.
Conclusion
The use of fluorescent probes such as this compound and C11-BODIPY581/591 in conjunction with flow cytometry provides a powerful and quantitative method for the analysis of lipid peroxidation at the single-cell level. C11-BODIPY581/591, with its ratiometric properties, offers a robust approach to measure the accumulation of lipid hydroperoxides. This compound, on the other hand, allows for the specific detection of initial lipid radicals. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in accurately assessing lipid peroxidation, thereby facilitating a deeper understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. abpbio.com [abpbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 7. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing NBD-Pen Stock and Working Solutions
Introduction
NBD-Pen (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a highly sensitive and specific fluorescent probe designed for the detection of lipid-derived free radicals in living cells.[3][4] It functions as a "turn-on" probe, exhibiting low background fluorescence that significantly increases upon reaction with lipid radicals.[2][4] This property makes this compound an invaluable tool in studying oxidative stress, lipid peroxidation, and their roles in various disease models, such as hepatic carcinoma.[2][4] Proper preparation and handling of this compound stock and working solutions are critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation
The quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2,6-Trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl | [5] |
| Molecular Formula | C₁₉H₃₀N₅O₄ | [5] |
| Molecular Weight | 392.48 g/mol | [5] |
| Excitation Max (λex) | ~460-470 nm | [1][2][3] |
| Emission Max (λem) | ~530 nm | [1][2][3] |
Table 2: this compound Stock Solution Recommendations
| Parameter | Recommendation | Source |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [2] |
| Alternative Solvent | Ethanol | [1] |
| Recommended Concentration | 10 mM | [2] |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) | [2][3] |
| Stability | Up to 6 months at -80°C; Up to 1 month at -20°C (Protect from light) | [2] |
Table 3: this compound Working Solution Recommendations
| Application | Recommended Concentration | Diluent | Source |
| General Cell Staining | 10 - 50 µM | Serum-free cell culture medium or PBS | [1] |
| Lipid Emulsion Assay | 5 µM | Phosphate buffer with 0.5% acetonitrile | [2] |
| Live Cell Imaging (Hepa1-6 cells) | 1 µM | Phenol red-free culture media with 10% FBS | [2] |
| LDL Oxidation Assay | 10 µM | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound using anhydrous DMSO.
Materials:
-
This compound powder (MW: 392.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 392.48 g/mol * (1000 mg / 1 g) = 3.92 mg
-
-
Weighing: Accurately weigh 3.92 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.[2]
-
Mixing: Cap the tube securely and vortex at a medium speed until the powder is completely dissolved. Ensure no visible particulates remain.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration (10 mM), and preparation date.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Always protect the solution from light.[2]
-
Protocol 2: Preparation of 10 µM this compound Working Solution
This protocol details the dilution of the 10 mM stock solution to a final working concentration of 10 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) serum-free cell culture medium or Phosphate Buffered Saline (PBS)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thawing: Thaw one aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Dilution Calculation (for 1 mL): To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Volume of stock = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
-
Preparation:
-
Add 999 µL of pre-warmed serum-free medium or PBS to a sterile tube.[2]
-
Add 1 µL of the 10 mM this compound stock solution to the tube.
-
Gently mix by pipetting or inverting the tube. Avoid vigorous vortexing to prevent foaming.
-
-
Usage: Use the working solution immediately after preparation for optimal results.[2] Do not store diluted working solutions.
Protocol 3: General Protocol for Lipid Radical Detection in Live Cells
This protocol provides a general workflow for labeling live cells with this compound for analysis by fluorescence microscopy or flow cytometry.
Procedure:
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and culture until they reach the desired confluency.[1]
-
Preparation: Prepare a fresh this compound working solution (e.g., 10-50 µM in serum-free medium) as described in Protocol 2.[1]
-
Labeling:
-
Aspirate the existing culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 30 to 60 minutes in a CO₂ incubator.[1]
-
-
Washing: Gently wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.[1]
-
Imaging/Analysis:
-
Fluorescence Microscopy: Immediately image the cells using appropriate filters for NBD (Excitation: ~460 nm, Emission: ~530 nm).[1] To avoid photobleaching, minimize exposure to strong light.[1]
-
Flow Cytometry: Harvest the cells (e.g., by trypsinization), resuspend them in PBS or flow cytometry buffer, and analyze them on a flow cytometer using the appropriate laser and emission filter (e.g., FITC channel).[1]
-
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the use of this compound.
References
Application Notes and Protocols: NBD-Pen in Hepatic Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NBD-Pen, a fluorescent probe for detecting lipid radicals, in preclinical models of hepatic carcinoma. The information compiled from scientific literature highlights its dual function as an imaging agent and a potential therapeutic molecule. Detailed protocols for its application in both in vitro and in vivo settings are provided to facilitate experimental design and execution.
Introduction to this compound
This compound (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a highly sensitive and specific fluorescent probe designed to detect lipid radicals.[1][2] Its "turn-on" fluorescence mechanism allows for the direct visualization of lipid radical generation in living cells.[1][2] Beyond its diagnostic capabilities, the radical scavenging moiety of this compound has demonstrated therapeutic effects by mitigating inflammation, apoptosis, and oxidative stress, thereby inhibiting liver tumor development in a rat model of hepatic carcinoma induced by diethylnitrosamine (DEN).[1]
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound in hepatic carcinoma models based on available research.
Table 1: In Vivo Efficacy of this compound in a Diethylnitrosamine (DEN)-Induced Hepatic Carcinoma Rat Model
| Parameter | Treatment Group | Observation | Quantitative Data | Reference |
| Tumor Development | DEN + this compound | Decreased liver tumor development at 12 weeks. | Specific percentages of tumor incidence reduction or changes in tumor volume/weight are not explicitly quantified in the provided search results. | [1] |
| Inflammation Markers | DEN + this compound | Reduction in inflammation markers at 24 hours post-DEN administration. | Specific markers and their quantitative changes are not detailed in the provided search results. | [1] |
| Apoptosis Markers | DEN + this compound | Reduction in apoptosis markers at 24 hours post-DEN administration. | Specific markers (e.g., Caspase-3 activity, Bax/Bcl-2 ratio) and their quantitative changes are not detailed in the provided search results. | [1] |
| Oxidative Stress Markers | DEN + this compound | Reduction in oxidative stress markers at 24 hours post-DEN administration. | Specific markers (e.g., malondialdehyde levels) and their quantitative changes are not detailed in the provided search results. | [1] |
| Lipid Radical Detection | DEN + this compound | Detection of lipid radical generation within 1 hour of DEN administration. | Fluorescence intensity increased 1 hour after DEN administration in plasma and liver. | [1][2] |
Table 2: In Vitro Applications of this compound in Hepatic Carcinoma Cell Lines
| Cell Line | Application | This compound Concentration | Duration of Treatment | Observation | Reference |
| Hepa1-6 | Visualization of Intracellular Lipid Radicals | 1 µM | 10 min pre-incubation, followed by 20 min with 30 mM DEN | Enabled visualization of intracellular lipid radicals produced by DEN activation. | [2] |
| Hepa1-6 | Background Fluorescence Assessment | 1 µM | 20 min | Showed low background fluorescence. | [2] |
Signaling Pathways
The therapeutic effects of this compound in hepatic carcinoma are linked to its ability to scavenge lipid radicals, thereby interrupting the downstream signaling cascades that promote tumorigenesis.
References
- 1. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical evidence of lipid peroxidation role in diethylnitrosamine-induced hepatocellular carcinoma in male Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntnu.edu [ntnu.edu]
Application Notes and Protocols for Measuring Lipid Radicals in LDL Using NBD-Pen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density lipoprotein (LDL) oxidation is a critical initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. The oxidation of lipids within the LDL particle generates highly reactive lipid radicals, which propagate a chain reaction leading to the formation of oxidized LDL (oxLDL). oxLDL is taken up by macrophages, leading to foam cell formation and the development of atherosclerotic plaques.[1][2][3] Therefore, the accurate detection and quantification of lipid radicals in LDL is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.
NBD-Pen is a novel "turn-on" fluorescent probe specifically designed to detect lipid radicals.[4][5] Its unique chemical structure incorporates a nitroxide radical that efficiently quenches the fluorescence of the neighboring 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore. Upon reaction with a lipid radical, the nitroxide is consumed, leading to a significant increase in fluorescence intensity.[6] This property makes this compound a highly sensitive and selective tool for the real-time detection of lipid radical generation in biological systems, including LDL.[7][8]
Key Features of this compound:
-
High Selectivity: this compound demonstrates high selectivity for lipid radicals over other reactive oxygen species (ROS) such as hydrogen peroxide, superoxide, and hydroxyl radicals.
-
"Turn-On" Fluorescence: The probe exhibits low background fluorescence in its native state and shows a significant increase in fluorescence upon reacting with lipid radicals, providing a high signal-to-noise ratio.
-
Real-Time Monitoring: this compound allows for the kinetic monitoring of lipid radical formation.
Quantitative Data Summary
The following tables summarize typical experimental conditions and expected outcomes for the in vitro measurement of lipid radicals in LDL using this compound.
Table 1: Reagent Concentrations for In Vitro LDL Oxidation Assay
| Reagent | Stock Concentration | Working Concentration | Solvent |
| Human LDL | 1 mg/mL | 20 - 400 µg/mL | PBS |
| This compound | 10 mM | 5 - 10 µM | DMSO |
| Hemin (B1673052) | 1 mM | 0 - 5 µM | DMSO |
| AAPH | 500 mM | 0.5 - 2.0 mM | PBS |
Table 2: Typical Fluorescence Measurement Parameters
| Parameter | Value |
| Excitation Wavelength (λex) | 470 nm |
| Emission Wavelength (λem) | 530 nm |
| Measurement Mode | Kinetic or Endpoint |
| Temperature | 37°C |
| Plate Format | 96-well, black, clear bottom |
Table 3: Example of Expected Fluorescence Intensity Changes
| Condition | Fold Increase in Fluorescence (Arbitrary Units) |
| LDL + this compound (Control) | 1.0 |
| LDL + this compound + Hemin (1 µM) | 3.5 ± 0.4 |
| LDL + this compound + Hemin (3 µM) | 8.2 ± 0.9 |
| LDL + this compound + AAPH (1 mM) | 6.5 ± 0.7 |
Note: The fluorescence intensity values are illustrative and will vary depending on the specific experimental conditions, instrument settings, and LDL preparation.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound solid in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
For example, dissolve 0.39 mg of this compound (MW: 390.49 g/mol ) in 100 µL of DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Human LDL Solution:
-
Commercially available purified human LDL can be used.
-
Alternatively, LDL can be isolated from fresh human plasma by ultracentrifugation.
-
The protein concentration of the LDL solution should be determined using a standard protein assay (e.g., BCA assay).
-
Dilute the LDL to the desired working concentration in phosphate-buffered saline (PBS), pH 7.4.
-
-
Inducer Stock Solutions:
-
Hemin (1 mM): Dissolve hemin in DMSO.
-
AAPH (500 mM): Dissolve 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in PBS. Prepare fresh before use.
-
Protocol 2: In Vitro Measurement of Lipid Radicals in LDL
This protocol describes a typical experiment to measure lipid radical formation in LDL induced by hemin or AAPH using a 96-well plate format and a fluorescence plate reader.
-
Assay Setup:
-
In a 96-well, black, clear-bottom plate, add the following reagents in the indicated order:
-
PBS (to adjust the final volume)
-
LDL solution (final concentration: 20 - 400 µg/mL)
-
This compound working solution (final concentration: 5 - 10 µM)
-
-
Include appropriate controls:
-
Negative Control: LDL + this compound (no inducer)
-
Blank: PBS + this compound (no LDL or inducer)
-
-
-
Initiation of Oxidation:
-
To initiate lipid peroxidation, add the inducer solution:
-
Hemin: Add to a final concentration of 0 - 5 µM.
-
AAPH: Add to a final concentration of 0.5 - 2.0 mM.
-
-
-
Fluorescence Measurement:
-
Immediately after adding the inducer, place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 470 nm and an emission wavelength of 530 nm.
-
Kinetic Measurement: Record the fluorescence every 5-10 minutes for a total of 60-120 minutes.
-
Endpoint Measurement: Incubate the plate for a defined period (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all other readings.
-
For kinetic data, plot the fluorescence intensity against time to visualize the rate of lipid radical formation.
-
For endpoint data, compare the fluorescence intensity of the inducer-treated samples to the negative control.
-
The results can be expressed as relative fluorescence units (RFU) or as a fold change over the control.
-
Diagrams
Caption: LDL Oxidation and Foam Cell Formation Pathway.
Caption: Experimental Workflow for this compound LDL Assay.
Caption: this compound "Turn-On" Fluorescence Mechanism.
References
- 1. Mechanistic Insights into the Oxidized Low-Density Lipoprotein-Induced Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidized LDLs as Signaling Molecules | MDPI [mdpi.com]
- 4. Oxidized Low-Density Lipoprotein and Its Role in Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection and inhibition of lipid-derived radicals in low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Application Notes and Protocols for NBD-Pen in Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-Pen is a novel fluorescent probe designed for the highly selective and sensitive detection of lipid radicals (λex: 470 nm, λem: 530 nm).[1] While primarily recognized as a tool for investigating ferroptosis, a form of iron-dependent cell death characterized by extensive lipid peroxidation, its utility extends to the study of apoptosis. Lipid peroxidation, the process this compound measures, is a key event in oxidative stress, which is a known inducer of apoptosis.[2][3][4] The products of lipid peroxidation can modulate signaling pathways that lead to programmed cell death.[2][3][4] Furthermore, the lipid radical scavenging moiety of this compound has been shown to decrease markers of inflammation, apoptosis, and oxidative stress, suggesting a potential protective role against apoptosis by mitigating lipid-mediated damage.[5]
These application notes provide a comprehensive guide for incorporating this compound into experimental designs to investigate the role of lipid peroxidation in apoptosis. The protocols detailed below outline methods for utilizing this compound to quantify lipid radical generation in cells undergoing apoptosis and to assess the potential of this compound as an inhibitor of oxidative stress-induced apoptosis.
Principle of this compound in Apoptosis Studies
This compound functions as a "turn-on" fluorescent probe. In its native state, the probe exhibits minimal fluorescence. Upon reaction with lipid radicals, a conformational change occurs, leading to a significant increase in fluorescence intensity. This allows for the direct visualization and quantification of lipid peroxidation in living cells.[1][5]
In the context of apoptosis, this compound can be used to:
-
Measure lipid peroxidation as an upstream event: Quantify the extent of lipid radical generation in response to various apoptotic stimuli, particularly those known to induce oxidative stress.
-
Investigate the role of lipid radicals in apoptotic signaling: Correlate the levels of lipid peroxidation with the activation of apoptotic markers such as caspases and phosphatidylserine (B164497) (PS) externalization.
-
Evaluate the efficacy of antioxidant compounds: Use this compound's radical scavenging properties to assess its ability to reduce lipid peroxidation and subsequently inhibit apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the experimental protocols described below. These tables are intended to serve as a template for data presentation and to illustrate the expected outcomes.
Table 1: Quantification of Lipid Peroxidation and Apoptosis by Flow Cytometry
| Treatment Group | This compound Mean Fluorescence Intensity (MFI) | Fold Change in Lipid Peroxidation (vs. Control) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| Untreated Control | 150 ± 20 | 1.0 | 4.5 ± 0.8 | 2.1 ± 0.5 |
| Vehicle Control | 160 ± 25 | 1.1 | 5.2 ± 1.1 | 2.5 ± 0.7 |
| Apoptosis Inducer (e.g., H₂O₂) | 950 ± 80 | 6.3 | 35.8 ± 4.2 | 15.3 ± 2.9 |
| Apoptosis Inducer + this compound | 350 ± 45 | 2.3 | 15.1 ± 2.5 | 8.7 ± 1.8 |
Table 2: Caspase-3 Activity Assay
| Treatment Group | Caspase-3 Activity (OD405 nm) | Fold Increase in Caspase-3 Activity (vs. Control) |
| Untreated Control | 0.12 ± 0.02 | 1.0 |
| Vehicle Control | 0.13 ± 0.03 | 1.1 |
| Apoptosis Inducer (e.g., H₂O₂) | 0.85 ± 0.09 | 7.1 |
| Apoptosis Inducer + this compound | 0.35 ± 0.05 | 2.9 |
Experimental Protocols
Protocol 1: Co-staining with this compound and Annexin V/PI for Flow Cytometry Analysis
This protocol allows for the simultaneous quantification of lipid peroxidation and the assessment of apoptosis stages.
Materials:
-
This compound (stock solution in DMSO)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Apoptosis inducer (e.g., hydrogen peroxide, etoposide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treat cells with the desired apoptosis inducer and/or this compound at the appropriate concentrations and for the desired duration. Include untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a cell scraper or trypsin. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
This compound Staining:
-
Wash the cell pellet once with warm PBS.
-
Resuspend the cells in 1 mL of serum-free medium containing 1-10 µM this compound.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Annexin V/PI Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate laser and filter settings for this compound (Ex: 488 nm, Em: ~530 nm), FITC (Ex: 488 nm, Em: ~525 nm), and PI (Ex: 488 nm, Em: >650 nm).
-
Set up compensation controls using single-stained samples.
-
Gate on the cell population and analyze the fluorescence intensity of this compound and the distribution of cells in the Annexin V/PI dot plot.
-
Protocol 2: Measurement of Caspase-3 Activity Following this compound Treatment
This protocol assesses the effect of this compound on the activity of a key executioner caspase in apoptosis.
Materials:
-
This compound (stock solution in DMSO)
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Apoptosis inducer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture dish and treat with the apoptosis inducer and/or this compound as described in Protocol 1.
-
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
Add 50-100 µg of protein from each sample to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of lipid peroxidation-induced apoptosis.
Caption: Workflow for co-analysis of lipid peroxidation and apoptosis.
Conclusion
This compound is a valuable tool for elucidating the role of lipid peroxidation in the intricate process of apoptosis. By combining this compound with established apoptosis assays, researchers can gain deeper insights into the mechanisms by which oxidative stress contributes to programmed cell death. The protocols and conceptual frameworks provided here offer a starting point for designing experiments aimed at understanding these critical cellular processes, which is of paramount importance in the fields of disease pathogenesis and drug development.
References
- 1. Oxidative Lipidomics of Apoptosis: Quantitative Assessment of Phospholipid Hydroperoxides in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Confocal Microscopy of NBD-Penicillin Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended settings for the visualization of bacterial cell wall synthesis using NBD-Penicillin (NBD-Pen) and confocal microscopy. This compound is a fluorescent analog of penicillin that covalently binds to penicillin-binding proteins (PBPs), offering a powerful tool to study bacterial cell wall dynamics and the efficacy of β-lactam antibiotics.
Principle and Mechanism of Action
This compound acts as an activity-based probe for penicillin-binding proteins. Penicillin and its analogs function by inhibiting the transpeptidase activity of PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. The β-lactam ring in penicillin forms a stable covalent bond with a serine residue in the active site of the PBP, thereby inactivating the enzyme and halting cell wall construction. This disruption of the cell wall's integrity ultimately leads to bacterial cell lysis.[1][2] By using a penicillin molecule conjugated to the NBD (Nitrobenzofurazan) fluorophore, the sites of active peptidoglycan synthesis can be visualized using fluorescence microscopy.
Below is a diagram illustrating the mechanism of action of penicillin.
References
Troubleshooting & Optimization
How to reduce NBD-Pen background fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using NBD-Pen.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound, leading to poor signal-to-noise ratios and difficulty in interpreting results. The following guide details common causes of high background and provides systematic solutions to mitigate these issues.
Problem 1: Diffuse Background Fluorescence Across the Entire Image
Possible Causes:
-
Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and increased fluorescence in the imaging medium.[1]
-
Autofluorescence from Media: Standard cell culture media often contain components like phenol (B47542) red and riboflavin (B1680620) that are inherently fluorescent.[1][2]
-
Autofluorescence from Culture Vessel: Plastic-bottom dishes and plates can contribute significantly to background fluorescence.[1]
Solutions:
-
Optimize this compound Concentration: Perform a concentration titration to determine the lowest effective concentration that provides a clear signal without excessive background. A typical starting range for this compound is 1-10 µM.[3]
-
Use Imaging-Specific Media: Switch to a phenol red-free and, if possible, riboflavin-free imaging medium or buffer (e.g., Hank's Balanced Salt Solution - HBSS) for the duration of the experiment.[1][4]
-
Utilize Glass-Bottom Vessels: Image cells in glass-bottom dishes or plates to minimize background fluorescence from the culture vessel.
Problem 2: High Fluorescence at the Plasma Membrane Obscuring Intracellular Signals
Possible Cause:
-
Inadequate Removal of Unbound Probe: Residual this compound adhering to the outer leaflet of the plasma membrane can create a bright halo, masking the internalized signal.[1]
Solution:
-
Implement a Bovine Serum Albumin (BSA) Back-Exchange: After labeling, incubate cells with a medium containing fatty acid-free BSA. BSA acts as a lipid acceptor and effectively "strips" or removes the probe from the outer plasma membrane.[5]
Problem 3: Speckled or Punctate Background Signal
Possible Cause:
-
Probe Aggregation: this compound, being a lipophilic molecule, may not be fully solubilized in aqueous media, leading to the formation of fluorescent aggregates.
Solution:
-
Ensure Proper Probe Solubilization: Ensure this compound is fully dissolved in an appropriate organic solvent (e.g., DMSO or ethanol) before preparing the working solution. When preparing the working solution, vortex vigorously to ensure a homogenous solution.
Quantitative Data Summary
The following tables provide a summary of expected outcomes when implementing various background reduction techniques. The values presented are illustrative and may vary depending on the specific cell type and experimental conditions.
Table 1: Effect of Imaging Media on Background Fluorescence
| Media Type | Relative Background Fluorescence | Signal-to-Noise Ratio |
| Standard DMEM (with Phenol Red) | High | Low |
| Phenol Red-Free DMEM | Moderate | Medium |
| HBSS or other Imaging Buffers | Low | High |
Table 2: Effectiveness of BSA Back-Exchange on Plasma Membrane Fluorescence
| Treatment | Plasma Membrane Fluorescence Intensity | Cytoplasmic Signal Clarity |
| No BSA Wash | High | Obscured |
| BSA Back-Exchange (1% BSA, 15 min) | Significantly Reduced | Improved |
| BSA Back-Exchange (5% BSA, 30 min) | Substantially Reduced | Greatly Improved |
Experimental Protocols
Protocol 1: Standard this compound Staining Protocol
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Prepare this compound Working Solution: Prepare a 1-10 µM working solution of this compound in pre-warmed, serum-free, phenol red-free medium. Ensure the stock solution is properly dissolved in DMSO or ethanol (B145695) before dilution.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C.[3]
-
Washing: Discard the staining solution and wash the cells three times with pre-warmed PBS or phenol red-free medium.[3]
-
Imaging: Immediately proceed with fluorescence imaging.
Protocol 2: BSA Back-Exchange for Reduced Plasma Membrane Background
-
Follow Standard Staining Protocol: Complete steps 1-4 of the Standard this compound Staining Protocol.
-
Prepare BSA Back-Exchange Solution: Prepare a 1-5% (w/v) solution of fatty acid-free BSA in pre-warmed, serum-free, phenol red-free medium.
-
Incubate with BSA: Add the BSA back-exchange solution to the cells and incubate for 15-30 minutes at 37°C.
-
Final Wash: Discard the BSA solution and wash the cells once with pre-warmed PBS or phenol red-free medium.
-
Imaging: Proceed with fluorescence imaging.
Protocol 3: Sodium Dithionite (B78146) Quenching of Extracellular Fluorescence
Note: Sodium dithionite is a potent reducing agent and should be handled with care. It is membrane-impermeable at neutral pH, making it effective for quenching extracellular fluorescence.[6][7]
-
Follow Standard Staining Protocol: Complete steps 1-4 of the Standard this compound Staining Protocol.
-
Prepare Dithionite Solution: Prepare a fresh solution of sodium dithionite (e.g., 10 mM) in a suitable buffer (e.g., Tris-HCl, pH 7.4). The optimal concentration may need to be determined empirically.[8]
-
Quenching Reaction: Add the dithionite solution to the cells and incubate for a short period (e.g., 1-5 minutes) at room temperature.[8]
-
Wash and Image: Immediately wash the cells twice with buffer and proceed with imaging.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound is approximately 470 nm, and the emission wavelength is around 530 nm.[3]
Q2: My signal is very weak even after troubleshooting for high background. What can I do?
A2: If your signal is weak, you can try optimizing the this compound concentration by slightly increasing it within the recommended range. Also, ensure your imaging setup (e.g., microscope filters, laser power, and detector settings) is optimized for the NBD fluorophore.[9]
Q3: Can I fix my cells after this compound staining?
A3: While live-cell imaging is the primary application for this compound, cells can be fixed after staining. However, fixation and subsequent permeabilization steps can potentially affect the localization of the lipophilic probe. It is recommended to optimize the fixation protocol for your specific cell type and experimental needs.
Q4: How does temperature affect this compound staining?
A4: Staining is typically performed at 37°C to allow for active cellular processes and probe internalization.[3] Lowering the temperature (e.g., to 4°C) can be used to label the plasma membrane while minimizing endocytosis.[4]
Visualizations
Caption: Troubleshooting workflow for high this compound background fluorescence.
Caption: Mechanism of BSA back-exchange for removing membrane-bound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ibidi.com [ibidi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
NBD-Pen not working: troubleshooting guide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using NBD-Pen, a fluorescent probe for detecting lipid radicals.
Troubleshooting Guide
Here are solutions to common issues encountered during experiments with this compound.
Question: Why am I not seeing any fluorescence signal (or a very weak signal) after this compound staining?
Answer:
This could be due to several factors related to the probe itself, the experimental setup, or the health of the cells.
-
Improper Probe Preparation and Storage:
-
Action: Ensure your this compound stock solution was prepared correctly, typically in anhydrous DMSO, and stored under the recommended conditions (-20°C for up to one month or -80°C for up to six months, protected from light).[1][2] Before use, allow the product to equilibrate to room temperature for at least one hour.[2] Always prepare fresh working solutions from the stock for each experiment.[1][2]
-
-
Suboptimal Probe Concentration:
-
Action: The optimal concentration can vary between cell types and experimental conditions. While a common working concentration range is 10-50 µM, some protocols use as little as 1 µM.[1][3] It is advisable to perform a concentration titration to find the optimal concentration for your specific experiment.
-
-
Insufficient Incubation Time:
-
Low Levels of Lipid Radicals:
-
Action: Your experimental conditions may not be inducing lipid peroxidation. Include a positive control (a known inducer of lipid radicals) to confirm that the probe and your detection system are working correctly.
-
-
Incorrect Microscope Filter Sets:
-
Cell Health:
-
Action: Ensure your cells are healthy and viable before starting the experiment. The solvent used to dissolve this compound should not negatively impact cell activity.[3]
-
Question: My background fluorescence is too high. How can I reduce it?
Answer:
High background can obscure the specific signal from lipid radical detection.
-
Incomplete Washing:
-
Probe Concentration is Too High:
-
Action: Using an excessively high concentration of this compound can lead to high background fluorescence.[1] Try reducing the concentration in your experiment.
-
-
Cellular Autofluorescence:
-
Action: Some cell types naturally exhibit higher autofluorescence. Additionally, certain fixatives, like glutaraldehyde, can introduce autofluorescence.[4] If you are fixing your cells, consider using paraformaldehyde. Always include an unstained control group to assess the level of autofluorescence from your cells.[3]
-
Question: The fluorescence signal is fading quickly (photobleaching). What can I do?
Answer:
Photobleaching is a common issue with fluorescence microscopy.
-
Excessive Light Exposure:
-
Action: Minimize the exposure of your stained cells to the excitation light.[3] Use a lower light intensity if possible and only expose the sample to light when you are actively acquiring an image.
-
-
Use of Antifade Reagents:
-
Action: If you are imaging fixed cells, use an antifade mounting medium to help preserve the fluorescence signal.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a highly sensitive and specific "turn-on" fluorescent probe used to detect lipid free radicals in living cells.[1][5][6][7] Its fluorescence signal significantly increases upon reacting with lipid radicals, which are key players in processes like ferroptosis and are markers of oxidative stress.[5][8]
Q2: What are the recommended excitation and emission wavelengths for this compound? A2: The recommended excitation wavelength is approximately 460-470 nm, and the emission wavelength is around 530 nm.[1][3]
Q3: How should I prepare and store this compound? A3: this compound is typically supplied as a powder and should be dissolved in an anhydrous solvent like DMSO to create a stock solution (e.g., 10 mM).[1][3] The stock solution should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][2] It is recommended to prepare and use the final working solution on the same day.[2]
Q4: What is a typical working concentration for this compound? A4: The working concentration can vary depending on the specific experiment and cell type, but a common range is 10-50 µM.[3] However, concentrations as low as 1 µM have been successfully used.[1] A titration experiment is recommended to determine the optimal concentration for your system.
Q5: Is this compound selective for specific types of radicals? A5: Yes, this compound is highly selective for lipid-derived radicals over other reactive species commonly found in biological systems, such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻∙), and hydroxyl radicals (∙OH).[1]
Q6: What experimental controls should I include? A6: To ensure the accuracy of your data, you should always include a blank group (cells without the probe to check for autofluorescence) and a control group (untreated cells with the probe to establish a baseline).[3] A positive control, where cells are treated with a known inducer of lipid peroxidation, is also highly recommended to validate the probe's functionality.
Quantitative Data Summary
| Parameter | Recommended Value | Source(s) |
| Excitation Wavelength | ~460 - 470 nm | [1][3] |
| Emission Wavelength | ~530 nm | [1][3] |
| Stock Solution Solvent | Anhydrous DMSO or Ethanol | [1][3] |
| Typical Stock Conc. | 10 mM | [1] |
| Typical Working Conc. | 1 - 50 µM | [1][3] |
| Cell Incubation Time | 10 - 60 minutes | [1][3] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months), protect from light | [1][2] |
Detailed Experimental Protocol: Detecting Lipid Radicals in Cultured Cells
This protocol provides a general guideline for using this compound to detect lipid radicals in live cells using fluorescence microscopy.
1. Reagent Preparation:
- This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound using anhydrous DMSO.[1]
- This compound Working Solution (10 µM): On the day of the experiment, dilute the stock solution to a final working concentration (e.g., 10 µM) using pre-warmed serum-free cell culture medium or PBS.[1] Note: The optimal concentration should be determined for each specific cell type and experiment.
2. Cell Treatment:
- Cell Culture: Plate your cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and culture them until they reach the desired confluency.[3]
- Induction of Lipid Peroxidation (Optional): If your experiment involves inducing lipid peroxidation, treat the cells with your compound of interest for the desired time. Include appropriate controls.
- This compound Labeling: Remove the culture medium and add the freshly prepared this compound working solution to the cells.[3]
- Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[3]
3. Washing:
- After incubation, gently aspirate the this compound solution.
- Wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.[3]
4. Fluorescence Detection:
- Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters (Excitation: ~470 nm, Emission: ~530 nm).[1][3]
- Data Analysis: Analyze the fluorescence intensity within the cells to evaluate the extent of intracellular lipid radical generation. A higher fluorescence intensity corresponds to a more significant lipid peroxidation reaction.[3]
Visualizations
Caption: Experimental workflow for detecting lipid radicals with this compound.
Caption: this compound detects lipid radicals generated during ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NBD-Pen Staining Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time and overall experimental workflow for NBD-Pen applications. We address the use of this compound for both bacterial and mammalian cell systems.
General FAQs
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent probe. Depending on the specific context and experimental system, "this compound" can refer to:
-
A fluorescent derivative of penicillin: Used to label Penicillin-Binding Proteins (PBPs) in the cell wall of bacteria. This is valuable for studying antibiotic resistance and bacterial cell wall synthesis.
-
A turn-on fluorescent probe for lipid radicals: In this context, this compound is used to detect lipid-derived radicals in living cells with high sensitivity and selectivity.[1][2][3] This is particularly relevant for research in areas like oxidative stress, cancer, and various disease models.[1][2]
Q2: How should I prepare and store my this compound stock solution?
A2: this compound is typically supplied as a powder and should be dissolved in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a stock solution, for example, at a concentration of 10 mM.[1] This stock solution should be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks), protected from light.[3]
Optimizing this compound for Bacterial Cell Staining
This section focuses on the use of this compound for labeling Penicillin-Binding Proteins (PBPs) in bacteria.
Bacterial Staining FAQs
Q1: What is the mechanism of this compound in bacteria?
A1: this compound is a fluorescent analog of penicillin. It covalently binds to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall, allowing for their visualization and analysis via fluorescence microscopy.
Q2: What are the typical incubation times and concentrations for staining bacteria with this compound?
A2: The optimal incubation time and concentration can vary depending on the bacterial species and its growth phase. It is recommended to perform a titration to find the best conditions for your specific experiment. However, a good starting point is a concentration range of 0.1 µM to 50 µM with an incubation time of 1 to 30 minutes.[4]
Troubleshooting Guide: Bacterial Staining
Q1: I am seeing a very weak or no fluorescent signal. What could be the problem?
A1: A weak or absent signal can be due to several factors:
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low. Try increasing the concentration in a stepwise manner.
-
Insufficient Incubation Time: The incubation time may be too short for sufficient binding to PBPs. Increase the incubation time, for example, from 15 minutes to 30 minutes.
-
Bacterial Growth Phase: Ensure your bacteria are in the logarithmic growth phase, as this is when cell wall synthesis and PBP activity are typically highest.[5]
-
Cell Permeability Issues: For some bacteria, especially Gram-negative species, the outer membrane can be a barrier to this compound entry.[6] Consider pre-treatment methods if this is suspected.
Q2: The background fluorescence is too high, obscuring the signal from the bacteria. How can I reduce it?
A2: High background is a common issue and can be addressed by:
-
Optimizing this compound Concentration: Using too high a concentration can lead to non-specific binding and high background. Try reducing the concentration.
-
Thorough Washing: Ensure that you are adequately washing the cells after incubation with this compound to remove any unbound probe. Perform multiple washes with a suitable buffer like PBS.
-
Photobleaching: Excessive exposure to the excitation light can cause photobleaching of the NBD fluorophore. Minimize exposure times during imaging.[7]
Data Presentation: this compound Staining Parameters for Bacteria
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 50 µM | Optimal concentration should be determined empirically for each bacterial strain.[4] |
| Incubation Time | 1 - 30 minutes | Time can be adjusted based on the signal intensity and background noise.[8] |
| Incubation Temperature | Room Temperature or 37°C | Ensure the temperature is suitable for the specific bacterial species being studied.[5] |
Experimental Protocol: this compound Staining of Bacteria
-
Cell Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium.
-
Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Washing: Resuspend the pellet in Phosphate-Buffered Saline (PBS) and centrifuge again. Repeat this washing step twice to remove any residual medium.
-
Labeling: Resuspend the washed bacterial pellet in PBS containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the optimized time (e.g., 15-30 minutes) at the appropriate temperature, protected from light.
-
Washing: Centrifuge the labeled cells and wash them twice with PBS to remove unbound this compound.
-
Imaging: Resuspend the final cell pellet in PBS and mount on a microscope slide for fluorescence imaging. Use appropriate filter sets for NBD (Excitation ~460 nm, Emission ~530 nm).[9]
Visualizations: Bacterial Staining Workflow and Mechanism
Optimizing this compound for Eukaryotic Cell Staining
This section focuses on the use of this compound as a fluorescent probe for detecting lipid radicals in eukaryotic cells.
Eukaryotic Staining FAQs
Q1: How does this compound detect lipid radicals in eukaryotic cells?
A1: this compound is a "turn-on" fluorescent probe. In its native state, it has low fluorescence. Upon reacting with lipid radicals, it undergoes a chemical transformation that results in a significant increase in its fluorescence intensity, which can be detected by fluorescence microscopy or flow cytometry.[2][3][9]
Q2: What is a typical incubation time and concentration for detecting lipid radicals with this compound?
A2: The optimal conditions will depend on the cell type and the experimental model used to induce lipid peroxidation. A common starting point is a concentration of 1-10 µM and an incubation time of 10-60 minutes.[1][9]
Troubleshooting Guide: Eukaryotic Staining
Q1: My fluorescent signal is weak even after inducing oxidative stress. What should I do?
A1: A weak signal in eukaryotic cells could be due to:
-
Insufficient Probe Concentration: The concentration of this compound might be too low to detect the generated lipid radicals. Try increasing the concentration.
-
Inadequate Incubation Time: The incubation time may not be long enough for the probe to be taken up by the cells and react with the lipid radicals.[10] Increase the incubation time and consider a time-course experiment.
-
Low Levels of Lipid Peroxidation: The method used to induce oxidative stress may not be generating a sufficient amount of lipid radicals. Confirm the efficacy of your induction method with other assays if possible.
-
Cell Health: Ensure that the cells are healthy and metabolically active before the experiment.[10]
Q2: I'm observing high background fluorescence in my control (un-stressed) cells. How can I fix this?
A2: High background in control cells can be problematic. Here are some solutions:
-
Optimize Probe Concentration: A lower concentration of this compound may be needed to reduce non-specific signal.[11]
-
Thorough Washing: Ensure that the cells are washed properly with buffer (e.g., PBS) after incubation to remove any excess probe that has not been taken up by the cells.[9]
-
Check for Autofluorescence: Some cell types or media can have high autofluorescence. Image an unstained control sample to assess the level of autofluorescence.
-
Implement a Back-Exchange Step: In some cases, a back-exchange step with a solution of fatty acid-free BSA can help remove excess probe from the plasma membrane.[11]
Data Presentation: this compound Staining Parameters for Eukaryotic Cells
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 50 µM | Start with a lower concentration (e.g., 1-10 µM) and titrate upwards as needed.[1][9] |
| Incubation Time | 10 - 60 minutes | The optimal time depends on the cell type and the kinetics of lipid radical formation in your model.[1][9] |
| Incubation Temperature | 37°C | Maintain physiological conditions for live-cell imaging.[1] |
Experimental Protocol: Detecting Lipid Radicals with this compound in Eukaryotic Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Washing: Gently wash the cells with pre-warmed serum-free medium or PBS.
-
Induction of Oxidative Stress (if applicable): Treat the cells with your agent of choice to induce lipid peroxidation.
-
Labeling: Add the this compound working solution to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C in a humidified atmosphere.
-
Washing: Gently wash the cells three times with PBS or phenol (B47542) red-free culture medium to remove the unbound probe.[1]
-
Imaging: Immediately perform fluorescence imaging using a confocal laser-scanning microscope or a standard fluorescence microscope with the appropriate filter sets (Excitation ~460-470 nm, Emission ~530 nm).[1][9]
Visualizations: Eukaryotic Staining Workflow and Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth and Maintenance of Escherichia coli Laboratory Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Avoiding NBD-Pen photobleaching during imaging
Welcome to the technical support center for NBD-Pen (Nitrobenzoxadiazole-penicillin) imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to photobleaching during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like NBD, upon exposure to excitation light.[1][2] When this compound is exposed to high-intensity light during fluorescence microscopy, it undergoes chemical alterations that render it unable to fluoresce.[2] This leads to a progressive decrease in signal intensity, which can result in poor image quality, false-negative results, and challenges in quantitative analysis, particularly during time-lapse experiments.[1][2] The NBD fluorophore, in particular, is known to have a tendency to photobleach, making careful experimental design crucial.[3]
Q2: What is the difference between photobleaching and phototoxicity?
A2: While both are caused by light exposure, they are different phenomena.
-
Photobleaching is the destruction of the fluorophore, leading to signal loss.[4]
-
Phototoxicity is damage to the specimen itself (e.g., the bacteria being imaged).[4] Excited fluorophores can react with molecular oxygen to produce reactive oxygen species (ROS), which can damage cellular components, leading to artifacts like membrane blebbing, vacuole formation, or even cell death.[4][5][6] This is a critical consideration in live-cell imaging of bacteria, as the imaging process itself can interfere with the biological processes under study.[7]
Q3: Can I use any standard antifade mounting medium for my this compound labeled bacteria?
A3: Not necessarily. While using an antifade mounting medium is a highly effective way to prevent photobleaching, the choice of reagent matters.[1][8] Antifade reagents work by scavenging reactive oxygen species that cause photochemical damage.[9] However, some agents can be incompatible with certain fluorophores or experimental conditions. For example, p-Phenylenediamine (PPD), a very effective antifade agent, can cause autofluorescence at shorter excitation wavelengths (like those used for NBD) and may not be ideal.[9][10] It is crucial to select an antifade reagent compatible with the NBD fluorophore and suitable for your sample type (e.g., live vs. fixed cells).
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging.
Problem: My fluorescence signal is fading very quickly during image acquisition.
This is a classic sign of rapid photobleaching. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for rapid this compound photobleaching.
Problem: My live bacterial cells are showing signs of stress or dying during time-lapse imaging.
This indicates phototoxicity. While related to high light intensity, the solutions focus on maintaining cell health.
Q: How can I reduce phototoxicity to my bacterial samples? A: To reduce phototoxicity, you must minimize the overall light dose delivered to the cells.
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Reduce Intensity and Exposure: As with photobleaching, use the lowest possible laser power and the shortest exposure time that allows you to see your signal.[6]
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Increase Time Intervals: For time-lapse experiments, increase the time between image acquisitions to give cells time to recover.
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Use Longer Wavelengths (If Possible): Shorter wavelength light (e.g., blue light used for NBD) is generally more energetic and damaging to cells than longer wavelength light (red or far-red).[4][5] While you are limited by the NBD fluorophore's properties, this is a key principle in fluorescence microscopy. If your experimental design allows, consider alternative, longer-wavelength fluorescent penicillin derivatives.
-
Limit Imaging to Key Timepoints: Avoid continuous imaging if your experiment only requires data at specific intervals.
Quantitative Data & Recommended Settings
Minimizing photobleaching requires a balance between signal strength and light exposure. The following tables provide general guidelines that should be optimized for your specific microscope and experimental setup.
Table 1: Recommended Microscope Settings to Minimize Photobleaching
| Parameter | Standard Setting (High Bleaching Risk) | Recommended Setting (Low Bleaching Risk) | Rationale |
| Excitation Light Intensity | 50-100% | 1-10% | The rate of photobleaching is directly related to the intensity of the excitation light.[1] |
| Exposure Time | > 500 ms | 50-200 ms | Reduces the total dose of photons delivered to the sample per frame.[4][11] |
| Camera Gain | Low | Medium-High | Amplifies the signal from fewer photons, allowing for lower light intensity. Must be balanced against noise.[8] |
| Neutral Density (ND) Filter | None | 10% or 25% Transmission | A simple and effective method to reduce illumination intensity from arc lamps or lasers.[1][12] |
| Objective Lens | Low Numerical Aperture (NA) | High Numerical Aperture (NA) | High NA objectives are more efficient at collecting emitted light, improving SNR and allowing for lower excitation power. |
Table 2: Common Antifade Reagent Components
| Reagent | Primary Use | Advantages | Considerations |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Live and Fixed Cells | Less toxic than PPD, effective scavenger.[10][13] | Less potent than PPD. May have biological effects (e.g., anti-apoptotic).[10][13] |
| n-Propyl gallate (NPG) | Live and Fixed Cells | Non-toxic, commonly used for live cells.[13] | Can be difficult to dissolve. May have anti-apoptotic properties.[10][13] |
| Trolox | Live-Cell Imaging | Cell-permeable derivative of Vitamin E, effective antioxidant. | Works via a redox cycle with its oxidized form. |
| Glucose Oxidase/Catalase | Live-Cell Imaging | Enzymatic system that removes dissolved oxygen from the medium.[11] | Requires glucose in the medium. Efficacy can diminish over time. |
| p-Phenylenediamine (PPD) | Fixed Cells | Highly effective antifade agent.[9][13] | Can cause autofluorescence with blue/green dyes like NBD.[9] Can react with certain fluorophores.[10] |
Experimental Protocols
Protocol: this compound Labeling and Imaging of Gram-Positive Bacteria with Minimized Photobleaching
This protocol provides a general framework for labeling bacterial penicillin-binding proteins (PBPs) and imaging them while actively minimizing photobleaching.
Caption: Experimental workflow for this compound labeling and imaging.
Methodology Details:
-
Bacterial Culture: Grow your bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus) in appropriate broth to the mid-logarithmic growth phase. This ensures that PBP activity is high.
-
Harvesting and Washing: Gently pellet the bacteria by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the cells twice with a sterile buffer like Phosphate-Buffered Saline (PBS) to remove residual media components.
-
This compound Labeling: Resuspend the bacterial pellet in buffer containing the desired concentration of this compound (typically 1-5 µM). Incubate under appropriate conditions (e.g., 30 minutes at 37°C). The optimal concentration and time should be determined empirically.
-
Final Wash: Pellet the labeled cells again and wash twice with buffer to remove all unbound this compound, which helps reduce background fluorescence.
-
Sample Mounting: Resuspend the final pellet in a small volume of buffer. For live-cell imaging, it is highly recommended to use a buffer containing an antifade reagent or oxygen scavenger (see Table 2). Pipette a small volume (1-2 µL) onto a microscope slide and cover with a coverslip containing a thin agarose pad (e.g., 1.5% agarose in buffer) to immobilize the cells.
-
Locating Cells: Place the slide on the microscope. Crucially, use transmitted light (like DIC or Phase Contrast) to find and focus on the desired field of view. [8][12] This prevents unnecessary exposure of your region of interest to the fluorescence excitation light.
-
Image Acquisition:
-
Switch to fluorescence mode only when you are ready to capture the image.
-
Set your excitation light intensity to the lowest possible level (e.g., 1-5%).[11]
-
Use a short exposure time (e.g., 50-200 ms).[11]
-
If available, use your software's "active blanking" or "low photobleach" mode to ensure the light source is off when the camera is not actively acquiring.[4][11]
-
Capture your image. For time-lapse, use the longest possible interval between frames that still captures the dynamics of your biological question.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 6. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. news-medical.net [news-medical.net]
- 13. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
NBD-Pen Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with the fluorescent probe NBD-Pen (4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fluorescent probe designed for the detection of lipid free radicals in living cells. Its fluorescence intensity increases upon reaction with these radicals, making it a valuable tool for studying oxidative stress and lipid peroxidation in various biological systems.[1]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in several organic solvents. The most common and effective solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[2][3] It is crucial to use anhydrous or freshly opened DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of this compound.[1]
Q3: I dissolved this compound in DMSO and it precipitated when I added it to my aqueous buffer. Why did this happen and how can I prevent it?
This is a common phenomenon known as precipitation upon solvent shifting. This compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity causes the compound to precipitate out of the solution.
To prevent this, you can:
-
Decrease the final concentration: Ensure the final concentration of this compound in your aqueous solution is low enough to remain soluble.
-
Use co-solvents: Incorporate a water-miscible organic co-solvent in your final solution.
-
Employ carrier proteins: Utilize a carrier protein like bovine serum albumin (BSA) to enhance solubility.
Q4: What are co-solvents and how do they help with this compound solubility?
Co-solvents are organic solvents that are miscible with water and can help to increase the solubility of hydrophobic compounds in aqueous solutions. For this compound, co-solvents like PEG300, PEG400, and Tween 80 can be used to maintain its solubility when transitioning from a concentrated organic stock to a final aqueous working solution.
Q5: How does Bovine Serum Albumin (BSA) improve the solubility of this compound?
Bovine Serum Albumin (BSA) is a protein that can bind to hydrophobic molecules like this compound, effectively acting as a carrier to keep them soluble in aqueous environments. This is particularly useful for cell-based assays where high concentrations of organic solvents may be toxic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | 1. The solvent is not appropriate or of poor quality. 2. The concentration is too high. 3. Insufficient mixing. | 1. Use high-purity, anhydrous solvents. For DMSO, ensure it is a fresh, unopened bottle.[1] 2. Try a lower concentration. Refer to the solubility data table below. 3. Vortex or sonicate the solution to aid dissolution. Gentle warming may also help, but be cautious of potential degradation. |
| Precipitation occurs immediately upon adding the stock solution to an aqueous buffer. | 1. The final concentration of this compound is above its solubility limit in the aqueous buffer. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Reduce the final concentration of this compound in your working solution. 2. Increase the percentage of the organic solvent in the final solution, if your experimental system allows. 3. Add the this compound stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | 1. The solution is supersaturated and unstable. 2. Temperature fluctuations are affecting solubility. 3. Degradation of the compound. | 1. Prepare fresh working solutions immediately before use. 2. Store solutions at a constant temperature. 3. Store stock solutions at -20°C or -80°C and protect from light to minimize degradation.[1] |
| Low or no fluorescence signal in the experiment. | 1. The probe has precipitated out of solution and is not available to react. 2. The concentration of the probe is too low. 3. The probe has degraded due to improper storage or handling. 4. Fluorescence quenching due to aggregation. | 1. Visually inspect the working solution for any signs of precipitation. If present, reprepare the solution using the methods described above. 2. Optimize the working concentration of this compound for your specific application. 3. Ensure proper storage of stock solutions (aliquoted, at low temperature, and protected from light). 4. Use solubility-enhancing methods like co-solvents or BSA to prevent aggregation. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | 100 mg/mL (256.11 mM)[1] | Use of anhydrous DMSO is highly recommended.[1] Sonication may be required.[1] |
| Methanol | Soluble[3] | The exact quantitative limit is not widely reported. It is recommended to prepare stock solutions and visually inspect for complete dissolution. |
| Ethanol | Soluble[2] | The exact quantitative limit is not widely reported. It is recommended to prepare stock solutions and visually inspect for complete dissolution. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution is not recommended. Dilution from a stock solution in an organic solvent is necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the vial for 5-10 minutes in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are stable for at least 6 months at -80°C.[1]
Protocol 2: Preparation of this compound Working Solution with Co-solvent
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Co-solvent (e.g., PEG300, Tween 80)
-
Vortex mixer
Procedure:
-
Determine the desired final concentration of this compound and the co-solvent in your working solution. The final concentration of the co-solvent should be optimized to be non-toxic to your experimental system.
-
In a sterile tube, first add the required volume of the aqueous buffer.
-
Add the required volume of the co-solvent to the aqueous buffer and mix well.
-
While vortexing the buffer/co-solvent mixture, slowly add the required volume of the this compound stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure the this compound is fully dispersed and dissolved.
-
Use the working solution immediately.
Protocol 3: Preparation of this compound-BSA Complex for Cellular Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or PBS
-
Vortex mixer
Procedure:
-
Prepare a stock solution of fatty acid-free BSA in serum-free medium or PBS (e.g., 10 mg/mL).
-
In a sterile tube, add the desired volume of the BSA solution.
-
While vigorously vortexing the BSA solution, slowly add the required volume of the this compound stock solution to achieve the desired final concentration. The molar ratio of BSA to this compound should be optimized, but a 1:1 ratio is a good starting point.
-
Continue vortexing for 1-2 minutes to allow for the complex to form.
-
The this compound-BSA complex is now ready to be added to your cells.
Visualizations
Caption: General experimental workflow for using this compound in cellular assays.
Caption: A logical workflow for troubleshooting this compound solubility problems.
References
Section A: NBD-Pen, The Fluorescent Probe for Lipid Radicals
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 4. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: NBD-Pen Lipid Radical Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the NBD-Pen fluorescent probe to detect lipid radicals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect lipid radicals?
This compound is a "turn-on" fluorescent probe specifically designed to detect lipid radicals. In its native state, the probe has very low fluorescence. Upon reacting with lipid radicals, a chemical transformation occurs that results in a significant increase in fluorescence intensity, which can be measured. This reaction is highly selective for lipid radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH)[1].
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission maxima for the fluorescent product of this compound after reacting with lipid radicals are approximately 470 nm and 530 nm, respectively[1][2].
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. This stock solution should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light[1]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes[1].
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration can vary depending on the cell type and experimental conditions. However, a common starting range is 1-10 µM[1]. For live-cell imaging, concentrations as low as 1 µM have been shown to provide a good signal with low background fluorescence in Hepa1-6 cells after a 20-minute incubation[1]. It is always recommended to perform a concentration titration to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
Problem 1: High Background Fluorescence
High background fluorescence can mask the specific signal from lipid radical detection, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Decrease the working concentration of this compound. A titration experiment is recommended to find the lowest effective concentration that provides a detectable signal without high background. |
| Inadequate Washing | Ensure thorough but gentle washing of cells after incubation with this compound to remove any unbound probe. Using a pre-warmed, serum-free medium or phosphate-buffered saline (PBS) for washing is advisable[1]. |
| Autofluorescence | Some cell culture media components, like phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence. For imaging experiments, consider using phenol red-free media and reducing the serum concentration during the assay[1]. |
| Probe Aggregation | Ensure the this compound stock solution is fully dissolved in DMSO before diluting to the final working concentration. Vortex the solution thoroughly. |
Problem 2: Weak or No Fluorescent Signal
A weak or absent signal can be due to several factors, from experimental setup to issues with the probe itself.
| Potential Cause | Recommended Solution |
| Insufficient Lipid Radicals | Confirm that your experimental model is generating lipid radicals. Include appropriate positive controls (e.g., cells treated with a known inducer of lipid peroxidation like RSL3) to validate the assay[3]. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the fluorescence microscope or plate reader are appropriate for this compound (Ex: ~470 nm, Em: ~530 nm)[1][2]. |
| Photobleaching | The NBD fluorophore can be susceptible to photobleaching. Minimize exposure of the sample to excitation light. For microscopy, reduce the light intensity and exposure time. The use of an anti-fade mounting medium can be beneficial for fixed cells[4]. |
| Suboptimal Probe Concentration | While high concentrations can cause background, a concentration that is too low will result in a weak signal. If you have already optimized for low background, a slight increase in concentration may be necessary. |
| Probe Degradation | Ensure the this compound stock solution has been stored correctly and is within its recommended shelf life. Avoid multiple freeze-thaw cycles by preparing aliquots[1]. |
Problem 3: Signal Fades Quickly (Photobleaching)
Rapid fading of the fluorescent signal upon illumination is a common issue with many fluorophores.
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | Reduce the intensity of the excitation light source and the duration of exposure during image acquisition. |
| High Oxygen Levels | Photobleaching is often exacerbated by the presence of molecular oxygen. While difficult to control in live-cell imaging, using an anti-fade reagent in your mounting media for fixed samples can help mitigate this. |
| Repetitive Imaging | When performing time-lapse imaging, increase the interval between image acquisitions to allow the fluorophore to recover. |
Problem 4: Non-specific Staining or Artifacts
Fluorescent signals appearing in unexpected locations or as punctate aggregates can indicate experimental issues.
| Potential Cause | Recommended Solution |
| Probe Precipitation | If the this compound working solution is not properly prepared or if it exceeds its solubility in the aqueous medium, it can form fluorescent aggregates. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%). |
| Cellular Stress or Death | Stressed or dying cells can exhibit non-specific fluorescence. Monitor cell viability using a complementary method (e.g., trypan blue exclusion) to ensure the observed signal is not an artifact of cytotoxicity. |
| Interaction with other Cellular Components | While this compound is highly selective for lipid radicals, at very high concentrations or under certain cellular conditions, the possibility of non-specific reactions cannot be entirely ruled out. Using the lowest effective probe concentration is key. |
Experimental Protocols
Live-Cell Imaging of Lipid Radicals
This protocol provides a general guideline for detecting lipid radicals in live cells using this compound.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to the final working concentration (e.g., 1-10 µM).
-
-
Cell Staining:
-
Wash the cells twice with pre-warmed PBS or serum-free medium.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined for each cell type.
-
-
Induction of Lipid Peroxidation (Positive Control):
-
After this compound incubation, you can add an inducing agent (e.g., RSL3, erastin, or other ferroptosis inducers) and incubate for the desired period.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed serum-free medium or PBS to remove unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~470 nm, Emission: ~530 nm).
-
Maintain physiological conditions (37°C, 5% CO₂) during imaging.
-
Visualizations
Caption: A generalized workflow for detecting lipid radicals in live cells using this compound.
Caption: The reaction of this compound with a lipid radical leads to a fluorescent product.
Caption: A decision-making diagram for troubleshooting high background fluorescence.
References
How to control for NBD-Pen artifacts in experiments
Welcome to the technical support center for NBD-Pen, a fluorescent probe for detecting lipid radicals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a "turn-on" fluorescent probe designed for the sensitive and selective detection of lipid radicals.[1][2] Its fluorescence significantly increases upon reaction with lipid radicals, which are key mediators in processes like ferroptosis and other conditions of oxidative stress. It is widely used in both in vitro and in vivo models to visualize and quantify lipid peroxidation.[1][2][3]
Q2: What are the spectral properties of this compound?
This compound exhibits excitation and emission maxima at approximately 470 nm and 530 nm, respectively, making it compatible with standard FITC/GFP filter sets on most fluorescence microscopes.[1][2][4]
Q3: How selective is this compound for lipid radicals?
This compound demonstrates high selectivity for lipid-derived radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[2] This selectivity is a key advantage for specifically studying lipid peroxidation.
Troubleshooting Guide: Common Artifacts and Solutions
Researchers using this compound may encounter several experimental artifacts. This guide provides solutions to the most common issues.
High Background Fluorescence
High background can obscure the specific fluorescent signal from lipid radicals, leading to a poor signal-to-noise ratio.
Possible Causes:
-
Excessive Probe Concentration: Using a higher-than-necessary concentration of this compound can lead to non-specific binding to cellular structures.
-
Inadequate Washing: Insufficient removal of unbound probe after staining will result in a generalized background haze.
-
Autofluorescence: Cellular components (e.g., NADH, flavins) and certain culture media components (e.g., phenol (B47542) red, riboflavin) can emit fluorescence in the same spectral range as this compound.
Solutions:
| Solution | Detailed Protocol |
| Optimize Probe Concentration | Perform a concentration titration to determine the lowest effective concentration of this compound that provides a detectable signal without high background. A typical starting range for cell culture experiments is 1-10 µM.[5] |
| Thorough Washing | After incubating with this compound, wash the cells 2-3 times with phosphate-buffered saline (PBS) or a suitable imaging buffer to effectively remove unbound probe.[5] |
| Use Appropriate Imaging Media | For live-cell imaging, switch to a phenol red-free and, if possible, riboflavin-free imaging medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS) during the imaging session. |
| Image Unlabeled Control Cells | Always image a sample of unlabeled cells under the same acquisition settings to establish the baseline level of autofluorescence. This can be subtracted from the this compound signal during image analysis. |
Weak or No Signal
A faint or absent fluorescent signal can make it impossible to detect lipid peroxidation.
Possible Causes:
-
Low Levels of Lipid Peroxidation: The experimental conditions may not be inducing sufficient lipid radical formation.
-
Photobleaching: The NBD fluorophore is susceptible to photobleaching, where excessive exposure to excitation light permanently destroys its fluorescence.[6]
-
Incorrect Filter Set: Using a filter set that does not match the excitation and emission spectra of this compound will result in poor signal detection.
Solutions:
| Solution | Detailed Protocol |
| Include a Positive Control | Treat a sample of cells with a known inducer of lipid peroxidation, such as RSL3 or erastin, to confirm that the this compound probe and detection system are working correctly. |
| Minimize Photobleaching | Reduce the intensity of the excitation light and the exposure time to the minimum required for a clear image. For time-lapse imaging, use the longest possible interval between acquisitions. Using an anti-fade mounting medium can be beneficial for fixed samples. |
| Verify Microscope Setup | Ensure that the filter set used (e.g., FITC/GFP) is appropriate for the excitation and emission maxima of this compound (~470/530 nm).[5] |
Non-Specific Staining and Off-Target Effects
Fluorescent signals that do not correlate with lipid peroxidation can lead to misinterpretation of results.
Possible Causes:
-
Probe Aggregation: At high concentrations, this compound may form aggregates that can be taken up by cells, leading to punctate, non-specific staining.
-
Uneven Probe Distribution: The probe may not distribute evenly throughout the cell, potentially accumulating in certain organelles irrespective of lipid radical presence.
-
Off-Target Reactions: While highly selective, the possibility of reactions with other cellular components cannot be entirely ruled out.
Solutions:
| Solution | Detailed Protocol |
| Use a Ferroptosis Inhibitor Control | Pre-treat cells with a specific inhibitor of ferroptosis-induced lipid peroxidation, such as Liproxstatin-1 , before adding this compound. A significant reduction in the this compound signal in the presence of the inhibitor validates that the signal is specific to this pathway. A typical concentration for Liproxstatin-1 is 1 µM, pre-incubated for 1-2 hours before and during this compound staining.[1] |
| Employ an "Always-On" Control Probe | Use an "always-on" analog of this compound, such as This compound-NOMe , which is fluorescent regardless of its reaction with lipid radicals. This control helps to assess the probe's distribution within the cell. If the staining pattern of this compound-NOMe matches the experimental this compound signal, it may indicate that the observed localization is due to probe accumulation rather than lipid radical detection. |
| Compare with an Alternative Probe | Use a different fluorescent probe for lipid peroxidation, such as C11-BODIPY 581/591 , which has a different chemical structure and mechanism of action.[7][8] Concordant results from two different probes strengthen the confidence in the observed lipid peroxidation. |
Experimental Protocols for Key Controls
Liproxstatin-1 Negative Control Protocol
This protocol is designed to validate that the this compound signal is a result of ferroptosis-mediated lipid peroxidation.
Materials:
-
Cells cultured on a suitable imaging plate or coverslip
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liproxstatin-1 stock solution (e.g., 1 mM in DMSO)
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
Cell culture medium
-
Imaging buffer (e.g., HBSS)
Procedure:
-
Cell Seeding: Seed cells to the desired confluency and allow them to adhere overnight.
-
Liproxstatin-1 Pre-treatment: To the "inhibitor" wells, add Liproxstatin-1 to a final concentration of 1 µM. To the "vehicle" wells, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Induction of Ferroptosis: Add the ferroptosis inducer (e.g., RSL3 at its EC50 concentration) to all wells except the "untreated control" group.
-
This compound Staining: Add this compound to all wells to a final concentration of 1-10 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells 2-3 times with pre-warmed imaging buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope with a FITC/GFP filter set.
Expected Results:
-
Untreated Control: Low to no fluorescence.
-
Ferroptosis Inducer Only: Strong fluorescence signal.
-
Ferroptosis Inducer + Liproxstatin-1: Significantly reduced fluorescence compared to the inducer-only group.
Workflow for Validating this compound Signal
Data Presentation
The following table summarizes key parameters for this compound and a common alternative probe, C11-BODIPY 581/591.
| Parameter | This compound | C11-BODIPY 581/591 |
| Mechanism | "Turn-on" fluorescence upon reaction with lipid radicals. | Ratiometric shift from red to green fluorescence upon oxidation. |
| Excitation Max | ~470 nm | ~581 nm (unoxidized) |
| Emission Max | ~530 nm | ~591 nm (unoxidized), ~510 nm (oxidized) |
| Selectivity | High for lipid radicals over other ROS.[2] | Sensitive to a variety of oxy-radicals.[8] |
| Photostability | Moderate, susceptible to photobleaching.[6] | Good photostability.[8] |
Signaling Pathway and Probe Mechanism
The following diagram illustrates the mechanism of this compound fluorescence activation in the context of ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment After NBD-Pen Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NBD-Pen for lipid radical detection and subsequent cell viability assessment.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: I am observing high background fluorescence in my cell viability assay after this compound labeling. What could be the cause and how can I fix it?
Answer: High background fluorescence can obscure your results. Here are potential causes and solutions:
-
Incomplete Removal of this compound: Residual unbound this compound can contribute to background fluorescence.
-
Solution: Ensure thorough washing of cells with phosphate-buffered saline (PBS) or phenol (B47542) red-free culture media after the labeling step to remove any excess probe.[1]
-
-
Autofluorescence of Cells or Media Components: Some cell types exhibit natural fluorescence, and components in the culture medium like phenol red can interfere with fluorescence readings.[2]
-
Solution: Use phenol red-free media during the assay. It is also recommended to include an unstained cell control to measure the baseline autofluorescence of your cells.[2]
-
-
Contaminated Reagents: Contamination of assay reagents with fluorescent substances can lead to high background.
-
Solution: Use fresh, sterile reagents for your viability assay.
-
-
Non-specific Binding of the Probe: this compound may non-specifically associate with cellular components.
-
Solution: Optimize the this compound concentration and incubation time. Using the lowest effective concentration for the shortest possible time can help minimize non-specific binding.
-
Question: My cell viability has significantly decreased after this compound labeling, even in my control group. Is this compound toxic to cells?
Answer: While this compound is designed to be a sensitive probe, like many fluorescent dyes, it can exhibit cytotoxicity at certain concentrations and under specific conditions.
-
Concentration-Dependent Toxicity: Higher concentrations of this compound can be toxic to cells. For example, some NBD-conjugated compounds have shown cytotoxic effects with IC50 values in the micromolar range.[3]
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. Start with a low concentration (e.g., 1 µM) and titrate up.[1]
-
-
Phototoxicity: The excitation light used for fluorescence imaging can induce the formation of reactive oxygen species (ROS), leading to phototoxicity, especially in the presence of fluorescent probes.[4]
-
Solution: Minimize the exposure of labeled cells to excitation light. Use neutral density filters to reduce light intensity and keep exposure times as short as possible.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
Question: The results of my MTT or Resazurin (B115843) assay are inconsistent after this compound labeling. Could there be interference?
Answer: Interference from the fluorescent probe with the viability assay chemistry is a valid concern.
-
Spectral Overlap (Resazurin Assay): The fluorescence emission of this compound could potentially overlap with the excitation or emission spectra of resorufin (B1680543), the product of the resazurin assay. This compound has an emission maximum around 530 nm, while resorufin's emission is around 590 nm.[5][6] While a direct major overlap is not expected, it's crucial to check the specific filter sets of your plate reader.
-
Solution: Run a control with this compound labeled cells without the resazurin reagent to measure any background fluorescence from the probe itself at the resorufin reading wavelengths. Subtract this background from your experimental readings.
-
-
Absorbance Interference (MTT Assay): this compound or its metabolites might absorb light at the same wavelength as the formazan (B1609692) product of the MTT assay (around 570 nm).[7]
-
Solution: Run a control of this compound labeled cells that have not been treated with MTT reagent but have been subjected to the solubilization step. This will allow you to measure any absorbance from the probe at 570 nm and subtract it from your results.
-
-
Impact on Mitochondrial Function: Since both MTT and resazurin assays rely on mitochondrial reductase activity, any effect of this compound on mitochondrial function could alter the assay results.[6][8]
-
Solution: Consider using a viability assay with a different mechanism that does not rely on mitochondrial reductase activity, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain), to confirm your findings.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a "turn-on" fluorescent probe designed to detect lipid radicals with high sensitivity and selectivity.[1] It has low background fluorescence on its own. Upon reacting with lipid radicals, which are key initiators of lipid peroxidation, the probe undergoes a conformational change that results in a significant increase in its fluorescence intensity.[1][9] This allows for the direct visualization of lipid radical generation in living cells.[1]
Q2: What are the excitation and emission wavelengths of this compound?
A2: this compound has an excitation maximum at approximately 470 nm and an emission maximum at around 530 nm.[1][5]
Q3: Can I use this compound in combination with other fluorescent probes?
A3: Yes, but careful consideration of the spectral properties of all probes is necessary to avoid spectral overlap. Ensure that the excitation and emission spectra of this compound do not significantly overlap with those of the other fluorescent dyes you are using. Use a fluorescence spectral viewer tool to check for potential overlaps.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is typically dissolved in an organic solvent like methanol (B129727) or DMSO to create a stock solution.[5] It is recommended to store the stock solution at -20°C or -80°C, protected from light.[1] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q5: What controls should I include in my cell viability experiment after this compound labeling?
A5: A comprehensive set of controls is crucial for accurate data interpretation:
-
Unstained, Untreated Cells: To determine baseline viability and background fluorescence/absorbance.
-
Vehicle-Treated Cells: To control for any effects of the solvent used to dissolve this compound.
-
This compound Labeled, Untreated Cells: To assess the toxicity of the probe itself.
-
Unstained, Treated Cells: To determine the effect of your experimental treatment on cell viability without any potential interference from the probe.
-
Media Only (No Cells): To measure the background absorbance/fluorescence of the media and assay reagents.
-
This compound in Media (No Cells): To check for any direct reaction between the probe and the viability assay reagents.
Quantitative Data Summary
| Parameter | NBD-Triterpene Conjugate 1 (IC50 in µM) | NBD-Triterpene Conjugate 2 (IC50 in µM) |
| Cell Line | ||
| B16-F10 (Murine Melanoma) | <10 | <10 |
| HT-29 (Human Colon Adenocarcinoma) | <20 | <20 |
| HepG2 (Human Hepatocyte Carcinoma) | <20 | <20 |
| This table summarizes the cytotoxic effects of two NBD-conjugated triterpenes on different cancer cell lines, as determined by an MTT assay. The IC50 values represent the concentration at which a 50% inhibition of cell viability is observed.[3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Labeling & Treatment: Label cells with the desired concentration of this compound and apply your experimental treatment.
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Protocol 2: Resazurin (AlamarBlue) Assay for Cell Viability
The resazurin assay is a fluorometric assay that measures the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable, metabolically active cells.[6][11]
-
Cell Seeding: Plate cells in a 96-well black-walled plate suitable for fluorescence measurements at an optimal density and allow them to attach.
-
This compound Labeling & Treatment: Label cells with this compound and apply your experimental treatment.
-
Resazurin Addition: Add resazurin solution to each well (typically 10% of the culture volume).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.[12]
Visualizations
Caption: Experimental workflow for cell viability assessment after this compound labeling.
Caption: Troubleshooting logic for unexpected cell viability results after this compound labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. What are the limitations of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]
- 5. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Researcher's Guide to Lipid Peroxidation Probes: NBD-Pen vs. The Alternatives
Introduction to Lipid Peroxidation Detection
Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in numerous physiological and pathological conditions, including aging, neurodegenerative diseases, and ferroptosis—an iron-dependent form of regulated cell death. The detection and quantification of lipid peroxidation are crucial for researchers studying oxidative stress and its downstream consequences. Fluorescent probes have emerged as indispensable tools for visualizing and measuring lipid peroxidation in live cells with high spatiotemporal resolution. This guide provides a detailed comparison of a novel probe, NBD-Pen, with other widely used alternatives such as BODIPY™ 581/591 C11, Liperfluo, and Diphenyl-1-pyrenylphosphine (DPPP).
This compound is a recently developed "turn-on" fluorescent probe designed to specifically detect lipid radicals, which are the primary initiators of the lipid peroxidation chain reaction.[1][2] Its ability to capture these initial radical species offers a unique window into the earliest stages of oxidative damage.
Comparative Analysis of Performance
The choice of a lipid peroxidation probe depends on the specific experimental question, the target species of interest (initiating radical vs. stable peroxide), and the desired detection method (e.g., microscopy, flow cytometry). Below is a comparative overview of this compound and its main competitors.
Key Performance Metrics
| Feature | This compound | BODIPY™ 581/591 C11 | Liperfluo | Diphenyl-1-pyrenylphosphine (DPPP) |
| Target Analyte | Lipid Radicals | Lipid Radicals | Lipid Peroxides | Lipid Hydroperoxides |
| Detection Principle | "Turn-on" Fluorescence | Ratiometric Shift (Red to Green) | "Turn-on" Fluorescence | "Turn-on" Fluorescence |
| Excitation (nm) | ~470 nm[5][6] | Reduced: ~581 nm; Oxidized: ~488 nm[7] | ~524 nm[8] | ~351 nm[9] |
| Emission (nm) | ~530 nm[5][6] | Reduced: ~591 nm; Oxidized: ~510 nm[7] | ~535 nm[8] | ~380 nm[9] |
| Key Advantage | Detects initiating lipid radicals with high specificity.[1][2] | Ratiometric detection minimizes artifacts from probe concentration or excitation intensity.[7] | Reportedly specific for lipid peroxides over other ROS.[8] | Stable fluorescent product, suitable for long-term studies.[7] |
| Reported Specificity | Selective for lipid radicals over H₂O₂, ClO⁻, O₂⁻•, and •OH.[6] | Sensitive to various oxy-radicals and peroxynitrite.[5] | Selective for lipid peroxides over H₂O₂, •OH, O₂⁻•, NO, and others.[10] | Reacts with lipid hydroperoxides but not readily with H₂O₂ in membranes.[11][12] |
Mechanism of Action & Detection Principles
The fundamental difference between these probes lies in what they detect and how they signal its presence. This compound and BODIPY C11 react with radical species, while Liperfluo and DPPP react with more stable peroxide or hydroperoxide products.
This compound: Trapping the Initiating Radical
This compound operates via a "turn-on" mechanism. In its native state, the probe is non-fluorescent. Upon direct reaction with a lipid radical, the radical-scavenging moiety is altered, releasing the fluorophore from quenching and causing a significant increase in fluorescence intensity. This allows for the specific detection of the initial radical event in the peroxidation cascade.[2]
Caption: Mechanism of this compound activation by lipid radicals.
BODIPY™ 581/591 C11: Ratiometric Reporting
BODIPY C11 is a lipophilic probe that incorporates into cellular membranes. Its unoxidized form has a distinct red fluorescence. When the polyunsaturated butadienyl portion of the molecule is oxidized by lipid radicals, its fluorescence emission peak shifts dramatically to the green spectrum.[7] By calculating the ratio of green to red fluorescence intensity, researchers can obtain a quantitative measure of lipid peroxidation that is internally controlled for variables like probe loading and cell thickness.[7]
Caption: Ratiometric shift of BODIPY C11 upon oxidation.
Liperfluo & DPPP: Detecting Peroxide Products
Liperfluo and DPPP represent another class of "turn-on" probes. Instead of detecting the initial radical, they react with the downstream, more stable products of the peroxidation chain reaction. Liperfluo is reported to be specifically oxidized by lipid peroxides (LOOH), while DPPP reacts with lipid hydroperoxides to form the highly fluorescent DPPP-oxide.[1]
Caption: "Turn-on" mechanism of peroxide-detecting probes.
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are generalized protocols for cell-based assays using these probes, derived from manufacturer datasheets and published literature. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
General Experimental Workflow
The workflow for using these probes is broadly similar, involving probe loading, induction of oxidative stress, and subsequent imaging or analysis.
Caption: General experimental workflow for fluorescent probes.
Protocol 1: this compound for Lipid Radical Detection
-
Reagent Preparation : Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Protect from light.
-
Cell Loading : Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM.
-
Incubation : Remove the existing medium from cultured cells and add the this compound-containing medium. Incubate for 20-30 minutes at 37°C.[10]
-
Induction of Peroxidation : After loading, cells can be washed with a balanced salt solution (e.g., HBSS) or the treatment can be added directly. Induce lipid peroxidation with an appropriate agent (e.g., RSL3, diethylnitrosamine).[2][10]
-
Imaging : Image the cells using a fluorescence microscope equipped with filters appropriate for NBD fluorescence (Excitation/Emission: ~470/530 nm).[6]
Protocol 2: BODIPY™ 581/591 C11 for Ratiometric Analysis
-
Reagent Preparation : Prepare a 10 mM stock solution of BODIPY C11 in anhydrous DMSO.
-
Cell Loading : Dilute the stock solution in cell culture medium to a final working concentration of 1-10 µM.
-
Incubation : Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
Washing : Remove the loading medium and wash the cells two to three times with a pre-warmed balanced salt solution (e.g., PBS or HBSS) to remove excess probe.
-
Induction of Peroxidation : Add fresh medium or salt solution containing the desired oxidative stress-inducing agent (e.g., cumene (B47948) hydroperoxide, erastin).
-
Analysis : Analyze cells via fluorescence microscopy or flow cytometry.
-
Microscopy : Acquire two images, one for the reduced form (Excitation/Emission: ~581/591 nm) and one for the oxidized form (Excitation/Emission: ~488/510 nm). Calculate the pixel-by-pixel ratio of the 510 nm to the 590 nm intensity.[7]
-
Flow Cytometry : Use standard FITC (for green/oxidized) and PE (for red/reduced) channels to detect the two emission signals. The ratio of FITC to PE fluorescence indicates the level of lipid peroxidation.
-
Protocol 3: Liperfluo for Lipid Peroxide Detection
-
Reagent Preparation : Prepare a 1 mM stock solution of Liperfluo in anhydrous DMSO. This may require vortexing or sonication for complete dissolution. Protect from light and use the same day.[8]
-
Cell Loading : Dilute the stock solution in medium or a balanced salt solution to a final working concentration of 1 µM.[8]
-
Incubation : Add the Liperfluo-containing solution to the cells and incubate for 30 minutes at 37°C.[8]
-
Induction of Peroxidation : Wash the cells and add fresh medium containing the inducing agent (e.g., t-BHP). Incubate for the desired time (e.g., 2 hours).[8]
-
Imaging : Observe the cells using a confocal microscope with settings appropriate for Liperfluo (Excitation/Emission: ~524/535 nm).[8]
Conclusion
The selection of a fluorescent probe for lipid peroxidation is a critical decision that directly impacts experimental outcomes.
-
This compound is an excellent choice for researchers interested in the initial radical-generating events of lipid peroxidation, offering high specificity for these transient species.
-
BODIPY™ 581/591 C11 remains the gold standard for robust, quantitative analysis due to its ratiometric properties, which control for many common experimental artifacts. It is highly versatile and can be used across multiple platforms.
-
Liperfluo and DPPP are valuable for detecting the accumulation of more stable downstream products (peroxides and hydroperoxides), providing a measure of the overall oxidative damage rather than the initiating event.
By understanding the distinct mechanisms, advantages, and protocols of each probe, researchers can better design their experiments to accurately probe the complex and dynamic process of lipid peroxidation.
References
- 1. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. Lipid Peroxide Detection Liperfluo | CAS 1448846-35-2 Dojindo [dojindo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: NBD-Pen vs. C11-BODIPY for the Detection of Lipid Radicals
For researchers, scientists, and drug development professionals investigating the intricate roles of lipid peroxidation in cellular signaling and disease, the accurate detection of lipid radicals is paramount. This guide provides a comprehensive comparison of two prominent fluorescent probes: NBD-Pen, a highly specific turn-on probe for lipid radicals, and C11-BODIPY 581/591, a ratiometric sensor for lipid peroxidation.
This document delves into the specificity, performance, and practical application of this compound, offering a direct comparison with the widely used alternative, C11-BODIPY. Experimental data is summarized in clear, comparative tables, and detailed protocols are provided to guide researchers in their experimental design.
At a Glance: this compound vs. C11-BODIPY
| Feature | This compound | C11-BODIPY 581/591 |
| Detection Principle | "Turn-on" fluorescence upon direct reaction with lipid radicals.[1][2][3][4] | Ratiometric fluorescence shift from red to green upon oxidation.[5][6][7] |
| Specificity | Highly specific for lipid-derived radicals over other ROS/RNS.[1][4] | Sensitive to a variety of oxy-radicals and peroxynitrite.[6][8] |
| Excitation/Emission (nm) | 470 / 530[1][4] | Reduced: 581 / 591, Oxidized: 488 / 510[5][7] |
| Primary Application | Specific detection and imaging of lipid radicals.[2][3] | General assessment of lipid peroxidation.[9][10] |
| Photostability | Favorable stability for live-cell imaging.[1] | Good photostability.[8] |
Delving into Specificity: A Critical Comparison
The paramount feature of a lipid radical probe is its ability to distinguish its target from a milieu of other reactive oxygen species (ROS) and reactive nitrogen species (RNS). This compound has been demonstrated to possess exceptional specificity for lipid-derived radicals.
| Reactive Species | This compound Reactivity | C11-BODIPY 581/591 Reactivity |
| Lipid Radicals (LOO•, L•) | High | High |
| Superoxide (O₂⁻•) | Low/Negligible[1] | Not a primary reactant.[8] |
| Hydroxyl Radical (•OH) | Low/Negligible[1] | Sensitive.[6] |
| Hydrogen Peroxide (H₂O₂) | Low/Negligible[1] | Not directly reactive.[8] |
| Hypochlorite (ClO⁻) | Low/Negligible[1] | Not a primary reactant. |
| Peroxynitrite (ONOO⁻) | Not specified | Sensitive.[6][8] |
| Nitric Oxide (NO•) | Not specified | Not reactive.[8] |
Mechanism of Action
The distinct mechanisms of this compound and C11-BODIPY underpin their respective applications.
Caption: Mechanisms of this compound and C11-BODIPY.
Signaling Pathway Context: Ferroptosis
Lipid peroxidation is a central event in ferroptosis, a form of iron-dependent programmed cell death. The specific detection of lipid radicals by this compound can provide crucial insights into the initiation and propagation of this cell death pathway.
Caption: Role of lipid radicals in the ferroptosis pathway.
Experimental Protocols
Protocol 1: Detection of Intracellular Lipid Radicals using this compound
This protocol is adapted for fluorescence microscopy in cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (serum-free for labeling)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~470/530 nm)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or plate and culture to the desired confluency.
-
Preparation of this compound Working Solution: Prepare a 1-10 µM this compound working solution in pre-warmed serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Cell Treatment (Optional): Induce lipid peroxidation using a known stimulus (e.g., erastin, RSL3) for the desired duration.
-
Labeling: Remove the culture medium and wash the cells once with warm PBS. Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells twice with warm PBS.
-
Imaging: Immediately image the cells in PBS or live-cell imaging solution using a fluorescence microscope.
Protocol 2: Ratiometric Imaging of Lipid Peroxidation using C11-BODIPY 581/591
This protocol is designed for fluorescence microscopy in cultured cells.[5][11]
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope with filter sets for both red (Excitation/Emission: ~581/591 nm) and green (Excitation/Emission: ~488/510 nm) fluorescence.
Procedure:
-
Cell Seeding: Plate cells on imaging-compatible dishes and culture overnight.
-
Preparation of C11-BODIPY Working Solution: Prepare a 1-2 µM C11-BODIPY working solution in cell culture medium.[5]
-
Labeling: Remove the culture medium, add the C11-BODIPY working solution, and incubate for 30 minutes at 37°C.[5]
-
Washing: Wash the cells twice with HBSS.[5]
-
Induction of Peroxidation: Treat cells with the desired stimulus in HBSS.
-
Imaging: Acquire images in both the red and green channels. The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.
Experimental Workflow: A Comparative Overview
Caption: Comparative experimental workflows.
Conclusion
Both this compound and C11-BODIPY 581/591 are valuable tools for studying lipid peroxidation. However, their distinct mechanisms and specificity profiles dictate their optimal applications. This compound excels in the specific detection and imaging of the initiating lipid radicals, making it an ideal choice for studies focused on the precise mechanisms of lipid peroxidation initiation. In contrast, the ratiometric nature of C11-BODIPY provides a robust method for quantifying the overall extent of lipid peroxidation, minimizing variability due to probe concentration or excitation intensity. The choice between these probes should be guided by the specific research question, with this compound offering unparalleled specificity for lipid radicals and C11-BODIPY providing a reliable measure of the consequences of their formation.
References
- 1. Mass spectrometric characterization of the oxidation of the fluorescent lipid peroxidation reporter molecule C11-BODIPY(581/591) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to NBD-Pen and Traditional Lipid Peroxidation Assays: MDA and 4-HNE
For researchers, scientists, and drug development professionals, the accurate measurement of lipid peroxidation is crucial for understanding cellular damage, disease pathogenesis, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the novel fluorescent probe, NBD-Pen, with the traditional malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) assays, supported by experimental data and detailed methodologies.
Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular injury and oxidative stress. It results in the formation of a complex array of products, from initial lipid radicals to more stable aldehydes like MDA and 4-HNE. The choice of assay for detecting lipid peroxidation is critical and depends on the specific research question, sample type, and desired endpoint. This guide delves into the principles, performance, and protocols of three key methods to aid in the selection of the most appropriate assay for your research needs.
At a Glance: this compound vs. MDA and 4-HNE Assays
The fundamental difference between these assays lies in the stage of the lipid peroxidation cascade they detect. This compound directly measures the initial lipid radicals, offering a real-time snapshot of oxidative events. In contrast, MDA and 4-HNE assays quantify downstream, more stable byproducts, reflecting the cumulative effects of lipid peroxidation.
Quantitative Data Summary
The following table summarizes the key performance characteristics of this compound, MDA (TBARS), and 4-HNE assays based on available literature. Direct head-to-head quantitative comparisons of this compound with traditional methods in single studies are limited; therefore, this table represents a synthesis of data from multiple sources.
| Feature | This compound | MDA (TBARS Assay) | 4-HNE Assay (ELISA) |
| Analyte | Lipid Radicals (Direct Detection) | Malondialdehyde (MDA) and other thiobarbituric acid reactive substances | 4-Hydroxynonenal (4-HNE) protein adducts |
| Principle | "Turn-on" Fluorescence | Colorimetric/Fluorometric | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | High; selective for lipid radicals over other ROS[1][2] | Low; reacts with other aldehydes and biomolecules[3] | High; specific for 4-HNE protein adducts[4] |
| Sensitivity | High | Moderate (HPLC methods are more sensitive than spectrophotometric TBARS) | High[4] |
| Temporal Resolution | Real-time detection of initial events[2][5] | Measures downstream, accumulated products | Measures stable, accumulated adducts |
| Sample Type | Live cells, tissues, plasma[1][5] | Plasma, serum, tissue homogenates, cell lysates | Plasma, serum, tissue homogenates, cell lysates |
| Advantages | Direct detection of primary events, high specificity, suitable for live-cell imaging. | Cost-effective, simple procedure. | Measures a stable and specific marker of lipid peroxidation, high sensitivity. |
| Disadvantages | Requires fluorescence microscopy, potential for phototoxicity with prolonged imaging. | Lack of specificity, can be influenced by sample handling and storage.[3] | Indirect measure of lipid peroxidation, requires specific antibodies. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the experimental procedures, the following diagrams are provided.
Lipid Peroxidation Signaling Pathway
Caption: The signaling cascade of lipid peroxidation.
Experimental Workflow Comparison
Caption: A comparative workflow of the three assays.
Logical Relationship of the Assays
Caption: Relationship of assays to the lipid peroxidation cascade.
Experimental Protocols
This compound Assay for Live-Cell Imaging
Principle: this compound is a "turn-on" fluorescent probe that is highly selective for lipid radicals.[1][2] In its native state, the fluorescence of the nitrobenzoxadiazole (NBD) fluorophore is quenched by the neighboring nitroxide radical. Upon reaction with a lipid radical, the radical is scavenged, leading to a significant increase in fluorescence intensity.
Protocol:
-
Cell Culture: Plate cells in a glass-bottom dish suitable for live-cell imaging and culture under standard conditions.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution in pre-warmed culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the this compound containing medium. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Induction of Lipid Peroxidation (Optional): If desired, induce lipid peroxidation using a known inducer (e.g., tert-butyl hydroperoxide, iron/ascorbate).
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission ≈ 470/530 nm).
-
Image Analysis: Quantify the fluorescence intensity in individual cells or regions of interest using image analysis software.
Malondialdehyde (MDA) Assay using Thiobarbituric Acid Reactive Substances (TBARS)
Principle: The TBARS assay is a widely used method for estimating MDA levels. Under acidic conditions and high temperature, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically or fluorometrically. It is important to note that other aldehydes can also react with TBA, leading to potential overestimation of MDA levels.[3]
Protocol:
-
Sample Preparation:
-
Tissue: Homogenize the tissue on ice in a suitable buffer (e.g., phosphate (B84403) buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation). Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Plasma/Serum: Can be used directly or after protein precipitation.
-
-
Reaction Mixture: In a microcentrifuge tube, mix the sample (e.g., 100 µL of supernatant) with an equal volume of TBA reagent (containing TBA and an acid, such as trichloroacetic acid).
-
Incubation: Incubate the mixture in a water bath at 95-100°C for 60 minutes.
-
Cooling and Centrifugation: Cool the tubes on ice to stop the reaction, and then centrifuge to pellet any precipitate.
-
Measurement: Transfer the clear supernatant to a microplate and measure the absorbance at approximately 532 nm using a spectrophotometer.
-
Quantification: Prepare a standard curve using a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Calculate the MDA concentration in the samples from the standard curve.
4-Hydroxynonenal (4-HNE) Protein Adduct ELISA
Principle: This assay is a competitive ELISA for the quantification of 4-HNE that has formed stable adducts with proteins.[4] A known amount of 4-HNE conjugated to a carrier protein (e.g., BSA) is coated onto a microplate. The sample containing 4-HNE-protein adducts is then added along with a primary antibody specific for 4-HNE. The 4-HNE in the sample competes with the coated 4-HNE for binding to the antibody. The amount of bound antibody is then detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The resulting color intensity is inversely proportional to the amount of 4-HNE in the sample.
Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with a 4-HNE-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: Wash the plate again. Add standards (known concentrations of 4-HNE) and samples to the wells, followed immediately by the addition of a primary antibody specific for 4-HNE. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate to remove unbound antibodies. Add an HRP-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate thoroughly. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.
-
Reaction Termination and Measurement: Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color to yellow. Immediately read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of 4-HNE in the samples from the standard curve.
Conclusion
The choice between this compound, MDA, and 4-HNE assays depends heavily on the specific research objectives.
-
This compound is the superior choice for researchers interested in the direct and real-time detection of the initial radical-driven events of lipid peroxidation, particularly in live-cell imaging applications where high specificity is paramount.[2][5]
-
The MDA (TBARS) assay , despite its limitations in specificity, remains a widely used, cost-effective method for a general assessment of lipid peroxidation, especially when analyzing a large number of samples. For more accurate MDA quantification, HPLC-based methods are recommended.[3]
-
The 4-HNE assay offers a highly sensitive and specific measurement of a stable and biologically relevant end-product of lipid peroxidation.[4] It is particularly valuable for studies investigating the cumulative effects of oxidative stress and the formation of protein adducts that can lead to cellular dysfunction.
For a comprehensive understanding of the lipid peroxidation process, a multi-faceted approach employing a combination of these assays may be the most informative strategy. For instance, using this compound to detect the initial burst of lipid radicals, followed by 4-HNE or MDA assays to quantify the downstream consequences, can provide a more complete picture of the oxidative stress landscape within a biological system.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NBD-Penicillin Probe Results with Mass Spectrometry for Accurate Penicillin-Binding Protein Analysis
A Comparative Guide for Researchers
In the study of bacterial resistance and the development of new antibiotics, the accurate identification and characterization of penicillin-binding proteins (PBPs) are paramount.[1][2][3] Fluorescently labeled penicillin probes, such as NBD-Penicillin or the commercially available BOCILLIN™ FL, provide a rapid and effective method for visualizing and relatively quantifying these crucial enzymes.[1][3][4] However, for unambiguous identification and comprehensive quantitative analysis, mass spectrometry remains the gold standard. This guide provides a detailed comparison of these two methodologies, offering experimental protocols and data presentation to assist researchers in cross-validating their findings for robust and reliable results.
Data Presentation: A Comparative Overview
Direct quantitative correlation between the fluorescence intensity from NBD-Pen probes and the absolute protein quantity determined by mass spectrometry is complex. The former provides a measure of the active, probe-accessible PBPs, while the latter can provide a more absolute quantification of the total protein present. The two techniques are best used in a complementary fashion for cross-validation.
| Feature | NBD-Penicillin Fluorescent Probe Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Covalent binding of a fluorescent penicillin analog to the active site of PBPs, allowing for visualization.[1][5] | Identification and quantification of proteins based on the mass-to-charge ratio of their constituent peptides. |
| Primary Output | In-gel fluorescence intensity or microscopic localization.[1] Provides relative quantification and spatial information. | Peptide sequences and spectral counts or peak areas.[6] Provides protein identification and can be used for absolute or relative quantification. |
| Identified PBPs | Visualization of PBP profiles based on molecular weight separation by SDS-PAGE.[1][4] | Comprehensive identification of PBPs and other proteins in a complex sample. |
| Sensitivity | Can detect nanogram levels of purified PBPs (e.g., 2-4 ng with a FluorImager for BOCILLIN FL).[3][4] | High sensitivity, capable of identifying proteins in the femtomole range. |
| Strengths | - Rapid and high-throughput. - Provides information on the active state of PBPs. - Enables in-situ visualization of PBP localization.[1] | - Unambiguous protein identification. - Can identify post-translational modifications. - Amenable to absolute quantification with standards. |
| Limitations | - Indirect identification based on migration in a gel. - Fluorescence intensity can be affected by experimental conditions. - The fluorescent tag might alter the probe's binding affinity.[1] | - More time-consuming and requires specialized equipment. - Does not inherently provide information on the activity state of the protein. |
Experimental Workflows and Signaling Pathways
The cross-validation of this compound results with mass spectrometry involves a parallel or sequential workflow where fluorescent labeling provides initial insights that are then confirmed and expanded upon by mass spectrometric analysis. A biotinylated version of the penicillin probe is often used for the enrichment of PBPs prior to mass spectrometry.[1]
Experimental Protocols
NBD-Penicillin Labeling and In-Gel Fluorescence Detection
This protocol is adapted from methodologies using BOCILLIN™ FL, a fluorescent penicillin derivative.[1][4]
-
Bacterial Culture and Labeling:
-
Grow bacterial cells to the desired optical density.
-
Harvest 1 mL of the cell culture by centrifugation (e.g., 16,000 x g for 2 minutes).
-
Wash the cell pellet once with 1 mL of Phosphate-Buffered Saline (PBS), pH 7.4.
-
Resuspend the cell pellet in 50 µL of PBS containing 5-10 µg/mL of the NBD-penicillin probe.
-
Incubate at room temperature for 10-30 minutes in the dark to prevent photobleaching.[1]
-
-
Membrane Protein Isolation:
-
Pellet the labeled cells by centrifugation and discard the supernatant.
-
Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells (e.g., by sonication).
-
Isolate the membrane fraction by ultracentrifugation (e.g., 21,000 x g for 15 minutes at 4°C).[1]
-
Resuspend the membrane pellet in 100 µL of PBS.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Determine the protein concentration of the membrane preparation.
-
Mix the membrane protein sample with 4x SDS-PAGE loading buffer and heat at 90°C for 5 minutes.[1] Note: For some fluorescently tagged proteins, boiling should be avoided; instead, incubate at a lower temperature (e.g., 50-60°C for 5-20 minutes) to preserve fluorescence.
-
Load approximately 10 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis at a constant voltage (e.g., 180 V for 1 hour).[1]
-
After electrophoresis, rinse the gel with distilled water and visualize the fluorescent PBP bands using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the NBD fluorophore.[1]
-
Mass Spectrometry Analysis of Penicillin-Binding Proteins
This protocol outlines the general steps for identifying PBPs using a biotinylated penicillin probe and mass spectrometry.
-
Labeling and Enrichment:
-
Label bacterial cells with a biotinylated penicillin probe following a similar procedure as for the NBD-penicillin probe.
-
Lyse the cells and solubilize the proteins.
-
Enrich the biotin-labeled PBPs from the total cell lysate using streptavidin-functionalized agarose (B213101) or magnetic beads.[1]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion:
-
Perform on-bead digestion of the enriched PBPs. Resuspend the beads in an appropriate buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptide solution (e.g., with formic acid) and desalt using a C18 StageTip or equivalent.
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a database search engine (e.g., Mascot, Sequest) to identify the peptides and corresponding proteins against a relevant protein database.
-
Validate the protein identifications and perform relative or absolute quantification based on spectral counting or precursor ion intensity.
-
By combining the strengths of both NBD-Penicillin fluorescent probes and mass spectrometry, researchers can achieve a comprehensive and validated understanding of the penicillin-binding proteins in their model organisms, accelerating the discovery and development of novel antibacterial therapies.
References
- 1. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
NBD-Pen: A Superior Fluorescent Probe for the Specific Detection of Lipid Radicals
A head-to-head comparison with traditional ROS sensors reveals the distinct advantages of NBD-Pen for researchers in drug development and life sciences.
In the intricate landscape of cellular signaling and oxidative stress, the precise detection of reactive oxygen species (ROS) is paramount. While a variety of fluorescent probes are available, many suffer from a lack of specificity, hindering accurate interpretation of experimental results. This compound emerges as a highly specific and sensitive tool, overcoming key limitations of commonly used ROS sensors like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and dihydroethidium (B1670597) (DHE). This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their investigations into lipid peroxidation.
Key Advantages of this compound
This compound distinguishes itself from other ROS sensors primarily through its exceptional specificity for lipid radicals . Unlike broad-spectrum ROS indicators, this compound employs a "turn-on" fluorescence mechanism that is selectively triggered by direct reaction with lipid-derived radicals.[1] This targeted approach minimizes interference from other reactive species, providing a clearer and more accurate picture of lipid peroxidation events.
The core advantages of this compound include:
-
High Specificity: this compound demonstrates remarkable selectivity for lipid radicals, showing minimal reactivity with other ROS such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH).[2] This specificity is crucial for dissecting the precise role of lipid peroxidation in various pathological and physiological processes.
-
"Turn-On" Fluorescence: The probe is virtually non-fluorescent in its native state and exhibits a significant increase in fluorescence intensity only after reacting with lipid radicals. This "turn-on" mechanism results in a high signal-to-noise ratio, enabling sensitive detection of lipid peroxidation with low background fluorescence.[1][2]
-
High Quantum Yield: The fluorescent product of the this compound reaction boasts a high fluorescence quantum yield, contributing to its excellent sensitivity as a lipid radical sensor.
Performance Comparison: this compound vs. Other ROS Sensors
To objectively evaluate the performance of this compound against other commonly used ROS probes, a summary of their key characteristics is presented below.
| Feature | This compound | DCFH-DA | Dihydroethidium (DHE) |
| Primary Target | Lipid Radicals | General Oxidative Stress | Primarily Superoxide (O₂⁻) |
| Specificity | High for lipid radicals | Low, reacts with various ROS/RNS | Moderate, can be oxidized by other species |
| Mechanism | "Turn-on" fluorescence upon radical trapping | Oxidation of non-fluorescent DCFH to fluorescent DCF | Oxidation to fluorescent products (e.g., 2-hydroxyethidium, ethidium) |
| Fluorescent Product Quantum Yield | High (0.88 for the reaction product) | Moderate (0.76 for DCF) | Low for Ethidium in water (0.039), increases upon DNA intercalation |
| Excitation Max (nm) | ~470 | ~504 (for DCF) | ~500-530 (for Ethidium) |
| Emission Max (nm) | ~530 | ~523-529 (for DCF) | ~582-620 (for Ethidium) |
Signaling Pathways and Detection Mechanisms
The distinct mechanisms of action of this compound, DCFH-DA, and DHE are critical to understanding their applications and limitations.
This compound: Direct Detection of Lipid Radicals
This compound's mechanism is a direct and specific chemical reaction. The non-fluorescent this compound molecule contains a nitroxide radical that acts as a trap for lipid radicals. Upon reaction with a lipid radical (L•), the nitroxide is converted to a stable alkoxyamine, which disrupts the intramolecular quenching and "turns on" the fluorescence of the NBD fluorophore.
DCFH-DA: A General Indicator of Oxidative Stress
DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). DCFH can then be oxidized by a variety of reactive species, not just a single type of ROS, to the fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3] Importantly, the reaction of DCFH with hydrogen peroxide is not direct and often requires the presence of cellular peroxidases or transition metals.[3] This indirect and non-specific mechanism makes it a general indicator of cellular oxidative stress rather than a precise tool for measuring a specific ROS.
Dihydroethidium (DHE): Primarily for Superoxide Detection
DHE is widely used to detect superoxide. It is cell-permeable and, upon reaction with superoxide, is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[4] However, DHE can also be oxidized by other reactive species to form ethidium, which also fluoresces upon DNA intercalation, though with different spectral properties and a lower quantum yield in aqueous environments.[4][5] This potential for multiple oxidation products and reactivity with other oxidants can complicate the interpretation of results.
Experimental Protocols
General Workflow for Cellular Lipid Radical Detection using this compound
This protocol provides a general guideline for the detection of intracellular lipid radicals in cultured cells using this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cultured cells of interest
-
Fluorescence microscope with appropriate filters (e.g., excitation ~470 nm, emission ~530 nm)
Procedure:
-
Cell Preparation: Seed and culture cells to the desired confluency in a suitable format for fluorescence microscopy (e.g., chamber slides, glass-bottom dishes).
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
This compound Working Solution: On the day of the experiment, dilute the this compound stock solution in serum-free medium or PBS to the final working concentration (typically 1-10 µM).
-
Induction of Lipid Peroxidation (Optional): If desired, treat the cells with an agent known to induce lipid peroxidation.
-
Staining: Remove the culture medium from the cells and wash with PBS. Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells gently with PBS to remove any excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with filters appropriate for NBD fluorescence (Excitation/Emission: ~470/530 nm).
Conclusion
For researchers investigating the specific role of lipid peroxidation in cellular processes and disease models, this compound offers significant advantages over traditional ROS sensors. Its high specificity, "turn-on" fluorescence mechanism, and high quantum yield provide a robust and reliable tool for the sensitive detection of lipid radicals. While DCFH-DA and DHE can be useful for assessing general oxidative stress or superoxide production, respectively, their lack of specificity can lead to ambiguous results. The adoption of this compound in studies of lipid peroxidation will undoubtedly contribute to a more precise understanding of the intricate roles of these reactive species in biology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Superoxide reacts with hydroethidine but forms a fluorescent product that is distinctly different from ethidium: potential implications in intracellular fluorescence detection of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to NBD-Pen and Other Nitroxide-Based Probes for Lipid Radical Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of lipid-derived radicals is crucial for understanding the mechanisms of oxidative stress-related diseases and for the development of novel therapeutic strategies. Nitroxide-based fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of the nitroxide-based probe, NBD-Pen, with other alternatives, supported by experimental data, detailed protocols, and visual representations of its application in cellular signaling.
This compound: A "Turn-On" Fluorescent Probe for Lipid Radicals
This compound (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a highly sensitive and specific fluorescent probe designed for the direct detection of lipid radicals in living cells and in vivo.[1] Its innovative "turn-on" mechanism ensures low background fluorescence, providing a high signal-to-noise ratio upon reaction with lipid radicals. This compound is particularly valuable for studying lipid peroxidation, a key process in various pathologies including cancer and neurodegenerative diseases.[1]
The core of this compound's functionality lies in the quenching of the NBD (nitrobenzoxadiazole) fluorophore by the adjacent nitroxide radical. When this compound encounters a lipid radical, the nitroxide moiety is reduced, disrupting the quenching effect and causing a significant increase in fluorescence intensity.[4] This reaction is highly specific to lipid radicals, with minimal reactivity towards other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[5]
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties and performance in experimental settings. The following table summarizes key quantitative data for this compound in comparison to other nitroxide and non-nitroxide based probes used for detecting oxidative stress.
| Probe | Type | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Turn-on Ratio |
| This compound | Nitroxide-based, Turn-on | Lipid Radicals | 470[6] | 530[6] | ~0.88 | High (not explicitly quantified) |
| TEMPO-Rhodamine | Nitroxide-based, Turn-on | Glutathionyl Radicals | 556 | 590 | - | - |
| C11-BODIPY 581/591 | Ratiometric | Lipid Peroxidation | ~581 (reduced), ~488 (oxidized) | ~590 (reduced), ~510 (oxidized) | - | Ratiometric Shift |
| CellROX Deep Red | Turn-on | General ROS | ~644 | ~665 | - | - |
| NBD5 | NBD-based, Turn-on | Cysteine | - | - | - | up to 403-fold[7] |
| Fluorescein-NBD Probe | NBD-based, Turn-on | Hydrogen Sulfide | - | - | - | 65-fold[8] |
| Rhodamine-NBD Probe | NBD-based, Turn-on | Hydrogen Sulfide | - | - | - | 4.5-fold[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of fluorescent probes. Below are methodologies for the use of this compound and two common alternative probes.
Experimental Protocol for this compound
This protocol is adapted for the detection of lipid radicals in cultured cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Confocal laser-scanning microscope
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of this compound Working Solution: Immediately before use, dilute the stock solution to a final concentration of 1-10 µM in preheated serum-free cell culture medium or PBS. The optimal concentration may vary depending on the cell type and experimental conditions.[5]
-
Cell Staining:
-
Discard the cell culture medium and rinse the cells three times with PBS.
-
Add the this compound working solution to the cells and incubate for 10-20 minutes at 37°C.[5]
-
-
Induction of Lipid Peroxidation (Optional): If studying induced lipid peroxidation, add the inducing agent (e.g., diethylnitrosamine (DEN)) and incubate for the desired time.[5]
-
Fluorescence Imaging:
-
Conduct fluorescence imaging using a confocal laser-scanning microscope with a 40x or 63x objective lens.[5]
-
Use an excitation wavelength of ~470 nm and collect emission at ~530 nm. For this compound, excitation at 458 nm and emission collection between 490-674 nm has been reported to be effective.[5]
-
Experimental Protocol for C11-BODIPY 581/591
This protocol describes the use of the ratiometric probe C11-BODIPY 581/591 for detecting lipid peroxidation.
Materials:
-
C11-BODIPY 581/591
-
DMSO
-
PBS
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of C11-BODIPY 581/591 in DMSO.
-
Cell Staining: Incubate cells with 1-10 µM C11-BODIPY 581/591 in culture medium for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope.
-
Capture images using filter sets for both the reduced form (Excitation/Emission: ~581/590 nm) and the oxidized form (Excitation/Emission: ~488/510 nm).
-
The ratio of green (oxidized) to red (reduced) fluorescence intensity is used to quantify lipid peroxidation.
-
Experimental Protocol for CellROX Deep Red
This protocol outlines the use of CellROX Deep Red for the detection of general reactive oxygen species.
Materials:
-
CellROX Deep Red Reagent
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the experimental compound or vehicle control.
-
Probe Addition: Add CellROX Deep Red Reagent to the cell culture medium to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Remove the medium and wash the cells three times with PBS.
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for far-red fluorescence (Excitation/Emission: ~644/665 nm).
-
Application of this compound in Studying Ferroptosis Signaling
This compound has proven to be a valuable tool for investigating ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] The following diagram illustrates the signaling pathway of ferroptosis and the point at which this compound can be used for detection.
Caption: Ferroptosis signaling pathway and this compound detection point.
Synthesis of NBD-based Probes
The synthesis of NBD-based probes generally involves the reaction of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) with an appropriate amine-containing molecule. For the synthesis of this compound, NBD-Cl would be reacted with a functionalized piperidine (B6355638) derivative. A general synthetic scheme for an NBD-amine conjugate is as follows:
Caption: General synthesis scheme for an NBD-amine conjugate.
Conclusion
This compound stands out as a highly specific and sensitive "turn-on" fluorescent probe for the detection of lipid radicals. Its favorable photophysical properties and ease of use in live-cell imaging make it an invaluable tool for researchers studying oxidative stress and related pathologies like ferroptosis. While other probes like C11-BODIPY 581/591 and CellROX Deep Red offer alternative methods for assessing lipid peroxidation and general ROS levels, this compound's specificity for the initiating lipid radicals provides a unique advantage in dissecting the intricate mechanisms of oxidative damage. The choice of probe will ultimately depend on the specific research question and the experimental context. This guide provides the necessary information for researchers to make an informed decision based on quantitative data and established protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spatio-temporal monitoring of lipid peroxyl radicals in live cell studies combining fluorogenic antioxidants and fluorescence microscopy methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Tunable NBD platform: high-performance fluorescent monitoring of cysteine fluctuations in ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Correlating NBD-Pen Fluorescence with Established Cell Death Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NBD-Pen, a fluorescent probe for detecting lipid radicals indicative of ferroptosis, with established markers for other major cell death pathways: apoptosis, necroptosis, and pyroptosis. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tools for their cell death studies.
Introduction to this compound and Cell Death Detection
This compound is a novel fluorescent probe designed for the sensitive and selective detection of lipid radicals.[1] Its "turn-on" fluorescence mechanism is activated upon direct reaction with lipid radicals, making it a specific indicator of lipid peroxidation, a key event in ferroptosis.[1] Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[2] Understanding the interplay between different cell death modalities is crucial in various fields, including cancer biology, neurodegenerative diseases, and immunology. This guide compares this compound with traditional markers used to identify apoptosis, necroptosis, and pyroptosis, providing a framework for multi-parametric analysis of cell death.
Data Presentation: A Comparative Analysis of Cell Death Markers
The following tables summarize the key characteristics and performance of this compound alongside established markers for apoptosis, necroptosis, and pyroptosis. While direct quantitative comparisons in the same experimental system are limited in the literature, this data, compiled from various sources, provides a basis for qualitative assessment and experimental design.
Table 1: General Characteristics of this compound and Other Cell Death Probes
| Feature | This compound | Annexin V | Caspase-3/7 Assay | Propidium Iodide (PI) | RIPK3/MLKL Staining | Caspase-1/GSDMD Assay |
| Cell Death Pathway | Ferroptosis | Apoptosis (Early) | Apoptosis (Execution) | Necrosis, Late Apoptosis, Pyroptosis | Necroptosis | Pyroptosis |
| Target Analyte | Lipid Radicals | Phosphatidylserine (B164497) | Active Caspase-3/7 | Compromised Cell Membrane | Phosphorylated RIPK3/MLKL | Active Caspase-1, Cleaved GSDMD |
| Detection Principle | "Turn-on" Fluorescence | Fluorescent Conjugate Binding | Fluorogenic Substrate Cleavage | DNA Intercalation | Immunofluorescence | Fluorogenic Substrate/Immunofluorescence |
| Excitation (nm) | ~470 | ~488 (FITC) | Varies with substrate | ~488 | Varies with secondary Ab | Varies with substrate/Ab |
| Emission (nm) | ~530 | ~525 (FITC) | Varies with substrate | ~617 | Varies with secondary Ab | Varies with substrate/Ab |
| Live-Cell Imaging | Yes | Yes | Yes | Yes (for dead cells) | No (requires fixation) | Yes |
Table 2: Performance Comparison of Cell Death Assays
| Parameter | This compound | Annexin V/PI | Caspase-3/7 Activity | TUNEL Assay | Necroptosis Detection | Pyroptosis Detection |
| Specificity | High for lipid peroxidation | Distinguishes early/late apoptosis & necrosis | Specific for caspase-dependent apoptosis | Detects DNA fragmentation (not exclusive to apoptosis) | Specific for necroptotic signaling | Specific for pyroptotic signaling |
| Sensitivity | High | High | High | High | Moderate to High | High |
| Ease of Use | Simple staining protocol | Standard flow cytometry protocol | Simple, plate-reader compatible | Multi-step, requires permeabilization | Requires specific antibodies and optimization | Kits available, relatively straightforward |
| Quantitative Analysis | Fluorescence intensity, puncta counting | Flow cytometry quantification of populations | Fluorometric or colorimetric plate reader assay | Quantification of positive cells/signal intensity | Quantification of positive cells/signal intensity | Fluorometric assay or cell counting |
| Multiplexing | Possible with spectrally distinct dyes | Standard with PI | Possible with other fluorescent probes | Possible with surface markers | Possible with other antibodies | Possible with other fluorescent probes |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Staining for Ferroptosis Detection
-
Principle: this compound is a cell-permeable probe that reacts with lipid radicals, leading to a "turn-on" fluorescent signal.
-
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) as a negative control
-
-
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).
-
Induce ferroptosis by treating cells with a known inducer for the desired time. Include a negative control treated with an inhibitor.
-
Prepare a working solution of this compound in cell culture medium (e.g., 1-10 µM).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the this compound working solution to the cells and incubate for 20-30 minutes at 37°C.[1]
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with appropriate filters (Excitation/Emission: ~470/530 nm).
-
Annexin V and Propidium Iodide Staining for Apoptosis and Necrosis
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
-
Procedure:
-
Induce apoptosis in your cell line of choice.
-
Harvest cells (including supernatant) and wash once with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Caspase-3 Activity Assay
-
Principle: Active caspase-3, a key executioner in apoptosis, cleaves a specific peptide substrate, releasing a fluorescent or colorimetric reporter.
-
Materials:
-
Caspase-3 Activity Assay Kit (containing a DEVD-based substrate and cell lysis buffer)
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
-
Procedure:
-
Induce apoptosis in cells.
-
Lyse the cells using the provided lysis buffer.
-
Add the cell lysate to the wells of the microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths specified by the kit manufacturer.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of different cell death modalities and a general experimental workflow for their detection.
References
NBD-Pen: A Targeted Tool for Validating Antioxidant Efficacy Against Lipid Peroxidation
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antioxidant therapies, the ability to accurately validate their efficacy is paramount. While numerous assays exist to measure general antioxidant capacity, the specific assessment of protection against lipid peroxidation—a key driver of cellular damage in various pathologies—requires more specialized tools. This guide provides a comprehensive comparison of NBD-Pen, a fluorescent probe for lipid radicals, with conventional antioxidant assays, offering researchers the data and protocols needed to make informed decisions for their experimental designs.
This compound: A Fluorescent Probe for Direct Detection of Lipid Radicals
This compound (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a "turn-on" fluorescent probe specifically designed to detect lipid-derived radicals.[1][4][5][6][7] Its mechanism relies on the reaction of its nitroxide moiety with lipid radicals, which alleviates intramolecular quenching and results in a significant increase in fluorescence intensity.[8] This targeted reactivity makes it a valuable tool for directly visualizing and quantifying the primary products of lipid peroxidation in living cells and in vivo models.[1][5][6]
Key Characteristics of this compound:
-
High Specificity: this compound exhibits high selectivity for lipid radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[1][4]
-
Turn-On Fluorescence: The probe is virtually non-fluorescent in its native state and only becomes fluorescent upon reacting with lipid radicals, providing a high signal-to-noise ratio.[1][8]
-
Live-Cell Imaging Compatibility: Its cell-permeable nature allows for real-time monitoring of lipid peroxidation in living cells using fluorescence microscopy.[1][4]
-
Spectral Properties: this compound has an excitation maximum at approximately 470 nm and an emission maximum at around 530 nm.[1][4][7]
Comparison of this compound with Alternative Antioxidant Assays
To effectively evaluate an antioxidant's potential, it is crucial to understand the strengths and limitations of different analytical methods. The following tables provide a quantitative and qualitative comparison of this compound with commonly used antioxidant assays.
Quantitative Comparison of Antioxidant Assays
| Assay | Principle | Target | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Dynamic Range |
| This compound | Fluorescence (Turn-on) | Lipid Radicals | Data not readily available in reviewed literature | Dependent on microscopy setup and cell type |
| DCFDA/H₂DCFDA | Fluorescence | General ROS (H₂O₂, •OH, ONOO⁻) | ~5 µM (assay dependent)[9] | Varies with cell type and instrumentation |
| DPPH | Spectrophotometry (Colorimetric) | Radical Scavenging Capacity | ~11 µM[10] | 100 - 500 µM[11] |
| ABTS | Spectrophotometry (Colorimetric) | Radical Scavenging Capacity | IC₅₀ values in µg/mL range[12] | Varies with standard and sample |
| FRAP | Spectrophotometry (Colorimetric) | Ferric Reducing Power | 0.5 µM | 0.5 - 180 µM |
Qualitative Comparison of Antioxidant Assays
| Feature | This compound | DCFDA/H₂DCFDA | DPPH | ABTS | FRAP |
| Specificity | High for lipid radicals | Low, reacts with various ROS | Non-specific radical scavenger | Non-specific radical scavenger | Measures total reducing power |
| Biological Relevance | High (direct measure of lipid peroxidation) | Moderate (general oxidative stress) | Low (synthetic radical) | Low (synthetic radical) | Moderate (relates to electron-donating capacity) |
| Interfering Substances | Potential for photo-oxidation | Photo-oxidation, cellular esterase activity, probe leakage[13] | Colored compounds, compounds that react with the solvent[14] | Colored compounds, slow-reacting antioxidants[15] | Iron chelators, iron-containing samples, other reducing agents |
| Assay Format | Fluorescence microscopy, Flow cytometry | Fluorescence microscopy, Flow cytometry, Plate reader | Spectrophotometry (Plate reader or cuvette) | Spectrophotometry (Plate reader or cuvette) | Spectrophotometry (Plate reader or cuvette) |
| Primary Application | Validating antioxidant efficacy against lipid peroxidation in cellular models | General screening for intracellular ROS reduction | In vitro screening of radical scavenging activity | In vitro screening of radical scavenging activity | In vitro screening of total antioxidant capacity |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are step-by-step protocols for using this compound and other common antioxidant assays.
This compound Assay for Cellular Lipid Peroxidation (Fluorescence Microscopy)
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]
- On the day of the experiment, dilute the stock solution to a working concentration of 1-10 µM in pre-warmed serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type.[1][4]
2. Cell Preparation and Staining:
- Seed cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture overnight.
- Wash the cells three times with warm PBS.[1]
- Incubate the cells with the this compound working solution for 10-30 minutes at 37°C, protected from light.[1]
3. Induction of Lipid Peroxidation and Antioxidant Treatment:
- After incubation with this compound, wash the cells to remove excess probe.
- Treat the cells with an inducer of lipid peroxidation (e.g., erastin (B1684096) or RSL3 for ferroptosis studies) in the presence or absence of the antioxidant compound being tested.[15]
4. Image Acquisition:
- Image the cells immediately using a confocal laser-scanning microscope equipped with a 40x or 63x objective lens.[1]
- Use an excitation wavelength of ~470 nm and collect the emission between 500-550 nm.[1]
- Acquire images at different time points to monitor the kinetics of lipid peroxidation and the protective effect of the antioxidant.
5. Data Analysis:
- Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
- Compare the fluorescence intensity between control, lipid peroxidation-induced, and antioxidant-treated groups.
Alternative Antioxidant Assays:
-
DCFDA Assay for General ROS: A detailed protocol for flow cytometry can be found in various sources.[2][3][16] Briefly, cells are loaded with DCFDA, treated with the antioxidant and a ROS inducer, and the resulting fluorescence is measured.
-
DPPH Radical Scavenging Assay: This spectrophotometric assay involves mixing the antioxidant sample with a solution of DPPH and measuring the decrease in absorbance at ~517 nm.[12][14][17]
-
ABTS Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of an antioxidant to quench the pre-formed ABTS radical cation, with the resulting color change measured at ~734 nm.[12][18][19]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay quantifies the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form, which is monitored by the formation of a blue-colored product at ~593 nm.[17][20][21][22][23]
Visualizing Cellular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: this compound's turn-on fluorescence mechanism.
Caption: General workflow for validating antioxidant efficacy using this compound.
Caption: Role of this compound in validating antioxidants in the ferroptosis pathway.
Conclusion
This compound offers a significant advantage for researchers focused on the detrimental effects of lipid peroxidation. Its high specificity for lipid radicals provides a direct and biologically relevant measure of antioxidant efficacy in cellular and in vivo systems, a feature lacking in traditional, non-specific antioxidant assays like DPPH, ABTS, and FRAP. While DCFDA provides a measure of general oxidative stress in cells, it lacks the specificity of this compound for lipid-derived radicals.
For a comprehensive assessment of a potential antioxidant, a multi-faceted approach is recommended. Initial screening with high-throughput in vitro assays such as DPPH, ABTS, or FRAP can provide a broad understanding of a compound's antioxidant capacity. Promising candidates can then be further validated in cellular models using probes like DCFDA for general ROS and, more specifically, this compound to confirm their protective effects against lipid peroxidation. This tiered approach, leveraging the strengths of each method, will ultimately lead to a more robust and reliable evaluation of novel antioxidant therapies.
References
- 1. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antbioinc.com [antbioinc.com]
- 3. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CD DPPH Antioxidant Capacity Assay Kit - CD Biosynsis [biosynsis.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to NBD-Pen and a Key Alternative for Lipid Radical Detection in Lipidomics
In the dynamic field of lipidomics, the precise detection of lipid radicals is crucial for understanding the mechanisms of oxidative stress-related diseases and for the development of novel therapeutic strategies. NBD-Pen has emerged as a valuable tool for this purpose. This guide provides a comprehensive comparison of this compound with a prominent alternative, C11-BODIPY 581/591, offering researchers, scientists, and drug development professionals a detailed overview to inform their experimental choices.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe for detecting lipid peroxidation is critical and depends on the specific experimental needs. Below is a summary of the key characteristics of this compound and C11-BODIPY 581/591.
| Feature | This compound | C11-BODIPY 581/591 |
| Detection Principle | "Turn-on" fluorescence upon reaction with lipid radicals. | Ratiometric fluorescence shift from red to green upon oxidation. |
| Excitation Wavelength | ~470 nm | Reduced form: ~581 nm; Oxidized form: ~488 nm |
| Emission Wavelength | ~530 nm | Reduced form: ~591 nm; Oxidized form: ~510 nm |
| Selectivity | High for lipid radicals over other ROS (H₂O₂, ClO⁻, O₂⁻•, •OH). | Sensitive to a variety of oxy-radicals and peroxynitrite. |
| Application | Live cells and in vivo models. | Live cells, plasma, and lipid vesicles. |
| Key Advantage | Direct detection of lipid radicals with a clear "on" signal. | Ratiometric measurement minimizes artifacts from probe concentration and photobleaching. |
| Potential Limitation | As a radical-trapping antioxidant, it may have therapeutic effects, potentially altering the system under study. | Does not directly measure lipid radicals but rather the resulting lipid peroxidation. |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable data. The following are representative methodologies for the use of this compound and C11-BODIPY 581/591 in cell culture.
This compound Protocol for Detection of Intracellular Lipid Radicals
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (phenol red-free recommended)
-
Hoechst 33342 (optional, for nuclear staining)
-
Confocal laser-scanning microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed, serum-free, and phenol (B47542) red-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells and incubate for 10-30 minutes at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Induction of Lipid Peroxidation (Optional):
-
If studying induced lipid peroxidation, add the stimulus (e.g., diethylnitrosamine (DEN)) to the cells during or after this compound loading.
-
-
Washing:
-
Discard the this compound solution and wash the cells three times with warm PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed PBS or phenol red-free medium to the cells.
-
If desired, add Hoechst 33342 for nuclear counterstaining and incubate for a further 10-15 minutes.
-
Image the cells immediately using a confocal microscope.
-
This compound: Excitation at ~458 nm, emission collection at 490-674 nm.
-
Hoechst 33342: Excitation at ~405 nm, emission collection at 410-505 nm.
-
C11-BODIPY 581/591 Protocol for Ratiometric Imaging of Lipid Peroxidation
This protocol provides a standard method for visualizing and quantifying lipid peroxidation in live cells.
Materials:
-
C11-BODIPY 581/591
-
Anhydrous DMSO
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry).
-
Probe Preparation:
-
Prepare a 10 mM stock solution of C11-BODIPY 581/591 in high-quality anhydrous DMSO.
-
-
Probe Loading:
-
Dilute the stock solution in cell culture medium to a final working concentration of 1-10 µM.
-
Incubate the cells with the C11-BODIPY 581/591-containing medium for 30 minutes at 37°C.
-
-
Induction of Lipid Peroxidation (Optional):
-
Treat cells with the desired stimulus (e.g., cumene (B47948) hydroperoxide) either before or after probe loading, depending on the experimental design.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with HBSS or PBS.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Acquire images using two different filter sets:
-
Reduced form (Red): Excitation ~581 nm, Emission ~591 nm (e.g., Texas Red filter set).
-
Oxidized form (Green): Excitation ~488 nm, Emission ~510 nm (e.g., FITC filter set).
-
-
The ratio of the fluorescence intensities (Green/Red) is used to quantify lipid peroxidation.
-
-
Flow Cytometry:
-
Harvest the cells and resuspend them in HBSS or PBS.
-
Analyze the cells on a flow cytometer, collecting fluorescence data in two separate channels corresponding to the oxidized and reduced forms of the probe.
-
-
Visualizing the Landscape of Lipid Peroxidation
To better understand the biological context in which these probes operate, the following diagrams illustrate the experimental workflow and the central signaling pathway of lipid peroxidation.
Safety Operating Guide
Personal protective equipment for handling NBD-Pen
This guide provides comprehensive safety, operational, and disposal procedures for the handling of NBD-Pen (2,2,6-trimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-6-pentyl-1-piperidinyloxy), a fluorescent probe used for the detection of lipid radicals.[1][2] Given that this compound is a chemical compound with a toxicological profile that is not extensively documented, it is imperative to treat it as a potentially hazardous substance.[3] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A cautious approach, assuming the compound is hazardous, necessitates the use of robust personal protective equipment to prevent exposure through inhalation, dermal contact, and ocular contact.[4]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment Specification | Purpose |
| Respiratory | Disposable N95 or higher-rated respirator (NIOSH-approved) | To prevent inhalation of the solid compound, especially during weighing and handling of the powder.[4] |
| Hand | Double-layered nitrile gloves | To prevent skin contact. Gloves should be changed immediately if contaminated.[4][5] |
| Eye/Face | ANSI Z87.1 compliant safety goggles and a face shield | To protect the eyes and face from splashes of solutions and airborne particles of the solid.[4][6] |
| Body | Disposable lab coat or coveralls | To protect skin and clothing from contamination.[4] |
| Foot | Closed-toe, chemical-resistant shoes | To protect feet from potential spills.[4] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is essential for safety and to prevent contamination.
2.1. Engineering Controls
-
Ventilation: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.[4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[4]
2.2. Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as detailed in Table 1.
-
Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents).
-
-
Weighing (Solid this compound):
-
Use an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the solid compound using a clean spatula, avoiding the creation of dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
This compound is typically supplied as a solid.[3] Stock solutions can be prepared by dissolving the compound in an appropriate solvent such as anhydrous DMSO or methanol.[1][3][7]
-
For example, to prepare a 10 mM stock solution, use anhydrous DMSO.[1]
-
Working solutions, typically in the range of 1 µM to 50 µM, can be prepared by diluting the stock solution in a suitable buffer or cell culture medium (e.g., preheated serum-free medium or PBS).[1][7]
-
Always prepare solutions in the chemical fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.[4]
-
Dispose of all contaminated disposable materials as hazardous waste.[4]
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).[4]
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years | Keep tightly sealed. |
| Stock Solution | -80°C | Up to 6 months | Protect from light.[1] |
| -20°C | Up to 1 month | Protect from light.[1][8] |
Note: It is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[8]
Experimental Protocols
This compound is a fluorescent probe that detects lipid radicals in living cells and in vitro assays.[1][7] Upon reaction with lipid radicals, it exhibits a significant increase in fluorescence.[2]
4.1. In Vitro Detection of Lipid Radicals in Cells
-
Cell Culture: Plate cells in a suitable culture medium and culture for 24 hours.[7]
-
This compound Labeling:
-
Induction of Lipid Radicals (Optional): If studying induced lipid peroxidation, add the inducing agent (e.g., 30 mM DEN) after this compound incubation.[1]
-
Washing: Gently wash the cells with PBS or cell culture medium to remove any probe that has not been taken up by the cells.[7]
-
Fluorescence Detection:
4.2. In Vitro Lipid Emulsion Assay
-
Prepare a lipid emulsion (e.g., 500 µM) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer with 0.5% ethanol).[1]
-
Mix the emulsion with the this compound working solution (e.g., 5 µM).[1]
-
Initiate the lipid peroxidation reaction by adding an inducing agent (e.g., lipoxygenase).[1]
-
Measure the fluorescence spectra with excitation at 470 nm and emission at 530 nm.[1]
Disposal Plan
As there are no specific disposal instructions for this compound, it should be handled as hazardous chemical waste. All waste generated from handling this compound must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.
Table 3: Disposal of this compound Related Waste
| Waste Type | Disposal Container | Procedure |
| Solid this compound | Labeled hazardous waste container | Collect all excess solid compound in a clearly labeled, sealed container for hazardous chemical waste.[4] |
| Contaminated Disposables | Labeled hazardous waste bag | All used weighing paper, gloves, bench paper, and other disposable items must be placed in a designated hazardous waste bag within the fume hood.[4] |
| Contaminated Reusable Labware | N/A | Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinse solution as hazardous liquid waste.[4] |
| Liquid Waste (Solutions) | Labeled hazardous liquid waste container | Collect all solutions containing this compound in a designated, sealed container for hazardous liquid chemical waste. |
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for the safe handling and use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. nyu.edu [nyu.edu]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound|COA [dcchemicals.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
